Adenine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7H-purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDQSWZQXDUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52997-46-3 | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10883907 | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Adenine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2922-28-3, 22177-51-1 | |
| Record name | Adenine, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22177-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-adenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364H11M7OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adenine hydrochloride solubility in different solvents
An In-Depth Technical Guide to the Solubility of Adenine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a pivotal role in cellular metabolism as a constituent of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD).[1][2][3] Its hydrochloride salt, this compound, is often utilized in research and pharmaceutical development due to its improved solubility characteristics compared to the free base.[2][4][5] Understanding the solubility of this compound in various solvents is critical for a wide range of applications, from designing drug formulations to conducting biochemical and cell-based assays.[6][7] This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and its relevance in biological pathways and drug development.
Quantitative Solubility Data
The solubility of adenine and its hydrochloride salt is dependent on the solvent, temperature, and pH. The data compiled from various sources is summarized in the tables below. It is important to note that "adenine" in some contexts may refer to the free base, which has lower aqueous solubility than its hydrochloride salt. The hydrochloride salt is noted to be directly water-soluble.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions/Notes | Source(s) |
| Water | 50 | - | [8] | |
| Water | 10 | 58.28 | Ultrasonic and warming to 60°C may be required. | [9] |
| Water | 4 | - | [10] | |
| Water (for Adenine HCl hemihydrate) | ~23.8 (1 g in 42 mL) | - | [4] | |
| Dimethyl Sulfoxide (DMSO) | 50 | 291.39 | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can reduce solubility. | [9] |
| Dimethyl Sulfoxide (DMSO) | 8 | 46.62 | Fresh DMSO is recommended as moisture absorption can reduce solubility. | [10] |
| Ethanol | Insoluble | - | [10] |
Table 2: Solubility of Adenine (Free Base) in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions/Notes | Source(s) |
| Water (cold) | ~0.5 (1 g in 2000 mL) | ~3.7 | [2][4][5] | |
| Water (boiling) | ~25 (1 g in 40 mL) | ~185 | [2][4][5] | |
| 1M Hydrochloric Acid (HCl) | 20 | 148.01 | Sonication is recommended. | [1] |
| 0.5M Hydrochloric Acid (HCl) | 20 | - | Clear to slightly hazy, colorless to faint yellow solution. | [5] |
| Dimethyl Sulfoxide (DMSO) | 10 | 74 | Sonication is recommended. | [1][11] |
| Ethanol (hot) | Slightly soluble | - | [2][5] | |
| Chloroform | Insoluble | - | [2][5] | |
| Ether | Insoluble | - | [2][5] | |
| Acetic Acid | Easily soluble | - | [5] | |
| Formic Acid | 50 | - | Clear, colorless solution. | [5] |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: The ionization state of the amine group on the purine ring is pH-dependent. In acidic solutions, the amine group is protonated, forming the hydrochloride salt, which is more soluble in aqueous solutions.[12]
-
Temperature: For many solid solutes, including adenine, solubility in water increases with temperature.[4][12] For instance, the solubility of adenine in boiling water is significantly higher than in cold water.[2][4][5]
-
Solvent Polarity: this compound, being a salt, is more soluble in polar solvents like water and DMSO. Its solubility in non-polar organic solvents is generally low.
-
Presence of Other Solutes: The presence of salts can affect solubility due to the ionic strength of the solution.[12]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial in drug development. Here are two common methodologies:
Shake-Flask Method (Equilibrium Solubility)
This is the traditional and gold-standard method for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A standard calibration curve should be prepared with known concentrations of the compound to ensure accurate quantification.[13]
High-Throughput Screening (HTS) Method using Filter Plates
For early-stage drug discovery, a higher throughput method is often employed.
Protocol:
-
Compound Preparation: A stock solution of this compound is typically prepared in DMSO.
-
Assay Plate Preparation: An aliquot of the DMSO stock solution is added to the wells of a 96-well filter plate containing the aqueous buffer of interest. The final DMSO concentration is usually kept low (e.g., <5%) to minimize its effect on solubility.[13]
-
Incubation: The plate is sealed and shaken for a set period (e.g., 1.5-2 hours) at room temperature to allow for dissolution and equilibration.[13]
-
Filtration: The plate is placed on a vacuum manifold, and the filtrate is collected in a 96-well collection plate.[13]
-
Analysis: The concentration of the dissolved compound in the filtrate is determined, typically by UV-Vis spectroscopy.[13]
Mandatory Visualizations
Adenosine Signaling Pathway
Adenine is a precursor to adenosine, which plays a crucial role in cell signaling by activating G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[14][15][16] These receptors are involved in various physiological and pathological processes, making them attractive drug targets.[17]
Caption: Simplified adenosine signaling pathway.
Experimental Workflow in Drug Development
Solubility is a critical parameter assessed early in the drug development pipeline. Poor solubility can hinder absorption and lead to low bioavailability, ultimately causing a drug candidate to fail.
Caption: Role of solubility in a drug development workflow.
Conclusion
The solubility of this compound is a key physicochemical property that influences its application in research and pharmaceutical development. As a more water-soluble form of adenine, the hydrochloride salt is often preferred for preparing aqueous stock solutions and formulations. This guide has provided quantitative solubility data, detailed experimental protocols, and highlighted the biological and pharmaceutical relevance of adenine and its derivatives. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for successful experimental design and the development of new therapeutic agents.
References
- 1. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. solubility of adenine - General Lab Techniques [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound CAS#: 2922-28-3 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]
Adenine Hydrochloride: A Technical Guide to Solubility in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of adenine hydrochloride in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). Understanding the solubility of this fundamental biomolecule is critical for a wide range of applications, from biochemical assays and cell culture to the development of therapeutic agents. This document compiles quantitative solubility data, outlines standard experimental protocols for solubility determination, and visualizes key processes and pathways relevant to its biological function.
Quantitative Solubility Data
The solubility of this compound can vary based on factors such as temperature, the specific hydrate form of the salt, and the purity of the solvent. The data compiled from various sources indicates a range of reported solubilities. It is crucial for researchers to consider these variables when preparing stock solutions. For instance, warming, sonication, and the use of fresh, anhydrous DMSO are often recommended to achieve maximum solubility.[1][2]
Table 1: Solubility of this compound in Water
| Reported Solubility (mg/mL) | Molar Equivalent (mM) | Conditions & Notes | Source(s) |
| 1 g in 42 mL (~23.8 mg/mL) | ~138.7 | Data for the hydrochloride hemihydrate form. | [3] |
| 50 mg/mL | 291.4 | No specific conditions mentioned. | [4][5] |
| 1-10 mg/mL | 5.8 - 58.3 | Described as "sparingly soluble"; data for the hydrochloride hydrate form. | [6] |
| 10 mg/mL | 58.3 | Requires ultrasonic treatment, warming, and heating to 60°C. | [2] |
| 4 mg/mL | 23.3 | No specific conditions mentioned. | [7] |
| Up to 100 mM (~17.2 mg/mL) | 100 | No specific conditions mentioned. | [8] |
| 19.8 mg/mL (Predicted) | 115.4 | ALOGPS prediction model. | [9] |
Table 2: Solubility of this compound in DMSO
| Reported Solubility (mg/mL) | Molar Equivalent (mM) | Conditions & Notes | Source(s) |
| 50 mg/mL | 291.4 | Requires ultrasonic treatment, warming, and heating to 60°C. It is noted that hygroscopic DMSO significantly impacts solubility, and newly opened DMSO is recommended. | [2] |
| 8 mg/mL | 46.6 | It is noted that moisture-absorbing DMSO can reduce solubility, and fresh DMSO is recommended. | [7] |
| Up to 100 mM (~17.2 mg/mL) | 100 | No specific conditions mentioned. | [8] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for assessing equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., water, DMSO) at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, anhydrous DMSO)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker/rotator
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Pipettes and tips
-
Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a steady state.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.[10]
-
Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated solution), being cautious not to disturb the solid pellet at the bottom.[10]
-
Dilution & Analysis: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Measure the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry (adenine has a characteristic absorbance peak) or HPLC.
-
Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound under the tested conditions.
Visualized Workflows and Pathways
A. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the experimental protocol described above for determining the solubility of this compound.
B. Adenine's Role in Cellular Signaling
Adenine is not just a structural component of DNA and RNA; it also functions as a signaling molecule.[11][12] It is a high-affinity agonist for specific adenine receptors, which are G protein-coupled receptors (GPCRs).[8] Activation of these receptors can inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, a critical second messenger in many signaling cascades.[8]
References
- 1. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubility of adenine - General Lab Techniques [protocol-online.org]
- 4. This compound | CAS#:2922-28-3 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 2922-28-3 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Aqueous adenine solution preparation [protocols.io]
- 11. This compound | 2922-28-3 [chemicalbook.com]
- 12. Adenine | 73-24-5 [chemicalbook.com]
Adenine Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for adenine hydrochloride. Understanding the chemical stability of this crucial biomolecule is paramount for ensuring the integrity of research experiments, the efficacy of therapeutic agents, and the reliability of analytical standards. This guide synthesizes available data on the effects of temperature, pH, and light on this compound's stability, and provides detailed protocols for stability-indicating analytical methods and forced degradation studies.
Chemical and Physical Properties
This compound is the hydrochloride salt of adenine, a purine nucleobase fundamental to all known life. It is a white to light yellow crystalline powder. As a salt, it exhibits enhanced solubility in water compared to adenine free base.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 6-Aminopurine hydrochloride, Vitamin B4 hydrochloride |
| CAS Number | 2922-28-3 |
| Molecular Formula | C₅H₅N₅ · HCl |
| Molecular Weight | 171.59 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in water |
| Melting Point | ~285 °C (decomposes)[1] |
Stability Profile
This compound is generally stable under normal ambient conditions when stored properly.[2] However, its stability is significantly influenced by pH, temperature, and exposure to light.
pH-Dependent Stability
The stability of the adenine moiety is highly dependent on the pH of the solution. While stable under neutral and alkaline conditions, it undergoes rapid degradation in acidic environments.
Table 2: pH-Dependent Degradation of Adenine and Related Compounds
| Compound | Condition | Observation | Reference |
| Adenine | 0.05 N HCl, Room Temperature | Degraded in less than 3-4 minutes. | [3][4] |
| Adenine | pH 7, 37 °C | Half-life for deamination is approximately 80 years. | [5] |
| Adenosine Monophosphate (AMP) | 0.01 M to 1.00 M HCl, 60 °C | Second-order acid-catalyzed rate constant (kH) = 1.62 × 10⁻⁶ M⁻¹s⁻¹. | |
| Adenosine Monophosphate (AMP) | 0.0008 M to 1.00 M NaOH, 60 °C | Second-order base-catalyzed rate constant (kOH) = 4.32 × 10⁻⁶ M⁻¹s⁻¹. | |
| Adenine-based cytokinins | 0.05 N KOH, -20°C, 2-6°C, or 25°C for 90 days | Stable with no statistically significant concentration changes. | [3][5] |
Thermal Stability
Solid this compound is thermally stable at ambient temperatures. Decomposition of the adenine molecule generally occurs at temperatures well above those typically encountered in a laboratory or storage setting. In solution, the stability of related adenine-containing compounds is temperature-dependent, with higher temperatures accelerating degradation.
Table 3: Thermal Degradation Data for Adenine and Related Compounds
| Compound | Condition | Observation | Reference |
| Adenine | Solid state | Decomposition takes place at temperatures above 360 °C. | |
| Adenosine Triphosphate (ATP) | Aqueous solution (pH 3), 120 °C | Half-life of a few minutes (rate constant = 4.34 × 10⁻³ s⁻¹). | |
| Adenosine Triphosphate (ATP) | Aqueous solution (pH 7), 120 °C | Half-life of a few minutes (rate constant = 2.91 × 10⁻³ s⁻¹). | |
| Adenosine Phosphates (AMP, ADP, ATP) | Heated to 250 °C | ATP and ADP readily degrade to AMP. Adenosine and AMP can further degrade to adenine. | [6][7] |
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of adenine and its derivatives. Photostability testing is crucial for formulations containing this compound.
Table 4: Photostability of Adenine and Related Compounds
| Compound | Condition | Observation | Reference |
| Adenosine | 254 nm UV irradiation in aqueous solution | Adenine is a major photoproduct. | [8] |
Storage and Handling Recommendations
To ensure the long-term stability of this compound, the following storage and handling guidelines should be followed:
-
Storage of Solid Compound: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[9] For long-term storage of the powder, -20°C for 3 years and 4°C for 2 years are recommended.[10]
-
Storage of Solutions: Aqueous solutions of this compound should be prepared fresh. If storage is necessary, sterile-filtered solutions may be stored at 2–8 °C for several months.[11] For stock solutions in solvents like DMSO, storage at -80°C for up to 6 months or -20°C for 1 month is advised.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation and accumulation.[9] Handle in a well-ventilated area or under a fume hood.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol for a forced degradation study of this compound.
Caption: A general workflow for conducting forced degradation studies on this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, typically purified water.
-
Acid Hydrolysis: Treat the stock solution with an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl) and heat (e.g., at 60°C) for a specified period (e.g., 30 minutes). After the stress period, cool the solution and neutralize it with a corresponding amount of base (e.g., 0.1 M to 1 M NaOH).[12]
-
Base Hydrolysis: Treat the stock solution with an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH) and heat (e.g., at 60°C) for a specified period (e.g., 30 minutes). After the stress period, cool the solution and neutralize it with a corresponding amount of acid (e.g., 0.1 M to 1 M HCl).[12]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature for a defined time (e.g., 48 hours).
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 60°C) for an extended period (e.g., 7 days).
-
Photolytic Degradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][11][13][14] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Caption: A typical workflow for a stability-indicating HPLC method for this compound analysis.
Representative HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 90:10 v/v) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for adenine, approximately 260 nm.
-
Column Temperature: The analysis is usually performed at ambient temperature.
-
Injection Volume: A standard injection volume of 20 µL can be used.
Signaling and Metabolic Pathways
Adenine is a central molecule in various biological pathways. Understanding these pathways is critical in drug development and research.
Adenosine Signaling Pathway
Extracellular adenosine, which can be formed from the breakdown of ATP, acts as a signaling molecule by binding to specific G protein-coupled receptors (GPCRs). The A2B adenosine receptor is one such receptor that, upon activation, can trigger downstream signaling cascades.
Caption: Adenosine A2B receptor signaling pathway.
Purine Salvage Pathway
The purine salvage pathway is a crucial metabolic route for recycling purine bases, including adenine, back into nucleotides. This pathway is essential for maintaining the cellular pool of purine nucleotides.
Caption: Simplified diagram of the purine salvage pathway highlighting the role of adenine.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation and thermal stabilities of adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azom.com [azom.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ikev.org [ikev.org]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Stability of Adenine Hydrochloride Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide delves into the critical aspects of the long-term stability of adenine hydrochloride solutions. Understanding the factors that influence its degradation is paramount for ensuring the accuracy of research data and the efficacy and safety of pharmaceutical formulations. This document provides a thorough examination of the stability profile of this compound, detailed experimental protocols for stability assessment, and a summary of available data to guide its proper handling, storage, and use.
Factors Influencing the Stability of this compound Solutions
The stability of this compound in an aqueous environment is a multifaceted issue governed by several key factors. These include pH, temperature, and exposure to light, each capable of initiating or accelerating degradation pathways.
The Critical Role of pH
The pH of the solution is a primary determinant of this compound's stability. While systematic studies focusing exclusively on this compound are limited, research on related adenine-containing compounds provides significant insights. Notably, adenine itself has been observed to degrade rapidly under acidic conditions. One study highlighted that pure adenine in 0.05 N HCl degraded within minutes at room temperature[1]. This suggests that the acidic nature of a dissolved this compound salt may inherently contribute to a less stable environment. Conversely, adenine-based compounds have shown greater stability in alkaline conditions, with minimal degradation observed in 0.05 N KOH even at elevated temperatures[1]. Therefore, maintaining a neutral to slightly alkaline pH is likely to be beneficial for the long-term storage of solutions containing adenine.
The Impact of Temperature
Temperature is a well-established accelerator of chemical degradation. For this compound solutions, storage at lower temperatures is consistently recommended to preserve their integrity. Stock solutions are typically recommended to be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). Studies on analogous compounds have demonstrated a clear correlation between increasing temperature and the rate of degradation[1].
Photostability Considerations
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate photochemical degradation of purine structures like adenine. The steady-state photolysis of adenosine, a closely related compound, has been shown to result in the formation of multiple photoproducts, with adenine being a major degradation product[2]. Therefore, it is crucial to protect this compound solutions from light to prevent photodegradation.
Potential Degradation Pathways
The degradation of this compound in solution can proceed through several chemical pathways, primarily hydrolysis and oxidation.
Hydrolytic Degradation: Under acidic conditions, the glycosidic bond in adenosine (adenine linked to a ribose sugar) is susceptible to hydrolysis, yielding adenine and ribose. While this compound itself does not have a glycosidic bond, the purine ring system can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of various degradation products.
Oxidative Degradation: The presence of oxidizing agents or exposure to atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the oxidation of the adenine molecule. This can result in the formation of various oxidized purine derivatives.
Photodegradation: Absorption of UV light can excite the adenine molecule to a higher energy state, leading to a variety of photochemical reactions, including photoionization and the formation of radical species that can initiate further degradation[2].
The following diagram illustrates a generalized workflow for investigating these degradation pathways in a forced degradation study.
The potential degradation pathways of adenine are visualized in the following diagram.
Quantitative Stability Data
| Compound | Concentration & Solvent | Storage Condition | Duration | Stability | Reference |
| Adenine | Not specified in 0.05 N HCl | Room Temperature | 3-4 minutes | Rapid degradation | [1] |
| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.05 N HCl | 25°C | 56 days | Stable | [1] |
| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.05 N HCl | 85°C | 21 days | Degraded | [1] |
| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.01 N KOH | -20°C | 90 days | >90% remaining | [1] |
| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.01 N KOH | 2-6°C | 90 days | >90% remaining (statistically significant change) | [1] |
| Adenosine | 50 µM in aqueous solution | Room Temperature (254 nm UV) | Not specified | Photodegradation observed | [2] |
Recommended Experimental Protocols
To rigorously assess the stability of this compound solutions, a well-designed study incorporating forced degradation and long-term stability testing is essential.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at appropriate time points.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Store samples under the same temperature and time conditions as the acid hydrolysis study.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines, using a calibrated light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC-UV method.
Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
Example HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to near neutral) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for adenine (around 260 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Recommended Storage Conditions
Based on the available data and general principles of chemical stability, the following storage conditions are recommended for this compound solutions:
-
Short-term (up to 1 month): Store at -20°C in a tightly sealed, light-protected container.
-
Long-term (up to 6 months): Store at -80°C in a tightly sealed, light-protected container.
-
Working solutions: Prepare fresh daily and protect from light. Avoid repeated freeze-thaw cycles. If possible, adjust the pH of the solution to neutral or slightly alkaline for enhanced stability, if compatible with the intended application.
Conclusion
The long-term stability of this compound solutions is a critical consideration for their effective use in research and pharmaceutical development. While specific, comprehensive stability data for this compound remains an area for further investigation, the information gathered from related compounds and general principles of stability testing provides a strong framework for its handling and storage. By controlling key factors such as pH, temperature, and light exposure, and by employing robust stability-indicating analytical methods, researchers and scientists can ensure the integrity and reliability of their this compound solutions.
References
The Multifaceted Mechanism of Action of Adenine Hydrochloride in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine, a fundamental purine nucleobase, is a cornerstone of cellular life, forming the structural basis of nucleic acids and the energy currency, adenosine triphosphate (ATP). When administered exogenously as adenine hydrochloride, its mechanism of action in mammalian cells is multifaceted, extending beyond its primary role as a metabolic substrate. At physiological concentrations, it is readily transported into cells and integrated into the purine salvage pathway. However, at pharmacological concentrations, adenine exhibits significant anti-proliferative effects, inducing cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the mechanisms through which this compound exerts its effects on mammalian cells, detailing its cellular uptake, metabolic fate, and the signaling pathways it modulates. Quantitative data on its biological effects are summarized, and detailed experimental protocols for studying its mechanism of action are provided.
Core Mechanisms of Action
The cellular effects of this compound are dose-dependent and can be categorized into two primary mechanisms: its role as a biochemical substrate and its pharmacological activity at higher concentrations.
Cellular Uptake and Metabolic Integration
Exogenous adenine is transported into mammalian cells primarily by equilibrative nucleobase transporters, such as ENBT1 (SLC43A3).[1][2] Once intracellular, adenine is efficiently salvaged into the cellular nucleotide pool via the purine salvage pathway. The key enzyme in this pathway is adenine phosphoribosyltransferase (APRT) , which catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[3] AMP can then be further phosphorylated to ADP and ATP. This pathway is a critical energy-saving alternative to the de novo synthesis of purine nucleotides.[3]
References
The Role of Adenine Hydrochloride in Purine Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of adenine hydrochloride in the intricate network of purine metabolism. Adenine, a fundamental purine nucleobase, is a critical component of nucleic acids (DNA and RNA), energy carriers like adenosine triphosphate (ATP), and cofactors such as NAD and FAD.[1][2][3] this compound, its salt form, serves as a readily available source of adenine for in vitro and in vivo studies, making it an invaluable tool in research and drug development.[4][5] This document details adenine's central role in the purine salvage pathway, its regulatory impact on de novo synthesis, and its clinical and experimental applications.
Core Function in the Purine Salvage Pathway
Purine nucleotides can be synthesized through two primary routes: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway.[6] The salvage pathway recycles pre-existing purine bases and nucleosides derived from dietary sources or the breakdown of cellular nucleic acids.[6][7]
Adenine's primary role in metabolism is as a substrate in the salvage pathway. The enzyme Adenine Phosphoribosyltransferase (APRT) catalyzes the magnesium-dependent conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate.[8][9] This reaction is the principal mechanism for metabolizing adenine in mammals and is present in virtually all tissues.[8][10] The formation of AMP allows the cell to efficiently replenish its purine nucleotide pool for DNA, RNA, and energy production.[5][6]
Caption: Adenine salvage pathway catalyzed by APRT.
Regulation of De Novo Purine Biosynthesis
The product of the APRT-catalyzed reaction, AMP, is a key allosteric regulator of the de novo purine synthesis pathway. This pathway builds the purine ring from simpler precursors like amino acids and formate.[7][11] The first committed step in de novo synthesis is the conversion of PRPP and glutamine to 5'-phosphoribosylamine, a reaction catalyzed by PRPP amidotransferase.[7]
High intracellular concentrations of purine ribonucleotides, including AMP, act as feedback inhibitors of this enzyme.[7][12] Therefore, when adenine is supplied exogenously and salvaged to AMP, it effectively downregulates the energy-demanding de novo pathway. Studies have demonstrated that adenine administration inhibits the incorporation of precursors like [¹⁵N]glycine into uric acid, confirming the suppression of de novo purine synthesis.[13][14] This feedback inhibition is a critical mechanism for maintaining purine homeostasis within the cell.[13]
Interestingly, exogenous adenine can have a selective effect. At concentrations that cause less than 40% inhibition of the overall de novo pathway, adenine can selectively inhibit the synthesis of adenine nucleotides by 50-70% while stimulating the synthesis of guanine nucleotides by up to 20%.[15]
Caption: Feedback inhibition of de novo synthesis by AMP.
Adenine Catabolism and Pathological Implications
In the absence of functional APRT, or when the enzyme is saturated, adenine follows an alternative catabolic pathway. It is metabolized by xanthine dehydrogenase/oxidase to 8-hydroxyadenine and subsequently to 2,8-dihydroxyadenine (DHA).[10][16] DHA is highly insoluble in urine and can precipitate in the renal tubules, leading to the formation of kidney stones (urolithiasis) and potential kidney failure.[9][16][17] This is the pathological basis of APRT deficiency, a rare autosomal recessive disorder.[16][17]
Furthermore, even in individuals with normal APRT activity, high adenine intake can increase the overall purine load, leading to elevated levels of uric acid, the final product of purine degradation in humans.[18] The administration of adenine is a well-established method for inducing chronic kidney disease and cardiovascular damage in animal models for research purposes.[19][20]
Clinical and Research Applications
Lesch-Nyhan Syndrome
Lesch-Nyhan syndrome is a severe genetic disorder caused by a deficiency of the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[21][22] This leads to a massive overproduction of uric acid due to accelerated de novo purine synthesis.[21] While allopurinol is used to block uric acid production, it does not correct the underlying metabolic disturbance.[21] Therapy with adenine has been explored as a way to inhibit de novo synthesis through the feedback mechanism described above.[21] However, adenine must be co-administered with allopurinol to prevent the formation of nephrotoxic 2,8-dihydroxyadenine.[21]
Disease Modeling
As mentioned, administering an adenine-rich diet is a common and effective method to induce a rodent model of chronic kidney disease (CKD) that mimics many features of human CKD, including tubular atrophy, inflammation, and fibrosis.[19][23] This model is widely used to study the pathophysiology of CKD and to test potential therapeutic interventions.
Quantitative Data Summary
The following table summarizes the effects of adenine administration on key aspects of purine metabolism as reported in the literature.
| Parameter | Effect of Adenine Administration | Organism/System | Reference |
| De Novo Purine Synthesis | Inhibition of [¹⁵N]glycine incorporation into uric acid. | Human (Normal & Gouty) | [13][14] |
| Adenine Nucleotide Synthesis | Selective inhibition by 50-70% at low overall inhibition levels. | Human Lymphoblasts | [15] |
| Guanine Nucleotide Synthesis | Stimulated by up to 20% at low overall inhibition levels. | Human Lymphoblasts | [15] |
| Uric Acid Excretion | No net decrease in 24hr excretion due to direct conversion of adenine to uric acid. | Human (Normal & Gouty) | [13][14] |
| Plasma Uric Acid | Significantly increased. | Rats, Drosophila | [18][19] |
| Plasma Creatinine & BUN | Significantly increased (in high-dose models). | Rats | [19] |
Experimental Protocols
Measurement of APRT Activity in Erythrocyte Lysates
This protocol outlines a method for determining APRT activity based on the quantification of its product, AMP, using high-performance liquid chromatography (HPLC).[24][25]
-
Preparation of Hemolysate: Collect whole blood in EDTA tubes. Centrifuge to pellet erythrocytes, wash with saline, and lyse the cells with distilled water or a hypotonic buffer.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM EPPS, pH 8.3) containing 12 mM MgCl₂, 1 mM PRPP, and 0.03 U inorganic pyrophosphatase.[26]
-
Enzyme Reaction: Add a known amount of hemolysate to the reaction mixture. Initiate the reaction by adding the substrate, adenine (e.g., 150 µM final concentration).[26] Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat denaturation, followed by centrifugation to remove precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto a reversed-phase HPLC column. Elute with an appropriate mobile phase (e.g., ammonium acetate buffer with an acetonitrile gradient).[26]
-
Quantification: Monitor the eluate at 260 nm.[26] Quantify the amount of AMP produced by comparing the peak area to that of a known standard. Enzyme activity is typically expressed as nmol of AMP formed per hour per mg of protein.
Caption: General workflow for an APRT activity assay.
Assessing Inhibition of De Novo Synthesis
This protocol uses radiolabeled precursors to measure the rate of de novo purine synthesis and its inhibition by adenine.[15][27]
-
Cell Culture: Culture cells (e.g., human lymphoblasts) in an appropriate medium.
-
Pre-incubation: Incubate cells with or without varying concentrations of this compound for a set period.
-
Radiolabeling: Add a radiolabeled precursor for de novo synthesis, such as [¹⁴C]formate or [¹⁵N]glycine, to the culture medium.
-
Incubation: Incubate the cells for a time sufficient to allow incorporation of the label into the purine nucleotide pool.
-
Extraction: Terminate the incubation and extract intracellular metabolites using an acid like perchloric acid.
-
Separation and Quantification:
-
Separate the purine bases (adenine and guanine) from the nucleotide pool, typically by acid hydrolysis followed by chromatography (e.g., HPLC or thin-layer chromatography).[28]
-
Quantify the total amount of each purine.
-
Measure the radioactivity in the adenine and guanine fractions using liquid scintillation counting.
-
-
Analysis: Calculate the specific activity (radioactivity per mole of purine). A decrease in the specific activity in adenine-treated cells compared to controls indicates inhibition of de novo purine synthesis.[15]
References
- 1. This compound hydrate, ≥99 , powder Sigma-Aldrich [sigmaaldrich.com]
- 2. Adenine | 73-24-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]
- 9. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nts.prolekare.cz [nts.prolekare.cz]
- 13. Suppression of glycine-15N incorporation into urinary uric acid by adenine-8-13C in normal and gouty subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of glycine-15N incorporation into urinary uric acid by adenine-8-13C in normal and gouty subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. Adenine phosphoribosyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Adenine therapy in Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lesch-Nyhan Syndrome: Models, Theories, and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A new method for the determination of adenine phosphoribosyltransferase activity in human erythrocytes by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
- 26. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pathways of adenine nucleotide catabolism in primary rat muscle cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Biochemical Properties of Adenine and Adenine Hydrochloride for Researchers and Drug Development Professionals
Introduction
Adenine, a fundamental purine nucleobase, is a cornerstone of numerous biochemical processes, integral to the structure of nucleic acids (DNA and RNA) and central to cellular energy metabolism in the form of adenosine triphosphate (ATP).[1][2] In pharmaceutical research and drug development, the manipulation of adenine-based molecules is a key strategy for creating antiviral and anticancer agents. The hydrochloride salt of adenine, adenine hydrochloride, is often utilized to improve the compound's physicochemical properties, notably its solubility. This technical guide provides an in-depth comparison of the core biochemical properties of adenine and this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data comparing adenine and this compound.
Table 1: Physicochemical and Solubility Properties
| Property | Adenine | This compound |
| Molecular Formula | C₅H₅N₅ | C₅H₅N₅·HCl |
| Molecular Weight | 135.13 g/mol | 171.59 g/mol [3][4] |
| Appearance | White to off-white crystalline powder[5] | White to off-white crystalline solid[6] |
| Water Solubility (Room Temp.) | ~0.5 - 1.03 mg/mL[7] | ~10 - 50 mg/mL[6][8][9][10] |
| Solubility in 0.5 M HCl | 20 mg/mL | Readily soluble |
| Solubility in Hot Water | Soluble (1g in 40 mL of boiling water) | 50 mg/mL (warm water)[9] |
| Solubility in Ethanol | Negligible[1] | Insoluble |
Table 2: Acidity and Stability
| Property | Adenine | This compound |
| pKa₁ (N1-H⁺) | ~4.15[1] | Not directly applicable (already protonated) |
| pKa₂ (N9-H) | ~9.80[1] | Not applicable |
| Acid Stability | Prone to acid-catalyzed hydrolysis (depurination)[11] | Generally more stable in solid form; in solution, subject to equilibrium |
| Photostability | Subject to UV-induced degradation through complex relaxation processes[12][13][14] | Expected to have similar chromophore-related photostability to adenine |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies.
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of adenine and this compound in aqueous media at different pH values and temperatures.
Materials:
-
Adenine and this compound powder
-
Phosphate buffer solutions (pH 5.0, 7.4)
-
Hydrochloric acid (0.1 M, pH 1.2)
-
Deionized water
-
HPLC-grade methanol and acetonitrile
-
Analytical balance
-
Shaking incubator/water bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other suitable non-adsorbing material)
-
HPLC system with UV detector
Methodology:
-
Preparation of Standard Solutions: Prepare stock solutions of adenine and this compound in a suitable solvent (e.g., 0.1 M HCl for adenine, water for this compound) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Add an excess amount of the solid compound (adenine or this compound) to vials containing the desired aqueous medium (e.g., pH 1.2, 5.0, 7.4 buffers, or deionized water). Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A common method involves a C18 column with a mobile phase of phosphate buffer and an organic modifier like acetonitrile or methanol, with UV detection at approximately 260 nm.[15][16][17][18]
-
Data Analysis: Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered samples. The solubility is reported in mg/mL or mol/L.
Protocol 2: Assessment of Chemical Stability by Forced Degradation Studies
Objective: To evaluate and compare the stability of adenine and this compound under various stress conditions.
Materials:
-
Adenine and this compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Stock Solution Preparation: Prepare solutions of adenine and this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Apply the same temperature and time conditions as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. The PDA detector will help in assessing peak purity and identifying degradation products.
Protocol 3: Determination of pKa by UV-Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of adenine.
Materials:
-
Adenine
-
A series of buffer solutions with known pH values ranging from 2 to 11 (e.g., citrate, phosphate, borate buffers) of constant ionic strength.
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
pH meter.
Methodology:
-
Solution Preparation: Prepare a stock solution of adenine in deionized water. Prepare a series of solutions by diluting the stock solution in the different pH buffers to a constant final concentration.
-
UV Spectra Acquisition: Record the UV absorbance spectrum of each solution over a relevant wavelength range (e.g., 220-300 nm).
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (neutral) forms of adenine.
-
Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.
-
Alternatively, use the Henderson-Hasselbalch equation and linear regression analysis of the absorbance data to calculate the pKa.[19][20][21][22]
-
Mandatory Visualizations
Signaling Pathway: Purine Metabolism
The following diagram illustrates the central role of adenine in the purine metabolism pathway. Adenine can be salvaged by adenine phosphoribosyltransferase (APRT) to form adenosine monophosphate (AMP), which can then be interconverted to other purine nucleotides or catabolized.
Caption: Simplified diagram of adenine's role in purine metabolism.
Experimental Workflow: Shake-Flask Solubility Assay
This diagram outlines the key steps in determining the solubility of a compound using the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
The choice between adenine and this compound in a research or drug development context is primarily driven by the need for enhanced aqueous solubility. This compound offers a significant advantage in this regard, which can be critical for formulation development and achieving desired concentrations in biological assays. However, this advantage must be weighed against potential differences in stability, particularly in solution, and the impact of the hydrochloride counter-ion on the overall properties of the formulation. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to inform the selection of the most appropriate form of adenine for a given application. A thorough understanding of these biochemical properties is essential for the successful design and development of new therapeutics.
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | CAS#:2922-28-3 | Chemsrc [chemsrc.com]
- 7. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 10. This compound hydrate powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Primary processes underlying the photostability of isolated DNA bases: adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
- 17. Adenine Nucleotides Analyzed with HPLC – AppNote [mtc-usa.com]
- 18. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijper.org [ijper.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Adenine Hydrochloride for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methods for the laboratory synthesis of adenine hydrochloride. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the synthetic workflows involved.
Introduction
Adenine, a fundamental purine nucleobase, is a cornerstone of numerous biochemical processes.[1][2] It is an integral component of DNA and RNA, and it plays a vital role in cellular energy transfer as a constituent of adenosine triphosphate (ATP).[1][3] this compound, the hydrochloride salt of adenine, is often utilized in laboratory settings due to its enhanced solubility in aqueous solutions.[4] This guide details various chemical synthesis routes to obtain high-purity this compound suitable for research and development purposes.
Synthetic Methodologies
Several synthetic pathways for adenine have been developed, each with distinct advantages regarding starting materials, reaction conditions, and overall yield. The resulting adenine can be readily converted to this compound. This guide focuses on three prominent methods:
-
Hydrolysis of N9-Acetyladenine: A straightforward method involving the acid-catalyzed hydrolysis of an acetylated adenine precursor.
-
Synthesis from 6-Chloropurine: A two-step process involving the amination of a chlorinated purine intermediate.
-
Multi-step Synthesis from Diethyl Malonate: A more complex, de novo synthesis building the purine ring system from acyclic precursors.
Data Presentation
The following tables summarize the quantitative data associated with the key synthetic methods for producing adenine, which is the precursor to this compound.
Table 1: Synthesis of Adenine via Hydrolysis of N9-Acetyladenine
| Parameter | Value | Reference |
| Starting Material | N9-Acetyladenine | [5] |
| Molar Yield | 96.88 - 97.60% | [5] |
| Purity (HPLC) | ~99.8% | [5] |
Table 2: Synthesis of Adenine from 6-Chloropurine
| Parameter | Value | Reference |
| Starting Material | 6-Chloropurine | [6] |
| Yield | 91.2% | [6] |
| Purity (HPLC) | 99.5% | [6] |
Table 3: Multi-step Synthesis of Adenine (Overall Yield)
| Parameter | Value | Reference |
| Starting Material | Malononitrile | [7] |
| Overall Yield | 64.75% | [7] |
Experimental Protocols
Method 1: Synthesis of this compound via Hydrolysis of N9-Acetyladenine
This protocol is adapted from a method involving the hydrolysis of an acetylated precursor.[5]
Materials:
-
N9-acetyladenine
-
Hydrochloric acid
-
Deionized water
-
Activated charcoal
-
Ice
Procedure:
-
In a suitable reaction vessel, combine 90g (0.508 mol) of N9-acetyladenine with 360 ml of water.
-
Stir the mixture for 5 minutes.
-
Add 63 ml (0.754 mol) of hydrochloric acid.
-
Heat the mixture to 90°C and maintain this temperature for 3 hours with continuous stirring.
-
Add 1.7g of activated charcoal and continue heating for 30 minutes for decolorization.
-
Filter the hot solution and wash the filter cake with 18 ml of hot water.
-
Cool the filtrate to 2°C to crystallize the product.
-
Collect the crystals by filtration.
-
Wash the filter cake twice with 9 ml of ice-cold water per wash.
-
The resulting wet product is this compound.
-
For further purification to obtain adenine, the wet this compound is dissolved in 343 ml of water and heated to 85°C. The pH is then adjusted to approximately 7.2. The solution is stirred for 2 hours at 25°C and then cooled to about 2°C. The resulting adenine crystals are filtered, washed with ice water, and dried at 95°C.[5]
Method 2: Synthesis of Adenine from 6-Chloropurine and Conversion to this compound
This method involves the amination of 6-chloropurine.[6]
Materials:
-
6-Chloropurine
-
Ammonia gas
-
Deionized water
-
Hydrochloric acid (10%)
-
Activated charcoal
Procedure:
-
In an autoclave, add 30.7g (0.2 mol) of 6-chloropurine to 500g of water.
-
Saturate the solution with ammonia gas.
-
Seal the autoclave and heat to 140°C for 15-20 hours, or until the 6-chloropurine is consumed.
-
Cool the reaction mixture and adjust the pH to 7-8 with 10% hydrochloric acid to precipitate the crude adenine.
-
The crude adenine can be purified by recrystallization from water with activated charcoal treatment to yield pure adenine.[6]
-
To obtain this compound, the purified adenine can be dissolved in a minimal amount of hot dilute hydrochloric acid and cooled to crystallize the salt.
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic procedures.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Workflow for the synthesis of adenine and its conversion to this compound.
Caption: High-level overview of the multi-step synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenine·HCl (¹âµNâ , 98%) - Cambridge Isotope Laboratories, NLM-6924-0.01 [isotope.com]
- 3. Adenine HCl | CAS:2922-28-3 | Adenine receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. CN102321086A - Synthesizing method of adenine - Google Patents [patents.google.com]
- 7. Total chemical synthesis method of adenine - Eureka | Patsnap [eureka.patsnap.com]
Adenine Hydrochloride: A Technical Guide to its Role as a Precursor in Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental purine nucleobase, is a cornerstone of essential biological processes, serving as a primary building block for nucleic acids (DNA and RNA) and the universal energy currency, adenosine triphosphate (ATP).[1] Adenine hydrochloride, the salt form of adenine, offers enhanced solubility and stability, making it a valuable precursor for in vitro and in vivo nucleotide synthesis studies. This technical guide provides an in-depth exploration of the utilization of this compound in nucleotide synthesis, focusing on the underlying biochemical pathways, experimental methodologies, and quantitative analysis. The information presented herein is intended to be a comprehensive resource for researchers in molecular biology, drug development, and biotechnology.[2][3][4]
The Purine Salvage Pathway: The Core of Adenine-Based Nucleotide Synthesis
Rather than de novo synthesis, which is an energy-intensive process, cells predominantly recycle pre-existing purine bases through the purine salvage pathway to generate nucleotides.[5][6] This pathway is the primary route for the conversion of adenine into its corresponding nucleotides. The key enzymatic steps involved are:
-
Adenine to Adenosine Monophosphate (AMP): The initial and rate-limiting step is catalyzed by Adenine Phosphoribosyltransferase (APRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[7][8][9]
-
AMP to Adenosine Diphosphate (ADP): Adenylate Kinase (AK) , also known as myokinase, catalyzes the reversible phosphorylation of AMP to ADP, utilizing ATP as the phosphate donor.[10]
-
ADP to Adenosine Triphosphate (ATP): The final step involves the phosphorylation of ADP to ATP, a reaction primarily driven by cellular respiration (oxidative phosphorylation) and glycolysis.[11]
The purine salvage pathway is subject to tight regulation, primarily through feedback inhibition. High concentrations of AMP can inhibit the activity of APRT, thereby controlling the rate of adenine salvage.[12]
Quantitative Data on Nucleotide Synthesis from Adenine
The efficiency of converting adenine to adenine nucleotides has been quantified in various experimental systems. The following tables summarize key quantitative data, providing a reference for researchers designing and evaluating experiments.
| Parameter | Organism/System | Value | Reference |
| Molar Conversion Ratio (Adenine to ATP) | Corynebacterium ammoniagenes | ~82% | [2][13] |
| Molar Conversion Ratio (Adenine to ATP) with ADP addition | Corynebacterium ammoniagenes | 97% | [13] |
| ATP Yield from Adenosine | In vitro multi-enzyme cascade | 61.3% - 76.0% | [14] |
Table 1: Molar Conversion Ratios and Yields of ATP Synthesis
| Enzyme | Organism | Substrate | K_m_ (μM) | V_max_ | Reference |
| Adenine Phosphoribosyltransferase (APRT) | Trypanosoma brucei brucei | Adenine | 2.5 - 60 | - | [13] |
| Adenine Phosphoribosyltransferase (APRT) | Leishmania donovani | PRPP | - | - | [2] |
| Adenylate Kinase (AK) | Bovine Retina | ATP, AMP, ADP | - | - | [15] |
Table 2: Kinetic Parameters of Key Enzymes in the Adenine Salvage Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and quantification of nucleotides from this compound.
Protocol 1: Enzymatic Synthesis of ATP from this compound
This protocol is adapted from a method utilizing Corynebacterium ammoniagenes for the high-yield production of ATP.[2][3][13]
Materials:
-
This compound
-
Corynebacterium ammoniagenes culture
-
Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Magnesium sulfate
-
Surfactant (e.g., polyoxyethylene stearylamine)
-
Organic solvent (e.g., xylene)
-
Potassium hydroxide (for pH control)
Procedure:
-
Cell Culture: Cultivate Corynebacterium ammoniagenes in a suitable growth medium. For enhanced ATP production, an ammonium-limited culture condition can be employed.
-
Cell Permeabilization: Harvest the cells and treat them with a surfactant and an organic solvent to increase cell membrane permeability to the substrates.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing this compound, glucose, potassium phosphate buffer, and magnesium sulfate.
-
Enzymatic Reaction: Add the permeabilized cells to the reaction mixture. Maintain the pH of the reaction at a constant level (e.g., 7.5) using potassium hydroxide. Incubate the reaction at a controlled temperature (e.g., 32°C) with agitation.
-
Monitoring and Harvesting: Monitor the production of ATP over time using methods like HPLC. Once the desired concentration is reached, terminate the reaction and proceed with purification.
Protocol 2: Adenine Phosphoribosyltransferase (APRT) Activity Assay
This assay measures the activity of APRT by quantifying the formation of AMP from adenine and PRPP.[16]
Materials:
-
Cell or tissue lysate containing APRT
-
This compound
-
5-phospho-α-D-ribose-1-pyrophosphate (PRPP)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride
-
Perchloric acid
-
Potassium carbonate
-
HPLC system
Procedure:
-
Lysate Preparation: Prepare a lysate from red blood cells or other tissues of interest.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, magnesium chloride, PRPP, and this compound.
-
Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture. Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Neutralization and Sample Preparation: Neutralize the mixture with potassium carbonate and centrifuge to remove the precipitate. The supernatant contains the reaction products.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system to separate and quantify the amount of AMP produced.
Protocol 3: Quantification of Adenine Nucleotides by HPLC
This protocol describes a general method for the separation and quantification of AMP, ADP, and ATP in biological samples.[12][17][18][19]
Materials:
-
Cell or tissue extract
-
Perchloric acid
-
Potassium carbonate
-
Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Sample Extraction: Extract nucleotides from cells or tissues using cold perchloric acid.
-
Neutralization: Neutralize the extract with potassium carbonate and centrifuge to remove the precipitate.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Use an isocratic or gradient elution with the mobile phase to separate AMP, ADP, and ATP.
-
Detection and Quantification: Detect the nucleotides using a UV detector at 254 nm. Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP production from adenine by a self-coupling enzymatic process: high-level accumulation under ammonium-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. youtube.com [youtube.com]
- 13. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenylate kinase activity in rod outer segments of bovine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Altered kinetic properties of a mutant adenine phosphoribosyltransferase [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic studies of adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Adenine Hydrochloride in Biological Systems: A Technical Guide for Researchers
Introduction
Adenine, a purine nucleobase, is a cornerstone of life, integral to genetic information storage and cellular energy transfer.[1] As one of the four primary nucleobases in the nucleic acids DNA and RNA, its role is fundamental.[2] Furthermore, adenine is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell, and essential cofactors such as NAD and FAD.[1] The hydrochloride salt of adenine is frequently utilized in research and development to enhance the compound's stability and aqueous solubility, facilitating its use in a wide array of biological applications.[3] This guide provides an in-depth overview of adenine hydrochloride's properties, its role in biological systems, and its applications in research and drug development, tailored for scientists and professionals in the field.
Physicochemical and Pharmacokinetic Data
The hydrochloride form of adenine offers distinct advantages in experimental settings due to its improved solubility. Below are the key physicochemical properties and available pharmacokinetic data.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder that is stable under normal conditions.[4][5]
| Property | Value | References |
| Molecular Formula | C₅H₅N₅·HCl | [4] |
| Molecular Weight | 171.59 g/mol (anhydrous basis) | [6] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | ~285 °C (decomposition) | [1][7] |
| Storage | Room Temperature; -20°C for stock solutions | [2][7] |
Solubility Data
The solubility of this compound is a key consideration for preparing stock solutions and experimental media.
| Solvent | Concentration | Conditions | References |
| Water (H₂O) | 10 mg/mL (58.28 mM) | Ultrasonic and warming to 60°C | [2] |
| Water (H₂O) | 50 mg/mL | - | |
| Water (H₂O), warm | 50 mg/mL | Clear to hazy solution | |
| DMSO | 50 mg/mL (291.39 mM) | Ultrasonic and warming to 60°C | [2] |
| 0.5 M HCl | 20 mg/mL | Soluble, clear to slightly hazy | |
| Acetonitrile | 0.1 - 1 mg/mL | Slightly Soluble | [8] |
Pharmacokinetic Data
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. Limited data is available for adenine.
| Species | Dose & Route | Time Point | Concentration (Blood Dialysate) | Reference |
| Adult male Sprague-Dawley rats | 10 mg/kg, i.v. | 20-30 minutes | 0.78 µg/mL | [2] |
Role in Biological Systems and Signaling Pathways
Adenine's biological significance extends from its role as a building block of genetic material to its involvement in complex signaling networks. While adenine itself is not the primary signaling molecule, its derivative, adenosine, is a potent modulator of numerous physiological processes through specific cell surface receptors.
Extracellular ATP, released during cellular stress or injury, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39.[9] AMP is then converted to adenosine by CD73.[9] Adenosine subsequently activates four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[10][11]
-
A1 and A3 Receptors: These receptors typically couple to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]
-
A2A and A2B Receptors: These receptors couple to the stimulatory G-protein (Gs), activating adenylyl cyclase and thereby increasing intracellular cAMP concentrations.[10]
This signaling cascade is critical in modulating inflammation, immune responses, fibrosis, and angiogenesis.[9][12] The termination of adenosine signaling occurs via its transport into the cell through equilibrative nucleoside transporters (ENTs) and subsequent metabolic conversion.[11]
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in basic research and pharmaceutical development.
-
Cell Culture: It is commonly used as a supplement in cell culture media to support the growth and proliferation of mammalian cells, particularly in studies involving keratinocytes and epithelial cells.[4][7]
-
Disease Modeling: A crucial application is the induction of chronic kidney disease and tubulointerstitial fibrosis in animal models.[2][13] When administered to animals, adenine is metabolized by xanthine dehydrogenase to 2,8-dihydroxyadenine, which is poorly soluble and precipitates in the renal tubules, leading to injury and fibrosis.[14] This model is invaluable for studying the pathogenesis of kidney disease and for testing potential therapeutic interventions.
-
Drug Development: this compound serves as a precursor in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[3][4] Its purine structure is a key scaffold for developing nucleoside analogs that can interfere with nucleic acid synthesis in pathogens or cancer cells.
Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline methodologies for the synthesis of this compound and its analysis in biological samples.
Synthesis of this compound from Adenosine
This protocol describes a two-step process to synthesize this compound from adenosine, involving the formation of an acetylated intermediate followed by hydrolysis.[15]
-
Step 1: Synthesis of N9-acetyladenine.
-
Add 150g of adenosine to 700ml of acetic anhydride in a 1000ml three-mouth flask.
-
Heat the mixture to 148°C until the solution becomes clear.
-
Perform a vacuum distillation to remove approximately 150ml of liquid.
-
Add 150ml of fresh acetic anhydride and 2.3g of p-toluenesulfonic acid.
-
Stir the reaction at 130°C until completion, monitoring progress with Thin Layer Chromatography (TLC).
-
Cool the mixture to 15°C and filter. Wash the filter cake twice with 150ml of acetic anhydride.
-
Dry the wet product to obtain N9-acetyladenine.
-
-
Step 2: Hydrolysis to this compound.
-
In a 2000ml flask, add 90g of the N9-acetyladenine from Step 1 and 360ml of water. Stir for 5 minutes.
-
Add 63ml of concentrated hydrochloric acid.
-
Heat the mixture to 90°C and maintain this temperature for 3 hours.
-
Add 1.7g of medicinal charcoal, decolorize for 30 minutes, and filter while hot. Wash the filter with 18ml of hot water.
-
Cool the filtrate to 2°C to allow for crystallization.
-
Collect the crystals by filtration and wash the filter cake twice with 9ml of ice water per wash. The resulting wet product is this compound.
-
Analysis of Adenine in Plasma by HPLC
This protocol details a High-Performance Liquid Chromatography (HPLC) method for the quantification of adenine in plasma samples, involving a solid-phase extraction (SPE) cleanup step.[14][16]
-
Sample Preparation (Solid-Phase Extraction).
-
Mix 1.0 mL of adenine standard/sample with 1.0 mL of plasma and vortex for 5 minutes.
-
Add 15.0 mL of acetone, let it settle for 1 hour, then centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness. Reconstitute the residue with 5.0 mL of phosphate buffer (100 nM, pH 8.0).
-
Pre-condition a C18 SPE cartridge with 2.0 mL of methanol, followed by 5.0 mL of water.
-
Load the reconstituted sample onto the cartridge at a flow rate of 0.5 mL/min.
-
Wash the cartridge with 2.0 mL of water.
-
Elute adenine with 5.0 mL of methanol containing 0.1% acetic acid.
-
Concentrate the eluate to 0.5 mL under vacuum and filter through a 0.22 µm membrane.
-
-
HPLC Analysis.
-
Chromatographic System: Waters 2695 pump or equivalent.
-
Column: Sunniest RP AQUA C28 (250 x 4.6 mm, 5.0 µm).[16]
-
Mobile Phase: Water and acetonitrile (90:10, v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detector at 260 nm.[14]
-
Injection Volume: 5.0 µL.[16]
-
Quantification: Determine the concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of adenine.
-
Conclusion
The hydrochloride salt of adenine is an indispensable compound in the fields of biochemistry, molecular biology, and drug development. Its enhanced solubility and stability make it a preferred form for a multitude of in vitro and in vivo applications, from fundamental cell culture to the creation of robust disease models. A thorough understanding of its physicochemical properties, its role within the complex adenosine signaling network, and established experimental protocols are critical for leveraging this key biomolecule to advance scientific discovery and develop novel therapeutic strategies.
References
- 1. This compound | CAS#:2922-28-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | 2922-28-3 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. pa2online.org [pa2online.org]
Adenine Hydrochloride: A Technical Guide for Researchers
This technical guide provides an in-depth overview of adenine hydrochloride, a crucial compound in various biochemical and research applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental applications, and relevant biological pathways.
Core Properties of this compound
This compound is the hydrochloride salt form of adenine, a purine nucleobase fundamental to all life. It is a white to off-white crystalline powder utilized in a wide array of research fields, from molecular biology to the development of animal models for human diseases.
Chemical and Physical Data
Quantitative data for this compound is summarized below. This includes its Chemical Abstracts Service (CAS) number for unambiguous identification and its molecular weight, which is critical for accurate solution preparation and stoichiometric calculations.
| Property | Value | Citations |
| CAS Number | 2922-28-3 | [1] |
| Molecular Formula | C₅H₅N₅·HCl | |
| Molecular Weight | 171.59 g/mol (anhydrous basis) | |
| Melting Point | ~285 °C (decomposes) | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Water: ≥ 6.91 mg/mL (with gentle warming) | [2] |
| DMSO: ≥ 11.5 mg/mL (with gentle warming) | [2] |
Experimental Applications and Protocols
A significant application of this compound in preclinical research is the induction of chronic kidney disease (CKD) and related conditions in animal models. The oral administration of high doses of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing obstruction, inflammation, and fibrosis, thereby mimicking the pathophysiology of human CKD.
Induction of Chronic Kidney Disease in Rodents
The following protocols are established methods for inducing CKD in mice and rats. Dosages and administration methods can be adapted based on the desired severity and progression of the disease.
Table 2.1: Protocols for Adenine-Induced Chronic Kidney Disease
| Parameter | Mouse Model | Rat Model | Citations |
| Species | C57BL/6 | Sprague-Dawley, Wistar | [3][4][5] |
| Administration Route | Diet or Oral Gavage | Diet or Oral Gavage | [5][6] |
| Dosage (Diet) | 0.2% - 0.25% (w/w) in chow | 0.75% (w/w) in chow | [6][7] |
| Dosage (Oral Gavage) | 50 mg/kg body weight daily | 200 - 600 mg/kg body weight daily | [5] |
| Duration | 4 - 6 weeks | 4 weeks | [3][5][7] |
| Key Pathological Features | Tubulointerstitial fibrosis, increased serum creatinine and BUN, anemia | Azotemia, tubular obstruction, electrolyte imbalance | [5][6][8] |
Detailed Experimental Workflow: Adenine-Induced CKD Model
The following diagram illustrates a typical workflow for inducing and analyzing a chronic kidney disease model using adenine.
Caption: Experimental workflow for adenine-induced CKD in rodents.
Signaling Pathways Involving Adenine
Adenine and its derivatives are not merely building blocks of nucleic acids but also act as important signaling molecules. Understanding these pathways is crucial for researchers investigating the downstream effects of adenine administration.
Adenine Metabolism and Pathological Consequences
In high doses, the metabolic pathway of adenine is overwhelmed. The primary salvage pathway, mediated by adenine phosphoribosyltransferase (APRT), becomes saturated. This shunts excess adenine towards oxidation by xanthine dehydrogenase, leading to the production of insoluble 2,8-dihydroxyadenine (2,8-DHA).
Caption: Metabolic fate of high-dose adenine leading to nephropathy.
AMPK Signaling Pathway Activation
Recent studies have shown that adenine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells, highlighting a potential therapeutic application of adenine.[9]
References
- 1. This compound | 2922-28-3 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. Experimental adenine-induced chronic kidney disease rat model [bio-protocol.org]
- 4. The rat model of adenine-induced chronic kidney disease (CKD) [bio-protocol.org]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenine inhibits growth of hepatocellular carcinoma cells via AMPK-mediated S phase arrest and apoptotic cascade [medsci.org]
A Technical Guide to the Spectrophotometric Properties of Adenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectrophotometric properties of adenine hydrochloride, a fundamental compound in biochemical and pharmaceutical research. Adenine, a purine nucleobase, is a core component of essential biomolecules such as deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and adenosine triphosphate (ATP).[1][2] Its hydrochloride salt is frequently used in experimental settings due to its enhanced solubility in aqueous solutions.[3][4] Understanding its spectrophotometric characteristics is crucial for its quantification, purity assessment, and interaction studies.
Core Spectrophotometric Properties
The ultraviolet (UV) absorption spectrum of adenine is characterized by strong absorption in the 250-280 nm range, arising from π → π* electronic transitions within the purine ring system.[5][6] The precise absorption maximum (λmax) and the molar extinction coefficient (ε) are highly dependent on pH and solvent polarity.
Protonation of the adenine molecule, as in this compound, significantly influences its electronic structure and, consequently, its UV spectrum. In acidic conditions, adenine is protonated, leading to distinct spectral properties compared to its neutral or anionic forms.
Effect of pH
The UV spectrum of adenine exhibits significant shifts with changes in pH. In a neutral aqueous solution (pH 7.0), adenine typically shows an absorption maximum around 260 nm.[7][8] As the pH decreases and the molecule becomes protonated, a bathochromic (red) shift is observed, with the λmax moving to approximately 263 nm in strongly acidic solutions like 1.0 M HCl.[4][7] Conversely, in a basic medium, the λmax shifts to around 268 nm.[7] This pH-dependent behavior is a critical consideration for accurate quantification and requires consistent pH buffering for reproducible results.
Effect of Solvent
Solvent polarity also impacts the absorption spectrum. Generally, a shift to a longer wavelength (red shift) is observed when moving from non-polar to polar solvents.[5] This is attributed to the stabilization of the excited state (π*) more than the ground state (π) in polar environments due to solute-solvent interactions.[5]
Quantitative Data Summary
The following table summarizes the key spectrophotometric parameters for adenine and its hydrochloride form under various conditions.
| Compound Form | Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| Adenine | 1.0 M HCl | 263 | 13,200[4] |
| Adenine | Aqueous Solution (pH ~0) | 263 | Not specified |
| Adenine | Aqueous Solution (pH 6.3) | 260 | Not specified |
| Adenine | Aqueous Solution (pH 7.0) | 260 | Not specified |
| Adenine | Basic Medium | 268 | Not specified |
| Adenine Hemisulfate | PBS (pH 7.2) | 260 | Not specified |
Solubility Profile
Proper sample preparation for spectrophotometric analysis requires complete dissolution of the analyte. This compound offers a significant advantage over adenine due to its higher solubility in aqueous media.
| Compound | Solvent | Solubility |
| Adenine | 1 M HCl | 20 mg/mL (clear, colorless solution)[4] |
| Adenine | Cold Water (25 °C) | ~0.5 mg/mL (1 part in ~2000)[3][4] |
| Adenine | Boiling Water | ~25 mg/mL (1 part in 40)[3][4] |
| Adenine | Chloroform, Ether | Insoluble[3][4] |
| Adenine | Hot Alcohol | Slightly soluble[3] |
| Adenine Hemisulfate | DMSO | ~30 mg/mL[9] |
| Adenine Hemisulfate | PBS (pH 7.2) | ~5 mg/mL[9] |
| This compound | Water | Directly water-soluble[3][4] |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This section details a generalized protocol for the determination of this compound concentration using UV-Vis spectrophotometry.
Materials and Reagents
-
This compound (analytical grade)
-
Hydrochloric Acid (HCl), 1.0 M or 0.1 M solution
-
Distilled or deionized water
-
Calibrated volumetric flasks and pipettes
-
Quartz cuvettes (1.0 cm path length)
-
UV-Vis Spectrophotometer
Instrument Setup
-
Power on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the wavelength range for a full spectrum scan (e.g., 200-400 nm) to determine the λmax.
-
Set the instrument to measure absorbance.
Sample Preparation
-
Blank Solution : Use the same solvent as the sample for the blank (e.g., 1.0 M HCl). This is used to zero the spectrophotometer.
-
Stock Solution : Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent (e.g., 1.0 M HCl) in a volumetric flask to create a stock solution of known concentration.
-
Working Standards : Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that will fall within the linear range of the Beer-Lambert law.
Measurement Procedure
-
Fill a quartz cuvette with the blank solution, place it in the spectrophotometer, and perform a baseline correction or "zero" the instrument.
-
Record the absorbance of each working standard at the predetermined λmax (approx. 263 nm for acidic solutions).
-
Measure the absorbance of the unknown sample. Ensure the absorbance reading falls within the range of the calibration curve (typically 0.1-1.0 AU). If necessary, dilute the unknown sample.
Data Analysis
-
Calibration Curve : Plot a graph of absorbance versus the concentration of the working standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999 for a good fit.
-
Concentration Determination : Use the Beer-Lambert law (A = εbc) to calculate the concentration of the unknown sample. Alternatively, interpolate the absorbance of the unknown sample on the calibration curve.
-
A = Absorbance
-
ε = Molar extinction coefficient
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration
-
Caption: Experimental workflow for UV-Vis analysis of Adenine HCl.
Biochemical Significance and Signaling Context
Adenine is a cornerstone of molecular biology. As a purine, it forms a base pair with thymine in DNA, providing the structural basis for the genetic code. In RNA, it pairs with uracil. Beyond its role in nucleic acids, adenine is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. It is also integral to cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration and metabolism.[1][2] Spectrophotometric analysis is therefore a vital tool for studying the synthesis, degradation, and interactions of these fundamental molecules in various biological pathways.
Caption: Central role of Adenine in key biological molecules.
References
- 1. This compound | CAS#:2922-28-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
The Pivotal Role of Adenine Hydrochloride in Fueling Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine, a fundamental purine nucleobase, is indispensable for cellular bioenergetics. Its hydrochloride form, adenine hydrochloride, serves as a readily soluble precursor for the synthesis of critical molecules that drive cellular respiration. This technical guide provides an in-depth exploration of the function of this compound in cellular respiration, focusing on its role in replenishing the cellular pools of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD+), and flavin adenine dinucleotide (FAD). We will detail the underlying biochemical pathways, present quantitative data on the impact of adenine supplementation on cellular nucleotide levels, and provide comprehensive experimental protocols for the assessment of these effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how modulating adenine availability can influence cellular metabolism and energy production.
Introduction: The Central Role of Adenine in Cellular Energy Metabolism
Cellular respiration is the cornerstone of energy production in most living organisms, a complex series of metabolic reactions that convert biochemical energy from nutrients into ATP. The efficiency and regulation of this process are critically dependent on the availability of key molecules, many of which are derivatives of the purine nucleobase, adenine. This compound, as a salt of adenine, offers enhanced solubility, making it a valuable tool for in vitro and in vivo studies on cellular metabolism. While the hydrochloride moiety facilitates its dissolution, the biological activity stems from the adenine molecule itself.
Adenine is a core structural component of three classes of molecules essential for cellular respiration:
-
Adenosine Phosphates (ATP, ADP, and AMP): ATP is the primary energy currency of the cell. The ratios of ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP) are critical regulators of metabolic pathways, including glycolysis and oxidative phosphorylation.
-
Nicotinamide Adenine Dinucleotide (NAD+): In its oxidized form, NAD+ acts as a crucial electron acceptor in glycolysis and the Krebs cycle. The resulting reduced form, NADH, is a primary electron donor to the electron transport chain (ETC). The NAD+/NADH ratio is a key indicator of the cell's redox state and a potent regulator of metabolic flux.[1]
-
Flavin Adenine Dinucleotide (FAD): FAD serves as another essential electron acceptor in the Krebs cycle, being reduced to FADH2, which then donates electrons to the ETC at Complex II.
Given its central role, the cellular availability of adenine is a critical factor in maintaining robust cellular respiration and overall metabolic health.
The Purine Salvage Pathway: Incorporating Exogenous Adenine
Cells can synthesize purines de novo or recycle them from intracellular and extracellular sources via the purine salvage pathway. When this compound is supplied to cells, the adenine is primarily incorporated into the cellular nucleotide pool through the action of the enzyme adenine phosphoribosyltransferase (APRT) .[2]
APRT catalyzes the following reaction:
Adenine + 5-phosphoribosyl-1-pyrophosphate (PRPP) → Adenosine monophosphate (AMP) + Pyrophosphate (PPi)
This reaction provides a direct and energetically efficient route to replenish the AMP pool. From AMP, the cell can readily generate ADP and ATP through the action of adenylate kinase and ATP synthase, respectively. Furthermore, the adenine moiety can be incorporated into the synthesis of NAD+ and FAD.
Quantitative Impact of Adenine Supplementation
While direct, extensive quantitative data on the effects of this compound on the specific rates of cellular respiration are limited, several studies have demonstrated the impact of adenine supplementation on the cellular adenylate pool and related processes.
One study on NIH-3T3 fibroblasts showed that adenine supplementation significantly enlarged the cellular adenylate pool.[3] This expansion of the total pool of ATP, ADP, and AMP provides a larger reservoir to support energy-demanding processes.
Another study on post-anoxic rat hearts demonstrated that reperfusion with 50 µM adenine restored ATP content to normoxic levels, whereas higher concentrations (1 mM) were inhibitory.[4] This suggests a dose-dependent effect of adenine on ATP restoration.
Furthermore, studies have shown that adenine supplementation can influence cell proliferation in a dose- and time-dependent manner, which is intrinsically linked to cellular energy status. For instance, in Bel-7402 and HeLa cells, adenine inhibited proliferation with ID50 values of 0.2758 mg/ml and 0.2157 mg/ml, respectively, after 72 hours.[5] In contrast, another study found that adenosine, a related purine nucleoside, stimulated proliferation in colorectal carcinoma cell lines at micromolar concentrations.[6] These differing effects highlight the complexity of purine metabolism and its context-dependent impact on cellular fate.
| Cell Line/Tissue | Adenine Concentration | Effect | Reference |
| NIH-3T3 Fibroblasts | Not specified | Enlarged cellular adenylate pool | [3] |
| Post-anoxic Rat Heart | 50 µM | Restored ATP content to normoxic levels | [4] |
| Post-anoxic Rat Heart | 1 mM | Inhibited ATP content restoration | [4] |
| Bel-7402 Cells | 0.2758 mg/ml (ID50 at 72h) | Inhibition of proliferation | [5] |
| HeLa Cells | 0.2157 mg/ml (ID50 at 72h) | Inhibition of proliferation | [5] |
| H9c2 Rat Cardiomyoblasts | 200 µM | Prevented hypoxia-reoxygenation-induced cell death | [7][8] |
Table 1: Summary of Quantitative Effects of Adenine Supplementation
Signaling Pathways and Regulatory Logic
The influence of adenine on cellular respiration is not merely a matter of substrate availability but is also intricately linked to cellular signaling pathways that sense and respond to the energy state of the cell.
A key player in this regulation is AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis. An increase in the AMP:ATP ratio, which can be facilitated by the conversion of salvaged adenine into AMP, allosterically activates AMPK.[9] Activated AMPK then phosphorylates a multitude of downstream targets, leading to:
-
Upregulation of catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation.
-
Downregulation of anabolic pathways that consume ATP, such as protein and lipid synthesis.
Therefore, by contributing to the AMP pool, adenine can trigger a signaling cascade that shifts the cell towards a state of increased energy production.
Experimental Protocols
To investigate the effects of this compound on cellular respiration, a combination of experimental approaches is required. Below are detailed methodologies for key experiments.
Measurement of Cellular Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a powerful tool for real-time measurement of OCR, a key indicator of mitochondrial respiration.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF96 or XFe24 cell culture microplate. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle-treated control group.
-
Assay Medium Preparation: Prepare Seahorse XF DMEM or RPMI medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Medium Exchange: One hour before the assay, remove the culture medium and wash the cells with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 37°C incubator for one hour to allow for temperature and pH equilibration.
-
Seahorse XF Assay: Load the hydrated sensor cartridge with compounds for the Mito Stress Test (Oligomycin, FCCP, and Rotenone/Antimycin A) and calibrate the instrument. Place the cell plate in the Seahorse XF Analyzer and initiate the assay.[10]
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of Intracellular Adenine Nucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying ATP, ADP, and AMP.[11][12]
Protocol:
-
Cell Lysis and Extraction:
-
Culture and treat cells with this compound as described above.
-
Wash cells with ice-cold PBS.
-
Lyse the cells and extract nucleotides using a cold extraction solution (e.g., 0.6 M perchloric acid or a methanol/water mixture).
-
Neutralize the extract with a suitable buffer (e.g., potassium carbonate for perchloric acid extraction).
-
Centrifuge to remove precipitated proteins and salts.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a low-concentration phosphate buffer (e.g., 50 mM KH2PO4, pH 6.8) and a solvent like methanol is typically used.[13]
-
Detection: UV absorbance at 254 nm.
-
Quantification: Prepare standard curves for ATP, ADP, and AMP of known concentrations. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
-
Measurement of Respiratory Chain Complex Activities
The enzymatic activities of the individual complexes of the electron transport chain can be measured spectrophotometrically in isolated mitochondria.
Protocol:
-
Mitochondrial Isolation:
-
Enzyme Activity Assays:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH, in the presence of an artificial electron acceptor and rotenone for determining the rotenone-insensitive activity.
-
Complex II (Succinate:ubiquinone oxidoreductase): Measure the reduction of an artificial electron acceptor (e.g., DCPIP) at 600 nm in the presence of succinate.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.
-
Complex IV (Cytochrome c oxidase): Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.
-
Conclusion and Future Directions
This compound serves as a vital precursor for the synthesis of ATP, NAD+, and FAD+, the core molecules that drive cellular respiration. By leveraging the purine salvage pathway, exogenous adenine can effectively replenish these crucial pools, thereby influencing the cell's bioenergetic capacity and its response to metabolic stress. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of adenine supplementation on cellular respiration.
Future research should focus on elucidating the precise dose-dependent effects of this compound on the kinetics of individual respiratory chain complexes and the overall oxygen consumption rates in various cell types and disease models. Such studies will be invaluable for understanding the therapeutic potential of modulating adenine availability in conditions associated with mitochondrial dysfunction and metabolic dysregulation.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are summaries and should be supplemented with detailed, validated laboratory procedures.
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Modulation of adenine phosphoribosyltransferase-mediated salvage pathway to accelerate diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenine and adenosine salvage pathways in erythrocytes and the role of S-adenosylhomocysteine hydrolase. A theoretical study using elementary flux modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cell Protective Effect of Adenine on Hypoxia–Reoxygenation Injury through PPAR Delta Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cell Protective Effect of Adenine on Hypoxia-Reoxygenation Injury through PPAR Delta Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.9. Seahorse Analysis of Oxygen Consumption and Extracellular Acidification [bio-protocol.org]
- 11. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. Isolated Mitochondria Characterization [protocols.io]
- 15. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]
Adenine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of Adenine and its Hydrochloride Salt in the Context of Nucleic Acids and Cellular Processes
This technical guide provides a comprehensive overview of adenine and its hydrochloride salt for researchers, scientists, and drug development professionals. While adenine is a fundamental component of nucleic acids, adenine hydrochloride serves as a crucial derivative in various research and pharmaceutical applications due to its enhanced solubility and stability. This document delves into the distinct roles of each compound, presenting key physicochemical data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Adenine vs. This compound: A Critical Distinction
It is imperative to distinguish between adenine and this compound. Adenine , a purine nucleobase, is a core component of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA)[1][2][3][4]. Within the DNA double helix, adenine forms two hydrogen bonds with thymine, a critical interaction for stabilizing the structure of the genetic code[2][3][5]. In RNA, adenine pairs with uracil[2][3][5]. Beyond its role in nucleic acids, adenine is a vital component of adenosine triphosphate (ATP), the primary energy currency of the cell, as well as essential cofactors like nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD)[1][2].
This compound (C₅H₅N₅·HCl) is the salt form of adenine[1][6][7]. It is not a natural component of nucleic acids[6]. Its primary utility in research and pharmaceutical settings stems from its increased stability and solubility in aqueous solutions compared to adenine, which is poorly soluble in water[6][8]. This enhanced solubility makes it a more convenient form for use in cell culture media and for the synthesis of various therapeutic compounds[6][9].
Physicochemical Properties
A thorough understanding of the physicochemical properties of adenine and this compound is essential for their effective application in experimental settings. The following tables summarize key quantitative data for both compounds.
Table 1: Physicochemical Properties of Adenine
| Property | Value | References |
| Molecular Formula | C₅H₅N₅ | [2][5] |
| Molecular Weight | 135.13 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 360-365 °C (decomposes) | [2] |
| Solubility in Water | 0.5 g/L (20 °C) | |
| pKa₁ | 4.15 | [2] |
| pKa₂ | 9.80 | [2] |
| UV λmax in H₂O | ~260 nm |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₅N₅·HCl | [9] |
| Molecular Weight | 171.59 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | ~285 °C (decomposes) | [11] |
| Solubility in Water | 50 mg/mL | [11] |
| Solubility in DMSO | 8 mg/mL | [7] |
| UV λmax in 0.1 M HCl | 262.5 nm |
Core Biological Pathways Involving Adenine
Adenine and its derivatives are central to fundamental cellular processes. The following diagrams illustrate two critical pathways: the cAMP signaling pathway and the adenine salvage pathway.
Caption: The cAMP signaling pathway, a key cellular communication cascade initiated by extracellular signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementation of cell culture [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Finding a helix in a haystack: nucleic acid cytometry with droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. jasmine.kps.ku.ac.th [jasmine.kps.ku.ac.th]
Methodological & Application
Application Notes and Protocols: Preparing Adenine Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Adenine, a purine nucleobase, is a fundamental biochemical compound essential for life. It is a core component of nucleic acids (DNA and RNA) and plays a central role in cellular energy metabolism as a part of adenosine triphosphate (ATP), as well as in various signaling pathways.[1][2] The hydrochloride salt of adenine is frequently used in research due to its improved solubility in aqueous solutions compared to adenine base.[2][3] This document provides detailed protocols for the preparation, sterilization, and storage of adenine hydrochloride stock solutions for use in mammalian cell culture, along with a summary of its physicochemical properties and an overview of its role in cellular signaling.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Solvents | Solubility |
| Molecular Formula | C₅H₅N₅·HCl | Water | 4-10 mg/mL[1][4] (Sparingly soluble; warming may be required)[1][5] |
| Molecular Weight | 171.59 g/mol | DMSO | 8-50 mg/mL[1][4] (Use fresh DMSO; warming may be required)[1][4] |
| CAS Number | 2922-28-3 | Ethanol | Insoluble[4] |
| Appearance | White to off-white powder | 0.5 M HCl | Soluble up to 20 mg/mL |
Table 2: Recommended Storage and Stability of Stock Solutions
| Storage Temperature | Solvent | Stability Duration | Recommendations |
| -80°C | DMSO | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| -80°C | Water | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Any | 1 month[1][4] | Suitable for short-term storage. |
| 2-8°C | Water | Several months (if sterile-filtered)[2] | Ensure sterility to prevent contamination. |
| Powder Form | N/A | 3 years at -20°C or Room Temperature[2][4] | Store in a dry, cool place. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
This protocol describes the preparation of a sterile aqueous stock solution of this compound, suitable for most cell culture applications.
Materials and Equipment:
-
This compound powder (CAS: 2922-28-3)
-
Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Analytical balance and weigh boats
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
70% ethanol for disinfection[6]
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Perform all subsequent steps in a certified Class II biological safety cabinet (laminar flow hood) using aseptic techniques to ensure sterility.[7][8]
-
Weighing: Tare a sterile weigh boat on an analytical balance. Carefully weigh the desired amount of this compound powder. To prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolving:
-
Transfer the powder into a sterile conical tube.
-
Using a sterile serological pipette, add a portion (e.g., 8 mL) of cell culture grade water to the tube.
-
Add a sterile magnetic stir bar and place the tube on a magnetic stirrer. Stir the solution.
-
To aid dissolution, the solution can be gently warmed in a water bath (up to 60°C).[1][9] Do not boil.
-
-
Volume Adjustment: Once the powder is fully dissolved, remove the stir bar and add water to reach the final desired volume (10 mL). Mix thoroughly by gentle inversion.
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.[1]
-
Dispense the solution through the filter into a new sterile conical tube. This is the sterile stock solution.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots as recommended in Table 2. For long-term storage, -80°C is preferred.[1][4]
-
Protocol 2: Application in Cell Culture - Dilution to Working Concentration
This protocol provides a general guideline for diluting the stock solution for treating cells. The final working concentration should be optimized for each cell line and experimental goal.
Procedure:
-
Determine Working Concentration: Based on literature or preliminary experiments, determine the desired final concentration of this compound in your cell culture medium. Concentrations ranging from 0.0039 to 0.5 mg/mL have been reported.[10] For example, a target concentration of 100 µM might be chosen.
-
Calculate Dilution:
-
First, convert the stock concentration to a molar value. The molecular weight of Adenine HCl is 171.59 g/mol .
-
Stock (10 mg/mL) = (10 g/L) / (171.59 g/mol ) = 0.0583 M = 58.3 mM.
-
-
Use the formula M1V1 = M2V2 to calculate the volume of stock solution needed.
-
To prepare 10 mL (V2) of media with a final concentration of 100 µM (M2) from a 58.3 mM (M1) stock:
-
V1 = (M2 * V2) / M1
-
V1 = (100 µM * 10 mL) / 58.3 mM = (0.1 mM * 10 mL) / 58.3 mM ≈ 0.017 mL or 1.7 µL.
-
-
-
Treating Cells:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Under sterile conditions, add the calculated volume (1.7 µL) of the stock solution to your 10 mL of cell culture medium.
-
Mix the medium gently but thoroughly by pipetting or swirling.
-
Remove the old medium from your cells and replace it with the adenine-containing medium.
-
Return the cells to the incubator for the desired treatment period.
-
Biological Context: Adenine and Cellular Signaling
Adenine is a precursor for adenosine, a critical signaling molecule.[11] Extracellular adenosine, primarily derived from the enzymatic conversion of released ATP and ADP, interacts with four distinct G-protein coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[12] Activation of these receptors triggers various downstream signaling cascades that regulate numerous physiological processes. For instance, adenosine can modulate the ERK/MAPK, JNK, and PI3K/AKT pathways, which are central to regulating cell proliferation, differentiation, and survival.[13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. csulb.edu [csulb.edu]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. Aqueous adenine solution preparation [protocols.io]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine: an activity-dependent axonal signal regulating MAP kinase and proliferation in developing Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenine Hydrochloride in Cell Culture Media
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adenine hydrochloride in cell culture, including its effects on various cell types, recommended concentration ranges, and detailed protocols for experimental evaluation.
Introduction
Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a crucial role in cellular metabolism as a constituent of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD).[1][2][3] this compound is the hydrochloride salt of adenine, often used in cell culture for its enhanced solubility.[4][5] Supplementation of cell culture media with this compound can influence a variety of cellular processes, including proliferation, viability, and differentiation. Its effects are cell-type specific and concentration-dependent, making it a molecule of interest in various research fields, including cancer biology and regenerative medicine.
Data Summary: Effects of Adenine on Various Cell Lines
The following table summarizes the quantitative data on the effects of adenine supplementation in different cell culture models.
| Cell Line | Adenine Concentration | Incubation Time | Observed Effects | Reference |
| Bel-7402 (Human Hepatocellular Carcinoma) | 0.5 mg/mL | 48h | 53 ± 5.24% growth inhibition | [6] |
| 0.5 mg/mL | 72h | 72.6 ± 6.45% growth inhibition | [6] | |
| HeLa (Human Cervical Cancer) | 0.5 mg/mL | 48h | 73.6 ± 6.26% growth inhibition | [6] |
| 0.5 mg/mL | 72h | 89.5 ± 6.42% growth inhibition | [6] | |
| Normal Cervical Cells | 0.00391 - 0.5 mg/mL | 24h, 48h, 72h | Slight, dose- and time-dependent growth inhibition. ID50 at 72h was 0.6027 ± 0.0158 mg/ml. | [6] |
| THP-1 (Human Leukemia) | 10 µM - 1000 µM | 72h | Significant inhibition of proliferation at high concentrations (100-1000 µM). | [7][8] |
| 10 µM | 24h | Inhibition of cell migration towards SDF-1. | [7][8] | |
| H9c2 (Rat Cardiomyoblasts) | 200 µM, 400 µM | Pre-treatment | Attenuated the decrease in cell number and viability after hypoxia-reoxygenation. | [9] |
| Bovine Aortic Endothelial Cells (BAECs) | Not specified | Not specified | ATP (an adenine nucleotide) produced a significant (+44%) increase in the fraction of cells undergoing DNA synthesis. | [10] |
| Human Keratinocytes | < 100 µM | Not specified | Antiproliferative effects, reversible and not affecting viability. | [11] |
| Clostridium saccharoperbutylacetonicum | 250 mg/L | Not specified | Enhanced cell growth and butanol production at 37°C. | [12] |
Signaling Pathways
Adenine and its derivatives, primarily adenosine, exert their effects by interacting with purinergic receptors, which are G protein-coupled receptors. There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3.[13] The activation of these receptors triggers various downstream signaling cascades that can modulate cellular functions. For instance, in coronary artery smooth muscle cells, adenosine activates the ERK, JNK, and PI3K/AKT pathways, primarily through the A1 receptor, leading to mitogenesis.[14]
References
- 1. Adenine BioReagent, cell culture mammalian 73-24-5 [sigmaaldrich.com]
- 2. This compound | 2922-28-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of adenine nucleotides on the proliferation of aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine and adenine nucleotides inhibit the autonomous and epidermal growth factor-mediated proliferation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenine Addition Restores Cell Viability and Butanol Production in Clostridium saccharoperbutylacetonicum N1-4 (ATCC 13564) Cultivated at 37°C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Induction of Kidney Disease in Mice Using Adenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing kidney disease in mice using adenine hydrochloride. This model is a well-established and reproducible method for studying the pathophysiology of chronic kidney disease (CKD) and for evaluating potential therapeutic agents.
Introduction
Adenine-induced nephropathy in mice is a widely used model that recapitulates many key features of human chronic kidney disease, including tubular injury, inflammation, and fibrosis. The underlying mechanism involves the metabolic conversion of adenine to 2,8-dihydroxyadenine (2,8-DHA), which is poorly soluble and precipitates within the renal tubules. These 2,8-DHA crystals cause tubular obstruction, leading to a cascade of events including inflammation, oxidative stress, and the activation of fibrotic pathways, ultimately resulting in progressive renal damage.[1][2] This model offers a non-surgical and titratable method to induce kidney disease, with the severity of the disease being dependent on the dose and duration of adenine administration.[3]
Experimental Protocols
Two primary methods are commonly employed for adenine administration in mice: dietary admixture and oral gavage. The choice of method may depend on the specific experimental design and objectives.
Protocol 1: Dietary Administration of Adenine
This method involves providing mice with a specially formulated diet containing adenine. It is a less stressful method for the animals compared to daily gavage.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Standard rodent chow (casein-based diets are recommended to improve palatability)[4]
-
Blender or feed mixer
-
C57BL/6 mice (or other appropriate strain)
Procedure:
-
Diet Preparation (0.2% Adenine Diet):
-
Thoroughly grind the standard rodent chow into a fine powder.
-
Weigh the powdered chow and calculate the required amount of adenine to achieve a 0.2% (w/w) concentration (e.g., 2 grams of adenine for 998 grams of powdered chow).
-
Gradually add the adenine to the powdered chow while continuously mixing to ensure a homogenous distribution.
-
The prepared diet can be provided to the mice ad libitum.
-
-
Induction of Kidney Disease:
-
House male C57BL/6 mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle and free access to water.
-
After an acclimatization period of at least one week on the standard chow, replace it with the 0.2% adenine-containing diet.
-
The duration of adenine feeding can be varied to achieve different severities of kidney disease. A common duration is 4 to 6 weeks.[5]
-
-
Monitoring:
-
Monitor the body weight of the mice regularly (e.g., twice a week). A decrease in body weight is an expected outcome.[6]
-
Observe the general health of the animals daily.
-
At the end of the experimental period, collect blood and urine samples for biochemical analysis and harvest the kidneys for histopathological and molecular analyses.
-
Protocol 2: Oral Gavage Administration of Adenine
This method allows for a more precise daily dosage of adenine but requires more handling of the animals.
Materials:
-
This compound
-
0.5% Carboxymethylcellulose (CMC) solution (or other suitable vehicle)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
C57BL/6 mice
Procedure:
-
Preparation of Adenine Suspension:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Suspend this compound in the 0.5% CMC solution to achieve the desired concentration. A commonly used dose is 50 mg/kg body weight.[7][8] For a 25g mouse, this would be 1.25 mg of adenine. The volume administered should be kept low (e.g., 100-200 µL) to avoid discomfort.
-
-
Induction of Kidney Disease:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Administer the adenine suspension via oral gavage once daily.
-
A typical duration for this protocol is 28 days.[7]
-
-
Monitoring:
-
Follow the same monitoring procedures as described in Protocol 1.
-
Data Presentation
The following tables summarize the expected quantitative changes in key parameters following the induction of kidney disease with adenine in mice.
Table 1: Biochemical and Physiological Parameters
| Parameter | Control Group (Typical Values) | Adenine-Treated Group (Typical Changes) | Citation(s) |
| Body Weight | Gradual Increase | Significant Decrease | [6] |
| Kidney Weight to Body Weight Ratio | Baseline | Significant Increase | |
| 24h Urine Output | ~1-2 mL | Significant Increase (Polyuria) | |
| Blood Urea Nitrogen (BUN) | 20-30 mg/dL | Significantly Elevated (>100 mg/dL) | [6] |
| Serum Creatinine (SCr) | 0.1-0.2 mg/dL | Significantly Elevated (>0.5 mg/dL) | |
| Urine Protein Excretion | Low | Significant Increase (Proteinuria) | [4] |
| Kidney Injury Molecule-1 (KIM-1) | Low/Undetectable | Significantly Increased Expression | [4] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Low/Undetectable | Significantly Increased Expression | [4] |
Table 2: Histopathological Findings
| Histological Feature | Control Group | Adenine-Treated Group | Citation(s) |
| Tubular Dilation | Absent | Present and often severe | |
| Tubular Necrosis/Atrophy | Absent | Present | [4] |
| 2,8-DHA Crystal Casts | Absent | Present in tubules | [7] |
| Interstitial Inflammatory Cell Infiltration | Minimal | Significant infiltration of mononuclear cells | [4] |
| Interstitial Fibrosis (Masson's Trichrome) | Minimal collagen deposition | Significant increase in collagen deposition | [6] |
Visualizations
Experimental Workflow
References
- 1. Cellular and Molecular Mechanisms of Kidney Injury in 2,8-Dihydroxyadenine Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation plays a critical role in 2,8-dihydroxyadenine nephropathy [comptes-rendus.academie-sciences.fr]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy [ijbs.com]
- 6. Dihydroxyadenine crystal-induced nephropathy presenting with rapidly progressive renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renoprotective effect of Nesfatin-1 in Adenine-Induced Chronic kidney Disease: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenine Hydrochloride-Induced Chronic Kidney Disease Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a chronic kidney disease (CKD) model in rats using adenine hydrochloride. This non-surgical, diet-induced model is widely utilized for its simplicity, reproducibility, and its ability to mimic many features of human CKD, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutic interventions.
Introduction
The adenine-induced CKD model in rats is a well-established and commonly used method to simulate the pathophysiology of chronic renal failure.[1][2] Excessive dietary adenine is metabolized to 2,8-dihydroxyadenine (2,8-DHA), which is poorly soluble and precipitates within the renal tubules.[3][4] This leads to crystal-induced tubular injury, obstruction, and a subsequent inflammatory response, characterized by interstitial fibrosis, tubular atrophy, and a progressive decline in renal function.[5][6][7] This model effectively recapitulates key clinical features of human CKD, including elevated serum creatinine and blood urea nitrogen (BUN), proteinuria, and histological changes consistent with chronic tubulointerstitial nephritis.[2][3][8][9]
The severity of the induced CKD can be modulated by adjusting the concentration of adenine in the diet and the duration of administration, allowing for the creation of mild, moderate, or severe models of the disease.[1][8]
Data Presentation: Dosage and Biochemical Parameters
The following tables summarize typical adenine dosages and the expected changes in key biochemical markers of renal function.
Table 1: this compound Dosage Regimens for CKD Induction in Rats
| Adenine Concentration (% w/w in diet) | Duration of Administration | Expected Severity of CKD | Reference |
| 0.75% | 2 - 4 weeks | Severe, rapid onset | [1][10][11] |
| 0.5% | 4 - 12 weeks | Moderate to severe | [4][8] |
| 0.3% | 10 weeks | Moderate | [12] |
| 0.25% | 4 - 16 weeks | Mild to moderate, slowly progressive | [3][8][9][13] |
| 0.075% | Up to 16 weeks | Minimal changes | [8] |
Table 2: Typical Biochemical Changes in Adenine-Induced CKD Rat Models
| Parameter | Control (Typical Range) | Adenine-Treated (0.25% - 0.75%) | Reference |
| Serum Creatinine (mg/dL) | 0.4 ± 0.02 | 1.9 ± 0.10 to significantly elevated | [6] |
| Blood Urea Nitrogen (BUN) (mmol/L) | 6.2 ± 0.6 | 56.5 ± 5.4 to significantly elevated | [8] |
| Plasma Uric Acid | Normal | Increased | [8][9] |
| Serum Phosphorus | Normal | Increased | [14][15] |
| Serum Calcium | Normal | Decreased | [14][15] |
| Proteinuria | Minimal | Present | [3][8] |
| Hematocrit (%) | 49.6 ± 1.6 | 36.5 ± 1.0 (anemia) | [6] |
| Erythropoietin (pg/mL) | 61 ± 4.0 | 28 ± 2.4 | [6] |
Note: The values presented are illustrative and can vary based on the specific rat strain, age, diet composition, and experimental conditions.
Experimental Protocols
Induction of Chronic Kidney Disease
This protocol describes the dietary administration of adenine to induce CKD in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-12 weeks old)
-
Standard rat chow
-
This compound powder
-
Precision balance
-
Feed mixer
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: House the rats in a controlled environment (20-22°C, 50-60% humidity, 12:12 h light/dark cycle) for at least one week with free access to standard chow and water.[10]
-
Diet Preparation:
-
Determine the desired concentration of adenine in the diet (e.g., 0.75% w/w for a severe model or 0.25% w/w for a milder, more progressive model).[1][8]
-
Weigh the appropriate amount of this compound powder.
-
Thoroughly mix the adenine with the powdered standard rat chow to ensure a homogenous distribution.
-
-
Adenine Administration:
-
Monitoring:
Assessment of Renal Function
Blood Sample Collection and Analysis:
-
At the end of the experimental period, anesthetize the rats.
-
Collect blood samples via cardiac puncture or from the abdominal aorta.[10]
-
Centrifuge the blood to separate the serum or plasma.
-
Analyze the serum/plasma for creatinine, BUN, uric acid, calcium, and phosphorus levels using standard biochemical analyzers.[17]
Urine Collection and Analysis:
-
Towards the end of the study, place the rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Analyze urine samples for protein and creatinine concentrations to assess proteinuria and calculate creatinine clearance.
Histopathological Examination
-
Following blood collection, perfuse the kidneys with saline, followed by a fixative (e.g., 10% neutral buffered formalin).
-
Excise the kidneys, weigh them, and process them for paraffin embedding.
-
Section the kidney tissues and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.[3]
-
Examine the sections under a microscope for evidence of tubular atrophy, interstitial inflammation, fibrosis, and the presence of 2,8-DHA crystals.[5][7]
Visualization of Pathways and Workflows
Pathophysiological Signaling Pathway in Adenine-Induced CKD
Caption: Pathophysiology of adenine-induced CKD.
Experimental Workflow for Adenine-Induced CKD Model
Caption: Experimental workflow for CKD induction.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental adenine-induced chronic kidney disease rat model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. heart.bmj.com [heart.bmj.com]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Adenine Hydrochloride in DNA and RNA Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental purine nucleobase, is an essential component of both DNA and RNA, and plays a central role in cellular energy metabolism as a core component of adenosine triphosphate (ATP).[1][2][3] Adenine hydrochloride is the salt form of adenine, frequently used in cell culture and biochemical assays for its stability and solubility.[4][5] This document provides detailed application notes and experimental protocols for using this compound and its analogs to measure the rates of DNA and RNA synthesis, a critical application in fields ranging from cancer biology to drug development.
The synthesis of purine nucleotides, the building blocks of nucleic acids, occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.[6][7] The de novo pathway is an energy-intensive process that builds purines from simpler precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides, such as adenine.[6][8] Proliferating cells, including cancer cells, often rely on both pathways to meet the high demand for nucleotides required for DNA replication and transcription.[6][7] By supplying cells with labeled adenine or its analogs, researchers can trace their incorporation into newly synthesized DNA and RNA, providing a direct measure of nucleic acid synthesis rates.
Signaling and Metabolic Pathways
Purine Metabolism: De Novo and Salvage Pathways
Cells maintain their purine nucleotide pools through a balance of de novo synthesis and salvage activities. Adenine is incorporated into the nucleotide pool via the salvage pathway, where the enzyme adenine phosphoribosyltransferase (APRT) catalyzes its conversion to adenosine monophosphate (AMP).[6][8]
Data Presentation: Key Parameters for Labeling Reagents
The selection of a labeling reagent for DNA and RNA synthesis assays depends on the experimental goals, cell type, and available detection instrumentation. The following table summarizes key parameters for different classes of adenine-related labeling compounds.
| Parameter | [3H]Adenine | 15N5-Adenine | 5-Ethynyl-2'-deoxyadenosine (EdA) |
| Label Type | Radioactive Isotope | Stable Isotope | "Clickable" Analog |
| Detection Method | Scintillation Counting, Autoradiography | Mass Spectrometry | Fluorescence Microscopy, Flow Cytometry |
| Primary Application | Measuring bulk DNA/RNA synthesis rates | Tracing metabolic flux, Quantitative metabolomics | In situ visualization of DNA synthesis |
| Advantages | High sensitivity | Non-radioactive, provides detailed metabolic information | Non-radioactive, high resolution imaging, compatible with immunocytochemistry |
| Disadvantages | Hazardous, requires special handling and disposal, induces DNA damage | Requires expensive equipment (Mass Spectrometer) | Indirectly measures adenine incorporation (uses an adenosine analog) |
| Typical Concentration | ≥ 1 µCi/mL | Varies (e.g., ~30% enrichment in circulation for in vivo studies)[6] | 10-20 µM |
| References | [9][10] | [6][11] | [12][13] |
Experimental Protocols
Protocol 1: Measuring Global RNA and DNA Synthesis Rates with [3H]Adenine
This protocol describes the traditional method for quantifying the rate of nucleic acid synthesis using a radioactive precursor.
Workflow Overview:
Materials:
-
Cells in culture
-
Complete culture medium
-
[3H]Adenine (radiolabeled adenine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Trichloroacetic acid (TCA), ice-cold (10% and 5% solutions)
-
Ethanol (70%), ice-cold
-
Scintillation cocktail
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Labeling: Prepare a working solution of [3H]Adenine in complete culture medium at a final concentration of 1-10 µCi/mL.
-
Incubation: Remove the existing medium from the cells and replace it with the [3H]Adenine-containing medium. Incubate the cells for a desired period (e.g., 1 to 4 hours) under standard culture conditions. Time-course experiments are recommended to ensure linear incorporation.[9]
-
Washing: Terminate the incubation by placing the plate on ice. Aspirate the radioactive medium and wash the cells twice with ice-cold PBS to remove unincorporated [3H]Adenine.
-
Lysis and Precipitation: Add ice-cold 10% TCA to each well to lyse the cells and precipitate macromolecules. Incubate on ice for 30 minutes.
-
Washing Precipitate: Aspirate the TCA. Wash the precipitate twice with ice-cold 5% TCA to remove acid-soluble precursors.
-
Nucleic Acid Separation (Optional, for distinguishing DNA and RNA):
-
To measure RNA synthesis, the acid-insoluble pellet can be hydrolyzed with a base (e.g., 0.3 M NaOH) which degrades RNA but not DNA.
-
To measure DNA synthesis, the pellet can be treated with RNase before precipitation or the RNA can be hydrolyzed and removed, leaving the DNA.
-
-
Solubilization: Dissolve the final acid-insoluble pellet (containing labeled DNA and/or RNA) in a suitable solvent (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the solubilized sample to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the total protein content or cell number in a parallel, unlabeled well.
Protocol 2: Visualizing DNA Synthesis with an Adenine Analog (EdA) and Click Chemistry
This protocol provides a non-radioactive method for visualizing newly synthesized DNA in individual cells using fluorescence microscopy or flow cytometry. It utilizes 5-ethynyl-2'-deoxyadenosine (EdA), a "clickable" analog of deoxyadenosine.[12]
Workflow Overview:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Adenine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Calibrations of the [3H]Adenine Technique for Measuring Rates of RNA and DNA Synthesis in Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adenine·HCl (¹âµNâ , 98%) - Cambridge Isotope Laboratories, NLM-6924-0.01 [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Application of Adenine Hydrochloride in Enzyme Kinetics Studies
Introduction
Adenine, a fundamental purine nucleobase, and its hydrochloride salt are pivotal molecules in numerous biochemical processes. As a core component of nucleic acids (DNA and RNA), energy currency (ATP), and essential cofactors (NAD and FAD), adenine's role in cellular metabolism is central.[1] For researchers, scientists, and drug development professionals, adenine hydrochloride serves as a valuable tool in the study of enzyme kinetics, acting as both a substrate and an inhibitor for various enzymes. Its well-defined structure and involvement in key metabolic pathways, such as purine metabolism, make it an ideal compound for characterizing enzyme activity, elucidating reaction mechanisms, and screening for novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetics studies, focusing on its roles as a substrate for Adenosine Deaminase and Adenine Phosphoribosyltransferase, and as a competitive inhibitor of Adenosine Deaminase.
This compound as an Enzyme Substrate
This compound is a substrate for several enzymes involved in the purine salvage pathway. This pathway is crucial for recycling purine bases to synthesize nucleotides, which is energetically more efficient than de novo synthesis.[2] Two key enzymes that utilize adenine as a substrate are Adenosine Deaminase (ADA) and Adenine Phosphoribosyltransferase (APRTase).
Adenosine Deaminase (ADA)
Adenosine Deaminase (EC 3.5.4.4) is a cytosolic enzyme that catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. While its primary substrate is adenosine, ADA can also catalyze the deamination of adenine, converting it to hypoxanthine and ammonia.
The following table summarizes the kinetic parameters for the deamination of adenine by Escherichia coli Adenine Deaminase.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| E. coli Adenine Deaminase | Adenine | 0.40 ± 0.04 | 200 ± 5 | (5 ± 0.4) x 105 |
Adenine Phosphoribosyltransferase (APRTase)
Adenine Phosphoribosyltransferase (APRTase; EC 2.4.2.7) is a key enzyme in the purine salvage pathway that catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, forming adenosine monophosphate (AMP) and pyrophosphate (PPi).[2] This reaction is vital for the production of AMP from free adenine.
This compound as an Enzyme Inhibitor
In addition to serving as a substrate, adenine can also act as an inhibitor for certain enzymes, often due to its structural similarity to the enzyme's natural substrate. A notable example is its role as a competitive inhibitor of Adenosine Deaminase (ADA).
Competitive Inhibition of Adenosine Deaminase (ADA)
Adenine, being structurally similar to the purine core of adenosine, can bind to the active site of Adenosine Deaminase, thereby competing with the natural substrate, adenosine. This binding is reversible and does not lead to a catalytic reaction, thus inhibiting the enzyme's activity.
The following table presents the inhibition constant (Ki) for adenine with bovine spleen Adenosine Deaminase.
| Enzyme | Inhibitor | Substrate | Type of Inhibition | Ki (mM) |
| Bovine Spleen Adenosine Deaminase | Adenine | Adenosine | Competitive | 0.17 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water.[3] To prepare a stock solution for enzyme assays:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable buffer (e.g., Tris-HCl, phosphate buffer) or distilled water to the desired final concentration. For a 10 mM stock solution, dissolve 1.716 mg of this compound (anhydrous basis, MW: 171.59 g/mol ) in 1 mL of solvent.[1]
-
pH Adjustment: Adjust the pH of the solution to the optimal pH for the enzyme assay.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, sterile filter the solution and store at -20°C.
Protocol 1: Determination of Adenine Deaminase Kinetics using Adenine as a Substrate
This protocol is adapted from a spectrophotometric assay for ADA activity. The deamination of adenine to hypoxanthine can be monitored by the decrease in absorbance at 265 nm.
Materials:
-
Adenine Deaminase (from E. coli or other sources)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading UV wavelengths
Procedure:
-
Prepare Reagents:
-
Prepare a series of this compound dilutions in Tris-HCl buffer ranging from, for example, 0.1 mM to 5 mM.
-
Prepare a solution of Adenine Deaminase in Tris-HCl buffer at a suitable concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add a corresponding volume of buffer to the control wells.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a fixed volume of each this compound dilution to the respective wells.
-
-
Measure Absorbance:
-
Immediately start monitoring the decrease in absorbance at 265 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot v₀ against the adenine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Determination of Adenine as a Competitive Inhibitor of Adenosine Deaminase
This protocol outlines the procedure to determine the Ki of adenine for ADA using adenosine as the substrate.
Materials:
-
Adenosine Deaminase (e.g., from bovine spleen)
-
Adenosine
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a series of adenosine dilutions in phosphate buffer.
-
Prepare a series of this compound dilutions (inhibitor) in phosphate buffer.
-
Prepare a solution of Adenosine Deaminase in phosphate buffer.
-
-
Assay Setup:
-
Set up reactions with varying concentrations of adenosine and a fixed concentration of this compound. Repeat this for several fixed concentrations of the inhibitor.
-
Include a control set of reactions with no inhibitor.
-
-
Initiate Reaction:
-
Add the enzyme solution to initiate the reactions.
-
-
Measure Absorbance:
-
Monitor the decrease in absorbance at 265 nm as adenosine is converted to inosine.
-
-
Data Analysis:
-
Determine the initial velocities (v₀) for each reaction.
-
Create a Lineweaver-Burk plot (1/v₀ vs. 1/[Adenosine]) for each inhibitor concentration.
-
The resulting plots should show a series of lines intersecting at the y-axis, which is characteristic of competitive inhibition.
-
The Ki can be determined from the slopes of these lines or by using non-linear regression analysis fitting the data to the competitive inhibition model.
-
Visualizations
Caption: Simplified signaling pathway of purine metabolism.
Caption: Experimental workflow for enzyme kinetics studies.
Caption: Logical relationship of competitive enzyme inhibition.
References
Adenine Hydrochloride as a Supplement in Yeast Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental purine nucleobase, is an essential component for the synthesis of nucleic acids (DNA and RNA), cofactors such as NAD and FAD, and the universal energy currency, ATP. In yeast, particularly Saccharomyces cerevisiae, the availability of adenine is critical for robust growth, cellular metabolism, and the efficient production of recombinant proteins. While wild-type yeast can synthesize adenine de novo, auxotrophic strains, which are commonly used in research and industrial applications for genetic selection and plasmid maintenance, require adenine supplementation in their culture media. Adenine hydrochloride is a readily soluble and stable salt of adenine, making it a convenient supplement for liquid and solid yeast culture media.
These application notes provide a comprehensive overview of the use of this compound as a supplement in yeast culture media. We will explore its impact on yeast growth, biomass production, and recombinant protein expression. Detailed protocols for media preparation and experimental design are provided to guide researchers in optimizing their yeast cultivation processes for various applications, from basic research to drug development.
Data Presentation
The concentration of this compound in yeast culture media can have a significant impact on various physiological parameters. The following tables summarize quantitative data on the effects of adenine supplementation on yeast growth, biomass, and recombinant protein expression.
Table 1: Effect of Adenine Concentration on the Growth of Adenine-Auxotrophic Saccharomyces cerevisiae
| Adenine Concentration (mg/L) | Final Optical Density (OD600) | Observations |
| 0 | Low | Minimal growth, cell cycle arrest. |
| 5 | Moderate | Sub-optimal growth. |
| 10 | Moderate-High | Improved growth compared to lower concentrations. |
| 20 | High | Near-maximal growth.[1] |
| 40 | High | No significant increase in OD600 compared to 20 mg/L.[1] |
| 100 | High | No significant increase in OD600 compared to 40 mg/L.[1] |
Table 2: Relationship Between Adenine Content in Yeast Extract and Final Cell Biomass
| Adenine Content in Yeast Extract (mg/g) | Final Dry Cell Weight (DCW) (g/L) |
| 0.5 | 5.8 |
| 1.2 | 6.5 |
| 1.8 | 7.2 |
| 2.5 | 7.8 |
| 3.1 | 8.1 |
Data adapted from a study on adenine auxotrophs of recombinant Saccharomyces cerevisiae, showing a general trend of increased biomass with higher adenine content in the yeast extract.[2][3]
Table 3: General Effect of Adenine Concentration on Recombinant Protein Expression in Adenine-Auxotrophic Yeast
| Adenine Concentration | Recombinant Protein Expression Level |
| Low (Limiting) | May be reduced due to overall poor cell health. |
| Optimal (Sufficient for growth) | Generally supports good protein expression. |
| High (Excess) | Can lead to decreased expression of some heterologous proteins.[1][2] |
Signaling Pathways and Metabolic Context
Adenine supplementation directly influences the purine biosynthesis pathway and can have broader effects on cellular signaling, including nutrient-sensing pathways like the Target of Rapamycin Complex 1 (TORC1).
Experimental Protocols
Protocol 1: Preparation of Yeast Peptone Dextrose (YPD) Medium with this compound
This protocol describes the preparation of a rich medium suitable for the general cultivation of Saccharomyces cerevisiae, supplemented with this compound to support the growth of adenine auxotrophs.
Materials:
-
Yeast Extract
-
Peptone
-
Dextrose (Glucose)
-
This compound
-
Deionized Water
-
Autoclave
-
Sterile flasks or bottles
Procedure:
-
For 1 liter of YPD medium, weigh out:
-
10 g of yeast extract
-
20 g of peptone
-
-
Dissolve the yeast extract and peptone in 900 mL of deionized water.
-
Autoclave the solution at 121°C for 20 minutes.
-
In a separate container, prepare a 20% (w/v) dextrose solution by dissolving 200 g of dextrose in 1 liter of deionized water. Autoclave this solution separately.
-
Prepare a 10 mg/mL stock solution of this compound by dissolving 1 g of this compound in 100 mL of deionized water. Filter-sterilize this solution.
-
Allow the autoclaved yeast extract-peptone solution to cool to approximately 50-60°C.
-
Aseptically add 100 mL of the sterile 20% dextrose solution.
-
Add the desired volume of the sterile this compound stock solution. For a final concentration of 20 mg/L, add 2 mL of the 10 mg/mL stock solution.
-
Mix well and store at room temperature.
Protocol 2: Preparation of Synthetic Defined (SD) Medium with Varying Concentrations of this compound
This protocol is designed for experiments that require a chemically defined medium to study the specific effects of this compound concentration on yeast growth or protein expression.
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium Sulfate
-
Dextrose (Glucose)
-
Amino Acid Dropout Mix (lacking adenine)
-
This compound
-
Deionized Water
-
Sterile filtration unit (0.22 µm)
-
Sterile flasks or bottles
Procedure:
-
For 1 liter of SD medium, weigh out:
-
1.7 g of Yeast Nitrogen Base (without amino acids and ammonium sulfate)
-
5 g of Ammonium Sulfate
-
The recommended amount of amino acid dropout mix lacking adenine.
-
-
Dissolve the above components in 800 mL of deionized water.
-
Prepare a 20% (w/v) dextrose solution and autoclave or filter-sterilize it separately.
-
Prepare a 10 mg/mL stock solution of this compound and filter-sterilize it.
-
Filter-sterilize the yeast nitrogen base and amino acid mixture.
-
Aseptically combine the sterilized components:
-
Yeast nitrogen base/amino acid solution
-
100 mL of 20% dextrose solution
-
-
Create a dilution series from the this compound stock solution to achieve the desired final concentrations in your experimental cultures (e.g., 0, 5, 10, 20, 40, 100 mg/L).
-
Add the appropriate volume of each this compound dilution to individual sterile flasks, and bring the final volume to 1 liter with sterile deionized water.
Protocol 3: Optimizing this compound Supplementation for Recombinant Protein Production
This protocol provides a workflow for determining the optimal concentration of this compound for maximizing the yield of a specific recombinant protein in an adenine-auxotrophic yeast strain.
Experimental Steps:
-
Strain and Vector: Use an adenine-auxotrophic yeast strain (e.g., ade2 mutant) transformed with the expression vector for your protein of interest.
-
Media Preparation: Prepare a series of SD media with varying concentrations of this compound as described in Protocol 2. A suggested range is 5, 10, 20, 40, 80, and 120 mg/L.
-
Inoculation: Grow a pre-culture of the yeast strain in SD medium with a non-limiting concentration of this compound (e.g., 40 mg/L) to mid-log phase. Inoculate the experimental cultures to a starting OD600 of 0.1.
-
Cultivation: Incubate the cultures at the optimal temperature and shaking speed for your yeast strain.
-
Growth Monitoring: At regular intervals, take samples to measure the OD600 and plot growth curves for each adenine concentration.
-
Induction: If using an inducible promoter, add the inducing agent at the appropriate time point (e.g., mid-log phase).
-
Harvesting: Harvest the cells by centrifugation at a consistent time point after induction or in late-log/stationary phase for constitutive promoters.
-
Protein Analysis: Lyse the cells and analyze the expression of the recombinant protein using methods such as SDS-PAGE, Western blotting, or a functional assay.
-
Optimization: Compare the protein yield per unit of biomass (e.g., per mg of total protein or per OD600 unit) across the different adenine concentrations to determine the optimal supplementation level.
Applications in Drug Development
The use of yeast as a model organism and a platform for recombinant protein production is well-established in drug development. This compound supplementation is relevant in several areas:
-
Target-Based Drug Screening: Yeast-based assays are frequently used for high-throughput screening of compound libraries against specific drug targets. Ensuring optimal and consistent growth of the yeast strains through controlled adenine supplementation is crucial for the reliability and reproducibility of these screens.
-
Production of Therapeutic Proteins: Many therapeutic proteins, including vaccines and monoclonal antibodies, are produced in yeast. As demonstrated, the concentration of adenine can influence protein expression levels. Therefore, optimizing adenine supplementation is a key parameter in process development to maximize the yield and quality of the therapeutic product.[2]
-
Metabolic Engineering for Drug Synthesis: Yeast can be metabolically engineered to produce small molecule drugs or their precursors. The availability of purines, influenced by adenine supplementation, can have widespread effects on cellular metabolism and may need to be carefully controlled to direct metabolic flux towards the desired product.
Conclusion
This compound is a critical supplement in yeast culture media, particularly for the commonly used adenine-auxotrophic strains. Its concentration directly impacts cell growth, biomass accumulation, and, importantly, the expression of recombinant proteins. While sufficient adenine is necessary for robust growth, excessive amounts can be detrimental to the expression of some heterologous proteins. Therefore, for applications in research, and especially in the high-stakes environment of drug development, empirical optimization of this compound concentration is essential to achieve desired outcomes, whether it be maximizing biomass for screening assays or fine-tuning protein production for therapeutic applications. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their yeast-based experimental systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Adenine quantitation in yeast extracts and fermentation media and its relationship to protein expression and cell growth in adenine auxotrophs of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of adenine content of yeast extr - Budding yeast Saccharomyces ce - BNID 108780 [bionumbers.hms.harvard.edu]
Application Notes and Protocols for In Vivo Administration of Adenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of adenine hydrochloride, primarily to induce animal models of chronic kidney disease (CKD). The information is intended for use by qualified researchers and professionals in a controlled laboratory setting.
Adenine, a purine nucleobase, when administered at high doses, induces a well-established and reproducible model of CKD in rodents that mimics many features of human CKD, including tubulointerstitial fibrosis, inflammation, and renal dysfunction.[1][2][3] This model is valuable for studying the pathogenesis of CKD and for evaluating the efficacy of potential therapeutic agents.[1]
Mechanism of Action
High doses of adenine are metabolized by xanthine oxidase to 2,8-dihydroxyadenine (2,8-DHA).[4][5] Due to its poor solubility, 2,8-DHA precipitates within the renal tubules, leading to crystal formation, tubular obstruction, and subsequent tubulointerstitial injury.[4][5][6] This process triggers a cascade of events including inflammation, oxidative stress, and fibrosis, ultimately leading to a decline in renal function.[1][3]
Recent studies have also highlighted that adenine can act as a signaling molecule, interfering with vasopressin V2 receptor signaling and leading to downregulation of NKCC2 and AQP2 in the kidney, which contributes to early renal injury.[4][7] Furthermore, adenine has been shown to stimulate the mTOR pathway, which is implicated in renal fibrosis.[8]
Experimental Protocols
The choice of administration route and dosage depends on the specific research goals, the animal species, and the desired severity and progression rate of CKD.
Dietary Administration
This is the most common and less invasive method for inducing CKD.[9]
Protocol for Rats:
-
Adenine Concentration: 0.75% (w/w) mixed in standard rodent chow.[1][6]
-
Duration: 2 to 8 weeks. The duration can be adjusted to achieve the desired severity of CKD.
-
Procedure:
-
Prepare the adenine-containing diet by thoroughly mixing this compound powder with the powdered standard chow.
-
Provide the diet and water ad libitum.
-
Monitor animal health, body weight, and food intake regularly.
-
Protocol for Mice:
-
Adenine Concentration: 0.2% to 0.25% (w/w) mixed in standard rodent chow.[1][6][10] Mice are more sensitive to adenine than rats.[1]
-
Duration: 3 to 4 weeks.
-
Procedure:
Oral Gavage
Oral gavage allows for precise dosage control and can induce a more consistent and reproducible model of CKD.[9][10]
Protocol for Mice:
-
Vehicle: Adenine can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution.[9]
-
Procedure:
-
Prepare the adenine suspension immediately before administration.
-
Administer the suspension using a suitable gavage needle.
-
Monitor the animals for any signs of distress during and after the procedure.
-
Protocol for Rats:
-
Dosage: 150 mg/kg or 200 mg/kg body weight, daily.[12] Another study suggests 600 mg/kg for 10 days.[9]
-
Vehicle: 0.5% methylcellulose solution.[9]
-
Duration: 10 consecutive days.[12]
-
Procedure:
-
Follow the same gavage procedure as for mice.
-
Intraperitoneal (IP) Injection
IP injection is another route for precise dosing, though less common than oral administration for this specific application.
Protocol for Mice:
-
Dosage: 25 to 50 mg/kg body weight, daily.[11]
-
Vehicle: Normal saline.[11]
-
Duration: 21 days.[11]
-
Procedure:
Data Presentation: Quantitative Outcomes
The following tables summarize the expected quantitative outcomes based on different administration protocols.
Table 1: Dietary Administration in Rodents
| Species | Adenine Concentration (w/w) | Duration | Key Biomarker Changes (Approximate) | Reference |
| Rat | 0.75% | 4 weeks | Serum Creatinine: Significantly increasedBUN: Significantly increased | [1],[6] |
| Mouse | 0.2% | 3-4 weeks | Serum Creatinine: Significantly increasedBUN: Significantly increased | [1],[6] |
Table 2: Oral Gavage Administration in Rodents
| Species | Dosage (mg/kg/day) | Duration | Key Biomarker Changes (Approximate) | Reference |
| Mouse | 50 | 28 days | Plasma Creatinine: ~5-fold increaseHematocrit: Decreased | [10] |
| Rat | 200 | 10 days | Serum Creatinine: IncreasedBUN: IncreasedProteinuria: Increased | [12] |
Table 3: Intraperitoneal Injection in Mice
| Dosage (mg/kg/day) | Duration | Key Biomarker Changes (Approximate) | Reference |
| 50 | 21 days | BUN: Significantly increasedPlasma Creatinine: Significantly increased | [11] |
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways in Adenine-Induced Nephrotoxicity
The following diagram illustrates the key signaling pathways involved in the pathogenesis of adenine-induced chronic kidney disease.
Caption: Key signaling pathways in adenine-induced nephrotoxicity.
Experimental Workflow for In Vivo Adenine Administration
The following diagram outlines a typical experimental workflow for an in vivo study using adenine to induce CKD.
Caption: General experimental workflow for adenine-induced CKD models.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenine acts in the kidney as a signaling factor and causes salt- and water-losing nephropathy: early mechanism of adenine-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenine acts in the kidney as a signaling factor and causes salt- and water-losing nephropathy: early mechanism of adenine-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous adenine mediates kidney injury in diabetic models and predicts diabetic kidney disease in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-term oral gavage administration of adenine induces a model of fibrotic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Induction of Tubulointerstitial Fibrosis Using Adenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing tubulointerstitial fibrosis in rodent models using adenine. This model is a well-established and widely used method to mimic chronic kidney disease (CKD) in preclinical research, facilitating the study of disease pathogenesis and the evaluation of potential therapeutic agents.
Introduction
Adenine, when administered to rodents in excessive amounts, leads to the development of chronic kidney disease characterized by tubulointerstitial fibrosis.[1][2] The underlying mechanism involves the metabolic conversion of adenine to 2,8-dihydroxyadenine (2,8-DHA), a poorly soluble compound that precipitates within the renal tubules.[1][3][4] This crystal deposition triggers a cascade of events including tubular injury, inflammation, and the subsequent activation of fibrotic pathways, ultimately leading to the excessive deposition of extracellular matrix and renal scarring.[1][2][5] This model is advantageous due to its non-surgical nature, reproducibility, and its ability to recapitulate many key features of human CKD.[1][6]
Key Signaling Pathways in Adenine-Induced Fibrosis
The pathogenesis of adenine-induced renal fibrosis involves multiple interconnected signaling pathways. A critical mediator is the Transforming Growth Factor-β1 (TGF-β1) pathway, which promotes the differentiation of fibroblasts into myofibroblasts and stimulates the production of extracellular matrix proteins like collagen.[7][8] Concurrently, inflammatory pathways, including the activation of the NLRP3 inflammasome and infiltration of macrophages, contribute significantly to the fibrotic process.[7][9][10] Oxidative stress and programmed cell death are also key mechanisms that exacerbate renal injury and fibrosis.[1]
Experimental Protocols
Two primary methods of adenine administration are commonly employed: dietary admixture and oral gavage. The choice of method depends on the specific research question, desired disease severity, and animal species.
Protocol 1: Dietary Administration of Adenine
This is the most common method for inducing tubulointerstitial fibrosis.
Materials:
-
Adenine (Sigma-Aldrich or equivalent)
-
Powdered rodent chow (casein-based chow is recommended for mice)[11][12]
-
Animal balance
-
Mixing equipment
Procedure:
-
Diet Preparation:
-
Animal Acclimatization:
-
House animals under standardized conditions (20-22°C, 50-60% humidity, 12:12 h light/dark cycle) for at least one week before the start of the experiment.[14]
-
Provide free access to standard chow and water.
-
-
Induction Phase:
-
Replace the standard chow with the adenine-supplemented diet.
-
Provide the adenine diet ad libitum for a period of 2 to 8 weeks. The duration will influence the severity of fibrosis.[1][15][16]
-
Monitor animal body weight and food intake weekly.[14] A decrease in body weight is an expected outcome.[4][17]
-
-
Monitoring and Endpoint Analysis:
-
Collect urine and blood samples at specified time points for biochemical analysis.
-
At the end of the study, euthanize the animals and harvest the kidneys for histological and molecular analysis.
-
Protocol 2: Oral Gavage Administration of Adenine
This method allows for more precise dosing but is more labor-intensive.
Materials:
-
Adenine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Suspension Preparation:
-
Prepare a suspension of adenine in the chosen vehicle at the desired concentration.
-
-
Animal Acclimatization:
-
Follow the same acclimatization procedure as in Protocol 1.
-
-
Induction Phase:
-
Monitoring and Endpoint Analysis:
-
Follow the same monitoring and analysis procedures as in Protocol 1.
-
Data Presentation: Quantitative Outcomes
The following tables summarize typical quantitative data obtained from adenine-induced tubulointerstitial fibrosis models in rodents.
Table 1: Recommended Adenine Dosages and Durations
| Animal Model | Administration Route | Recommended Dosage | Typical Duration | Reference(s) |
| Mouse (C57BL/6) | Dietary | 0.2% (w/w) | 4-8 weeks | [1][13][16] |
| Mouse (SKH1) | Dietary | 0.15% (w/w) | 6 weeks | [19] |
| Mouse (ICR) | Intraperitoneal Injection | 50 mg/kg/day | 21 days | [20] |
| Rat (Sprague-Dawley) | Dietary | 0.75% (w/w) | 4 weeks | [1][14] |
| Rat (Wistar) | Oral Gavage | 150-200 mg/kg/day | 10 days | [18] |
| Rat (Wistar) | Oral Gavage | 600 mg/kg | 10 days | [4] |
Table 2: Common Biochemical and Physiological Changes
| Parameter | Species | Expected Change | Magnitude of Change (Approximate) | Reference(s) |
| Serum Creatinine | Mouse/Rat | Increase | 2-5 fold | [17][18][20] |
| Blood Urea Nitrogen (BUN) | Mouse/Rat | Increase | 3-10 fold | [17][18][20] |
| Urine Volume | Mouse | Increase | >10 fold | [19] |
| Proteinuria | Mouse | Increase | 3-9 fold | [19] |
| Body Weight | Mouse/Rat | Decrease | 10-20% | [4][17] |
| Creatinine Clearance | Mouse | Decrease | Significant reduction | [17] |
Table 3: Histological and Molecular Markers of Fibrosis and Inflammation
| Marker | Analysis Method | Expected Change | Reference(s) |
| Fibrosis | |||
| Collagen Deposition | Masson's Trichrome / Picrosirius Red Staining | Increase | [7][10] |
| α-Smooth Muscle Actin (α-SMA) | Immunohistochemistry / qPCR | Increase | [3][5] |
| Collagen Type I (Col1a1) | qPCR | Increase | [12][18] |
| Fibronectin | Immunohistochemistry / qPCR | Increase | [7] |
| Inflammation | |||
| Macrophage Infiltration (F4/80) | Immunohistochemistry | Increase | [7] |
| Monocyte Chemoattractant Protein-1 (MCP-1/Ccl2) | qPCR | Increase | [7][18] |
| NLRP3 | Immunohistochemistry / qPCR | Increase | [10][18] |
| Tubular Injury | |||
| Kidney Injury Molecule-1 (KIM-1) | Urinary Biomarker / qPCR | Increase | [17][18] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urinary Biomarker | Increase | [17] |
Histological Assessment
A key component of evaluating the adenine-induced fibrosis model is the histological analysis of kidney tissue.
Common Staining Techniques:
-
Hematoxylin and Eosin (H&E): For general morphology, assessment of tubular damage, cellular infiltration, and crystal deposition.[19][20]
-
Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition, a direct measure of fibrosis.[7][10][20]
Histological Scoring:
A semi-quantitative scoring system is often used to assess the degree of tubulointerstitial injury. A trained pathologist, blinded to the treatment groups, scores kidney sections based on features such as:
-
Tubular atrophy
-
Interstitial inflammation
-
Interstitial fibrosis
-
Glomerular damage
-
Calcification
Scores are typically assigned on a scale of 0 to 4, where 0 indicates no injury and 4 indicates extensive injury.[19]
Conclusion
The adenine-induced model of tubulointerstitial fibrosis is a robust and versatile tool for studying chronic kidney disease. By carefully selecting the animal species, administration route, dosage, and duration of treatment, researchers can reliably induce varying degrees of renal fibrosis to investigate disease mechanisms and test the efficacy of novel therapeutic interventions. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important preclinical model.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenine-rich diet: a potential mechanism for renal fibrosis progression [explorationpub.com]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel model of adenine-induced tubulointerstitial nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways [frontiersin.org]
- 8. Effects of Matrine on Adenine-Induced Chronic Tubulointerstitial Fibrosis in Rats [jcps.bjmu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4.3. Induction of Chronic Kidney Disease (CKD) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. nephrix-biosolutions.com [nephrix-biosolutions.com]
- 14. Experimental adenine-induced chronic kidney disease rat model [bio-protocol.org]
- 15. Identifying biochemical changes in the kidney using proton nuclear magnetic resonance in an adenine diet chronic kidney disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lung Oxidative Stress, DNA Damage, Apoptosis, and Fibrosis in Adenine-Induced Chronic Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Short-term oral gavage administration of adenine induces a model of fibrotic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Adenine Hydrochloride in Studies of Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine.[1][2] These signaling molecules activate specific purinergic receptors on the cell surface, categorized as P1 and P2 receptors, to regulate a vast array of physiological and pathological processes. While adenosine and ATP are the direct ligands for these receptors, other molecules can modulate this system. Adenine, a core component of these signaling molecules, and its hydrochloride salt, can serve as a valuable tool for researchers studying purinergic signaling, albeit often through indirect mechanisms.[3][4]
Adenine hydrochloride acts as a precursor for the synthesis of intracellular ATP.[3][4] By increasing the cellular ATP pool, this compound treatment can subsequently enhance the release of ATP and its breakdown product, adenosine, into the extracellular space under conditions of cellular stress or activation. This provides a method to study the downstream effects of endogenously released purinergic messengers.
These application notes provide an overview of the role of this compound in purinergic signaling research, detailing its mechanism of action, and providing protocols for its use in in vitro and in vivo studies.
Purinergic Signaling Overview
Extracellular purines and pyrimidines activate two main families of purinergic receptors:
-
P1 Receptors: These are G protein-coupled receptors (GPCRs) that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.[1][5] Their activation leads to various downstream effects, including modulation of adenylyl cyclase activity and intracellular calcium levels.[6]
-
P2 Receptors: This family is activated by nucleotides such as ATP, ADP, UTP, and UDP. P2 receptors are further divided into two subfamilies:
-
P2X Receptors: Ligand-gated ion channels (seven subtypes: P2X1-7) that mediate fast excitatory neurotransmission and other rapid cellular responses upon ATP binding.[1]
-
P2Y Receptors: GPCRs (eight subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that mediate a wide range of cellular responses.[1]
-
Extracellular ATP can be sequentially hydrolyzed by ectonucleotidases (e.g., CD39 and CD73) to ADP, AMP, and finally adenosine, thereby activating both P2 and P1 receptors.[7][8]
A putative "P0" or adenine receptor has also been proposed, which would be directly activated by adenine, but this is less well-characterized than the P1 and P2 receptor families.[9]
Mechanism of Action of this compound in Purinergic Signaling Studies
This compound serves as a substrate for the synthesis of adenine nucleotides. The primary application in the context of purinergic signaling is to increase the intracellular pool of ATP.[3][4] This elevated ATP concentration can then lead to:
-
Enhanced ATP Release: Upon cellular stimulation (e.g., mechanical stress, hypoxia, inflammation, or neuronal firing), cells with an augmented ATP pool can release greater amounts of ATP into the extracellular space.[10]
-
Increased Adenosine Production: The released ATP can be catabolized by ectonucleotidases to adenosine, leading to a subsequent increase in the activation of P1 receptors.[11]
-
Potentiation of Purinergic Signaling: By increasing the availability of the primary purinergic signaling molecules, this compound can potentiate the physiological or pathological effects mediated by both P1 and P2 receptors.
This indirect mechanism of action allows researchers to study the effects of enhanced, endogenously released purinergic signals, which can be more physiologically relevant than the application of exogenous agonists.
Data Presentation
Table 1: Comparison of Experimental Approaches to Modulate Purinergic Signaling
| Approach | Mechanism | Advantages | Disadvantages |
| This compound | Increases intracellular ATP pool, leading to enhanced release of endogenous ATP and subsequent adenosine production.[3][4] | - More physiologically relevant signaling through endogenous release mechanisms.- Allows for the study of the entire purinergic cascade (ATP release, degradation, and receptor activation). | - Indirect effect, dependent on cellular release mechanisms.- Less control over the specific receptor subtype being activated.- Potential for off-target effects related to increased intracellular ATP. |
| Exogenous P1/P2 Agonists | Directly activate specific P1 or P2 receptor subtypes.[12] | - High specificity for receptor subtypes.- Precise control over the concentration and timing of receptor activation. | - May not mimic the spatial and temporal dynamics of endogenous signaling.- Can lead to receptor desensitization or downregulation with prolonged exposure. |
| Ectonucleotidase Inhibitors | Block the breakdown of ATP and ADP, increasing their concentration and reducing adenosine formation.[13] | - Allows for the study of the specific roles of ATP and ADP in signaling. | - Can have complex effects by altering the balance between P2 and P1 receptor activation. |
Table 2: Key Characteristics of Purinergic Receptor Families
| Receptor Family | Subtypes | Endogenous Ligand(s) | Signaling Mechanism | General Functions |
| P1 | A1, A2A, A2B, A3[1] | Adenosine | G protein-coupled (GPCRs)[6] | Neuromodulation, inflammation, cardiac function, sleep regulation.[5][6] |
| P2X | P2X1-7[1] | ATP | Ligand-gated ion channels | Fast synaptic transmission, inflammation, pain sensation, apoptosis.[14] |
| P2Y | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14[1] | ATP, ADP, UTP, UDP | G protein-coupled (GPCRs) | Platelet aggregation, smooth muscle contraction, secretion, cell proliferation. |
Experimental Protocols
In Vitro Protocol: Assessing the Effect of this compound on Neurotransmitter Release in Primary Neuronal Cultures
Objective: To determine if enhancing the intracellular ATP pool with this compound potentiates ATP and adenosine-mediated modulation of neurotransmitter release.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
This compound (Sigma-Aldrich, Cat. No. A2786 or similar)[3]
-
D-Ribose (Sigma-Aldrich, Cat. No. R9629 or similar)[3]
-
Neurobasal medium and supplements
-
Reagents for measuring neurotransmitter release (e.g., HPLC-based detection for dopamine or glutamate, or a fluorescent indicator)
-
P1 and P2 receptor antagonists (e.g., CGS-15943 for A1/A2A, suramin for P2)
Procedure:
-
Cell Culture: Plate primary neurons at the desired density and culture for at least 7-10 days to allow for synapse formation.
-
Pre-incubation: Prepare a stock solution of this compound and D-ribose in sterile water or culture medium. A combination of adenine and ribose (RibAde) has been shown to be effective at restoring cellular ATP.[4] A typical starting concentration is 50 µM adenine and 1 mM D-ribose.[4]
-
Incubate the neuronal cultures with the this compound/D-ribose solution for 3-4 hours in a cell culture incubator. Include a vehicle control group.
-
Stimulation: After pre-incubation, wash the cells with fresh, pre-warmed buffer (e.g., artificial cerebrospinal fluid).
-
Stimulate the neurons to induce neurotransmitter release. This can be achieved by high potassium depolarization (e.g., 50 mM KCl) or electrical field stimulation.
-
Sample Collection: Collect the supernatant immediately after stimulation.
-
Analysis: Measure the concentration of the neurotransmitter of interest in the supernatant using a suitable assay.
-
Pharmacological Validation (Optional): To confirm the involvement of purinergic signaling, a separate set of experiments can be performed where specific P1 or P2 receptor antagonists are added to the buffer before stimulation.
Expected Results:
Cells pre-treated with this compound are expected to show a greater modulation of neurotransmitter release upon stimulation compared to control cells. This effect should be attenuated by the presence of purinergic receptor antagonists.
In Vivo Protocol: Investigating the Role of Enhanced Purinergic Signaling in a Model of Ischemia
Objective: To evaluate the effect of increasing the systemic purine pool with this compound on tissue damage in an animal model of ischemia-reperfusion injury.
Materials:
-
Animal model (e.g., mouse or rat)
-
This compound[15]
-
Surgical instruments for inducing ischemia (e.g., middle cerebral artery occlusion model)
-
Anesthetics
-
Physiological monitoring equipment
-
Reagents for tissue processing and analysis (e.g., TTC staining for infarct volume, immunohistochemistry for inflammatory markers)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week.
-
This compound Administration: Dissolve this compound in sterile saline. Administer the solution to the animals via intraperitoneal (i.p.) injection. A dose of 10 mg/kg can be used as a starting point, but should be optimized for the specific model and species.[15] Administer the injection 30-60 minutes prior to the induction of ischemia. A vehicle control group receiving saline should be included.
-
Induction of Ischemia: Anesthetize the animals and induce ischemia for a defined period (e.g., 60 minutes of middle cerebral artery occlusion).
-
Reperfusion: After the ischemic period, remove the occlusion to allow for reperfusion.
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
-
Endpoint Analysis: At a predetermined time point after reperfusion (e.g., 24 hours), euthanize the animals and collect the tissue of interest (e.g., brain).
-
Tissue Analysis: Analyze the tissue for markers of injury. For example, measure the infarct volume using TTC staining or assess neuronal apoptosis and inflammation using immunohistochemistry.
Expected Results:
Animals treated with this compound may show altered outcomes in the ischemia-reperfusion model. Depending on the specific context, enhanced purinergic signaling could be either protective (e.g., through A1 receptor-mediated neuroprotection) or detrimental (e.g., through P2X7 receptor-mediated inflammation).
Visualizations
Caption: Overview of Purinergic Signaling Pathways.
References
- 1. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. The combination of ribose and adenine promotes adenosine release and attenuates the intensity and frequency of epileptiform activity in hippocampal slices: Evidence for the rapid depletion of cellular ATP during electrographic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of ribose and adenine promotes adenosine release and attenuates the intensity and frequency of epileptiform activity in hippocampal slices: Evidence for the rapid depletion of cellular ATP during electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Adenosine and P1 receptors: Key targets in the regulation of sleep, torpor, and hibernation [frontiersin.org]
- 7. Frontiers | Editorial: “Purinergic Signaling 2020: The State-of-The-Art Commented by the Members of the Italian Purine Club” [frontiersin.org]
- 8. Editorial: “Purinergic Signaling 2020: The State-of-The-Art Commented by the Members of the Italian Purine Club” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased ATP Release and Higher Impact of Adenosine A2A Receptors on Corticostriatal Plasticity in a Rat Model of Presymptomatic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonists and Antagonists for Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes: Adenine Hydrochloride for Induction of Renal Failure Models
These application notes provide a comprehensive guide for researchers on the use of adenine hydrochloride to establish robust and reproducible models of acute and chronic renal failure in rodents. This model is instrumental for investigating the pathophysiology of kidney disease and for the preclinical evaluation of novel therapeutic agents.
Introduction
The adenine-induced nephropathy model is a well-established and widely utilized non-surgical method for inducing renal failure in laboratory animals, particularly rats and mice.[1] Administration of a high dose of adenine leads to its metabolism into 2,8-dihydroxyadenine (2,8-DHA), a poorly soluble metabolite.[2][3] These 2,8-DHA crystals precipitate within the renal tubules, causing obstruction, tubular injury, inflammation, and subsequent tubulointerstitial fibrosis, ultimately leading to a decline in renal function that mimics human chronic kidney disease (CKD).[1][2][4][5][6] This model is valued for its simplicity, reproducibility, and its ability to replicate many key features of human CKD, including anemia, cardiovascular complications, and mineral and bone disorders.[2][4][5][7][8]
Mechanism of Action
Excess adenine is metabolized by xanthine oxidase to 2,8-dihydroxyadenine (2,8-DHA).[2] Due to its low solubility, 2,8-DHA crystallizes in the renal tubules, leading to physical obstruction and direct toxicity to tubular epithelial cells.[2][5] This initial insult triggers a cascade of pathological events, including:
-
Inflammation: Infiltration of immune cells such as macrophages.[9]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).[2]
-
Fibrosis: Activation of myofibroblasts and excessive deposition of extracellular matrix proteins, such as collagen.[2][6]
-
Apoptosis: Programmed cell death of renal cells.[10]
These processes collectively contribute to the progressive loss of kidney function, characterized by elevated serum creatinine and blood urea nitrogen (BUN), and histological changes such as tubular atrophy and interstitial fibrosis.[2][6]
Key Signaling Pathways in Adenine-Induced Renal Failure
Several key signaling pathways are implicated in the pathogenesis of adenine-induced renal failure. Understanding these pathways provides insights into the molecular mechanisms of kidney injury and potential therapeutic targets.
-
Transforming Growth Factor-β1 (TGF-β1): A pro-fibrotic cytokine that plays a central role in the development of renal fibrosis.[2]
-
Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation.[2]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): A master regulator of the antioxidant response.[2]
Below is a diagram illustrating the interplay of these pathways in adenine-induced nephropathy.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from representative studies using the adenine-induced renal failure model in both mice and rats.
Table 1: Adenine-Induced Renal Failure in Mice
| Strain | Adenine Dose & Administration | Duration | Serum Creatinine (mg/dL) | BUN (mg/dL) | Hemoglobin (g/dL) | Reference |
| C57BL/6 | 50 mg/kg/day (Oral Gavage) | 28 days | 1.9 ± 0.10 | Not Reported | Significantly Reduced | [4] |
| C57BL/6 | 0.2% w/w in diet | 4 weeks | Significantly Increased | Significantly Increased | Not Reported | [10] |
| SKH1 | 0.15% in diet | 6 weeks | Significantly Increased | Significantly Increased | Not Reported | [5] |
| C57BL/6 | 0.75% in diet | Up to 6 days | Significantly Increased | Significantly Increased | Not Reported | [11] |
Table 2: Adenine-Induced Renal Failure in Rats
| Strain | Adenine Dose & Administration | Duration | Serum Creatinine (mg/dL) | BUN (mmol/L) | Key Findings | Reference |
| Wistar | 0.75% w/w in diet | 4 weeks | Significantly Increased | Significantly Increased | Increased blood pressure | [7] |
| Sprague-Dawley | 0.5% for 3w, 0.3% for 2w, 0.15% thereafter | 9-13 weeks | 323 ± 107 (µmol/L) | Not Reported | Left ventricular diastolic dysfunction | [12] |
| Wistar | 0.25% in diet | 16 weeks | 268 ± 23 (µg/L) | 56.5 ± 5.4 | Increased ventricular fibrosis | [9] |
| Sprague-Dawley | 150 or 200 mg/kg (Oral Gavage) | 10 days | Significantly Increased | Significantly Increased | Proteinuria, tubulointerstitial fibrosis | [13] |
Experimental Protocols
Below are detailed protocols for inducing renal failure using adenine via dietary administration and oral gavage.
Protocol 1: Dietary Administration of Adenine
This is the most common method for inducing chronic kidney disease.
Materials:
-
Adenine powder (Sigma-Aldrich or equivalent)
-
Powdered rodent chow (casein-based recommended for mice)[8][14]
-
Mixer for blending feed
-
Metabolic cages for urine collection (optional but recommended)
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week before starting the experiment. Provide standard chow and water ad libitum. For mice, it is advisable to acclimate them to the powdered casein-based diet for 7 days prior to introducing adenine.[8][14]
-
Diet Preparation:
-
Determine the desired concentration of adenine in the diet. Common concentrations range from 0.15% to 0.75% (w/w).[2][5] A concentration of 0.2% for 4 weeks is often used for mice, while 0.25% to 0.75% for 4 weeks is common for rats.[9][10]
-
Thoroughly mix the adenine powder with the powdered chow to ensure a homogenous distribution.
-
-
Induction Phase:
-
Replace the standard chow with the adenine-supplemented diet.
-
Provide free access to the adenine diet and water.
-
Monitor the animals daily for signs of illness, including weight loss, lethargy, and polyuria.[5]
-
-
Maintenance Phase (for chronic models):
-
Monitoring and Sample Collection:
-
Measure body weight and food/water intake regularly.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and specified time points to measure serum creatinine, BUN, and other biochemical markers.
-
If using metabolic cages, collect 24-hour urine samples to measure urine output, proteinuria, and creatinine clearance.[5][10]
-
At the end of the study, euthanize the animals and collect kidneys for histological analysis (H&E, Masson's trichrome staining) and molecular studies.[7][15]
-
Protocol 2: Oral Gavage Administration of Adenine
This method allows for more precise dosing but is more labor-intensive.
Materials:
-
Adenine powder
-
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose - CMC)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Balance and weighing supplies
Procedure:
-
Acclimatization: Acclimate animals as described in Protocol 1.
-
Adenine Suspension Preparation:
-
Administration:
-
Monitoring and Sample Collection:
-
Follow the same monitoring and sample collection procedures as outlined in Protocol 1.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for an adenine-induced renal failure study.
Conclusion
The this compound-induced model of renal failure is a versatile and clinically relevant tool for kidney disease research. By carefully selecting the animal species, strain, and method of adenine administration, researchers can model various aspects of acute and chronic kidney disease. The protocols and data presented here provide a solid foundation for the successful implementation of this model in a research setting.
References
- 1. Adenine-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 2. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. A novel model of adenine-induced tubulointerstitial nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lung Oxidative Stress, DNA Damage, Apoptosis, and Fibrosis in Adenine-Induced Chronic Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Short-term oral gavage administration of adenine induces a model of fibrotic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.3. Induction of Chronic Kidney Disease (CKD) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
Dissolving Adenine Hydrochloride: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for dissolving adenine hydrochloride for use in various experimental settings. The information is targeted toward researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction
Adenine, a purine nucleobase, is a fundamental component of DNA, RNA, and ATP. Its hydrochloride salt is often used in research to induce animal models of chronic kidney disease (CKD) and tubulointerstitial fibrosis.[1][2][3] Proper dissolution and preparation of this compound solutions are critical for experimental success, ensuring accurate dosing and avoiding precipitation. This document outlines the solubility of this compound in common laboratory solvents and provides step-by-step protocols for its dissolution and storage.
Solubility of this compound
The solubility of this compound can vary depending on the solvent, temperature, and pH. The following table summarizes the quantitative solubility data gathered from various sources. It is important to note that using fresh, anhydrous solvents is recommended, as moisture can reduce solubility, particularly in DMSO.[3]
| Solvent | Concentration | Temperature | Notes | Source(s) |
| Water | 1 g in 42 mL | Not Specified | This compound hemihydrate.[4] | [4] |
| Water | 4 mg/mL | Not Specified | [3] | |
| Water | 10 mg/mL (58.28 mM) | 60°C | Ultrasonic and warming may be required.[5] | [5] |
| Water | 50 mg/mL | Not Specified | For this compound hydrate. | |
| 0.5 M HCl | 20 mg/mL | Not Specified | Results in a clear to slightly hazy, colorless to faint yellow solution.[4][6][7] | [4][6][7] |
| 1 M HCl | 20 mg/mL (148.01 mM) | Not Specified | Sonication is recommended.[8] | [8] |
| DMSO | 8 mg/mL (46.62 mM) | Not Specified | Use fresh, moisture-free DMSO.[3] | [3] |
| DMSO | 50 mg/mL (291.39 mM) | 60°C | Ultrasonic and warming may be required.[5] | [5] |
| Ethanol | Insoluble | Not Specified | [3] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions. It is recommended to prepare stock solutions at a higher concentration and then dilute to the final working concentration for experiments.
Protocol for Preparing an Aqueous Solution of this compound
This protocol is suitable for experiments where an aqueous solution is required.
Materials:
-
This compound
-
Sterile, distilled, or deionized water
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or heating block
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile weighing boat.
-
Initial Dissolution: Transfer the powder to a sterile conical tube or flask. Add the required volume of sterile water to achieve the desired concentration.
-
Mixing: Vigorously mix the solution using a vortex mixer or a magnetic stirrer.
-
Heating (if necessary): If the this compound does not fully dissolve at room temperature, gently warm the solution in a water bath or on a heating block to 60°C.[5] Continue stirring or occasional vortexing until the solid is completely dissolved. Avoid boiling the solution.
-
Cooling: Once dissolved, allow the solution to cool to room temperature.
-
Sterile Filtration: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile container.[5]
-
Storage: Store the sterile-filtered solution at 2-8°C for several months.[8] For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.[5]
Protocol for Preparing a DMSO Solution of this compound
This protocol is suitable for experiments requiring a high concentration of this compound or when an organic solvent is preferred.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weighing: In a sterile environment, weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound.
-
Mixing: Vortex the solution until the powder is fully dissolved.
-
Heating (if necessary): If needed, warm the solution to 60°C to aid dissolution.[5]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles and exposure to moisture.[5]
Signaling Pathways in Adenine-Induced Renal Injury
The administration of adenine is a widely used method to induce an animal model of chronic kidney disease characterized by tubulointerstitial fibrosis. The underlying mechanism involves the metabolism of adenine to 2,8-dihydroxyadenine (2,8-DHA), which is poorly soluble and precipitates in the renal tubules, leading to injury and a subsequent fibrotic response.[1] This process activates several key signaling pathways that contribute to the pathogenesis of renal fibrosis.
Caption: Signaling cascade in adenine-induced renal fibrosis.
The diagram above illustrates the key events following excessive adenine administration. The formation of 2,8-DHA crystals in the renal tubules triggers cellular injury, leading to inflammation and oxidative stress. These initial insults activate pro-fibrotic signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad pathway, the Wnt/β-catenin pathway, and the Mitogen-Activated Protein Kinase (MAPK) cascade.[1] The convergence of these pathways results in the activation and proliferation of myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix components, ultimately leading to tubulointerstitial fibrosis and chronic kidney disease.
Experimental Workflow for Solution Preparation and Storage
The following diagram outlines the general workflow for preparing and storing this compound solutions for experimental use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. solubility of adenine - General Lab Techniques [protocol-online.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenine BioReagent, cell culture mammalian 73-24-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Adenine Hydrochloride as a Substrate for Adenine Phosphoribosyltransferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine phosphoribosyltransferase (APRT) is a pivotal enzyme in the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides from pre-formed purine bases.[1] This pathway is energetically more favorable than the de novo synthesis of purines. APRT catalyzes the magnesium-dependent transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding adenosine monophosphate (AMP) and pyrophosphate (PPi).[1] This reaction is central to cellular metabolism, particularly in tissues with high rates of nucleotide turnover and in organisms that cannot synthesize purines de novo.[1]
Adenine hydrochloride, a water-soluble salt of adenine, serves as a readily available and stable substrate for in vitro studies of APRT activity.[2] Understanding the kinetics and mechanism of APRT with this compound is crucial for elucidating the enzyme's role in normal physiology and disease. Deficiencies in APRT activity in humans lead to the accumulation of 2,8-dihydroxyadenine, a poorly soluble metabolite that can cause kidney stones and renal failure.[3] Furthermore, as APRT is an essential enzyme in certain parasites like Trypanosoma brucei, it represents a promising target for the development of novel therapeutics.
These application notes provide a comprehensive overview of the use of this compound as a substrate for APRT, including comparative kinetic data, detailed experimental protocols for measuring enzyme activity, and visualizations of the relevant biochemical pathway and experimental workflows.
Data Presentation
Quantitative Kinetic Parameters of Adenine Phosphoribosyltransferase (APRT) with Adenine
The following table summarizes the Michaelis-Menten constant (Km) of APRT for adenine from various organisms. This data is essential for designing enzyme assays and for comparative studies of APRT function across different species.
| Organism Species | Enzyme | Km for Adenine (μM) | Vmax or kcat | Reference(s) |
| Homo sapiens (Human) | APRT | 4 | Not reported | [4] |
| Escherichia coli | APRT | 1.3 | Not reported | [5] |
| Trypanosoma brucei brucei | APRT1 | 3.7 ± 0.5 | 1.74 ± 0.03 s-1 (kcat) | [6] |
| Leishmania donovani | APRT | Similar to T. b. brucei | Not reported | [7] |
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The use of this compound as the source of adenine is standard in these assays due to its solubility.
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway via APRT
The following diagram illustrates the central role of APRT in the purine salvage pathway.
Experimental Workflow for HPLC-Based APRT Assay
This diagram outlines the key steps in determining APRT activity using a High-Performance Liquid Chromatography (HPLC)-based method.
Experimental Workflow for Continuous Coupled Spectrophotometric APRT Assay
This diagram illustrates the principle of the continuous coupled spectrophotometric assay for measuring APRT activity.
Experimental Protocols
Solubility of this compound
This compound is significantly more soluble in aqueous solutions than adenine free base.[2] For the preparation of stock solutions for enzyme assays, dissolve this compound in the assay buffer to the desired concentration. Gentle warming may be required for higher concentrations.
-
In Water: Soluble up to 50 mg/mL.[2]
Protocol 1: Discontinuous HPLC-Based Assay for APRT Activity
This protocol is adapted from a method used for the characterization of Trypanosoma brucei brucei APRT1 and is suitable for accurate determination of kinetic parameters.[6][7]
Materials:
-
Assay Buffer: 50 mM EPPS, pH 8.3, 12 mM MgCl2.
-
Substrates:
-
This compound stock solution (e.g., 10 mM in Assay Buffer).
-
5-phosphoribosyl-1-pyrophosphate (PRPP) stock solution (e.g., 20 mM in Assay Buffer, correct for purity).
-
-
Enzymes:
-
Purified APRT enzyme.
-
Inorganic pyrophosphatase (to drive the reaction forward).
-
-
Quenching/Filtration: Amicon Ultra centrifugal filters (10 kDa cutoff).
-
HPLC System: A reverse-phase column (e.g., C18) with a diode-array detector.
-
Mobile Phase:
-
Solvent A: 20 mM ammonium acetate, pH 4.5.
-
Solvent B: 100% acetonitrile.
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 250 µL. The final concentrations of the components should be:
-
50 mM EPPS, pH 8.3
-
12 mM MgCl2
-
1 mM PRPP (for determining Km of adenine)
-
Varying concentrations of this compound (e.g., 2.5 - 60 µM)
-
0.03 U inorganic pyrophosphatase
-
-
Enzyme Addition: Add the purified APRT enzyme to initiate the reaction. The amount of enzyme should be adjusted to ensure linear product formation over the desired time course.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by filtering the mixture through a 10 kDa cutoff centrifugal filter to remove the enzymes.
-
HPLC Analysis:
-
Inject an aliquot of the filtrate onto the HPLC system.
-
Separate the substrate (adenine) and product (AMP) using a suitable gradient of Solvent A and Solvent B.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis: Quantify the amount of AMP produced by integrating the peak area and comparing it to a standard curve of known AMP concentrations. Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 2: Continuous Coupled Spectrophotometric Assay for APRT Activity
This assay provides a real-time measurement of APRT activity by coupling the production of AMP to the oxidation of NADH.[4] This method is suitable for high-throughput screening of APRT inhibitors.
Materials:
-
Assay Buffer: 100 mM HEPES, pH 7.8, 25 mM MgCl2.
-
Coupling Reagents:
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
-
Coupling Enzymes:
-
Myokinase (MK)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Substrates:
-
This compound stock solution.
-
PRPP stock solution.
-
-
Enzyme: Purified APRT.
-
Instrumentation: UV-Vis spectrophotometer capable of reading at 340 nm.
Principle:
-
APRT: Adenine + PRPP → AMP + PPi
-
Myokinase: AMP + ATP ⇌ 2 ADP
-
Pyruvate Kinase: 2 ADP + 2 PEP → 2 ATP + 2 Pyruvate
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+
The overall reaction results in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with a final volume of 250 µL containing:
-
100 mM HEPES, pH 7.8
-
25 mM MgCl2
-
1 mM ATP
-
0.5 mM PEP
-
300 µM NADH
-
36 U/mL Myokinase
-
50 U/mL Pyruvate Kinase
-
36 U/mL Lactate Dehydrogenase
-
Desired concentrations of this compound and PRPP.
-
-
Initiation: Start the reaction by adding the APRT enzyme.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of AMP production, and thus determine the APRT activity.
Protocol 3: Simple Spectrophotometric Assay for APRT Activity in Cell Lysates
This method is a simpler, discontinuous assay suitable for screening APRT activity in crude cell extracts, such as erythrocyte lysates.[8]
Materials:
-
Lysis Buffer: (e.g., hypotonic buffer for red blood cells).
-
Reaction Buffer: (e.g., Tris-HCl buffer with MgCl2).
-
Substrates: this compound and PRPP.
-
Precipitating Agent: Lanthanum phosphate solution.
-
Instrumentation: UV-Vis spectrophotometer.
Procedure:
-
Lysate Preparation: Prepare a cell lysate (e.g., from erythrocytes) in a suitable lysis buffer.
-
Reaction Setup: Incubate the cell lysate with adenine and PRPP in the reaction buffer for a specific time.
-
Precipitation: Add lanthanum phosphate to the reaction mixture. This will precipitate both hemoglobin and the product, AMP.
-
Centrifugation: Centrifuge the mixture to pellet the precipitate.
-
Measurement: Measure the absorbance of the supernatant at 260 nm. The decrease in absorbance compared to a control reaction without enzyme or substrate reflects the amount of adenine converted to AMP.
-
Calculation: The change in absorbance can be used to calculate the APRT activity.
Conclusion
This compound is an effective and convenient substrate for the in vitro characterization of adenine phosphoribosyltransferase. The provided kinetic data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to study APRT. The HPLC-based assay is ideal for precise kinetic analysis, while the continuous coupled spectrophotometric assay is well-suited for high-throughput applications. The simpler spectrophotometric method provides a rapid means of screening for APRT activity in cell lysates. These tools will aid in advancing our understanding of purine metabolism and in the development of novel therapeutic strategies targeting this essential enzyme.
References
- 1. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. 腺嘌呤 盐酸盐 水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. wjgnet.com [wjgnet.com]
- 4. uniprot.org [uniprot.org]
- 5. Adenine Phosphoribosyltransferase in Mycoplasma mycoides and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenine phosphoribosyltransferase: a simple spectrophotometric assay and the incidence of mutation in the normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting adenine hydrochloride precipitation in buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine hydrochloride. Below are solutions to common issues, particularly precipitation, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound solution turn cloudy or form a precipitate immediately after preparation?
A: This is a common issue that can arise from several factors:
-
Low Temperature: this compound's solubility is significantly dependent on temperature. If the water or buffer used for dissolution is cold, the compound may not fully dissolve, leading to a cloudy appearance or immediate precipitation.
-
Incorrect pH: this compound is more soluble in acidic conditions. If the pH of your buffer is neutral or alkaline, the solubility will be lower, increasing the likelihood of precipitation.
-
High Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound under your specific buffer and temperature conditions.
-
Poor Water Quality: Using water with a high mineral content or other impurities can sometimes contribute to precipitation. It is always recommended to use high-purity, deionized water.
Q2: My this compound solution was clear initially but precipitated after being stored in the refrigerator. What happened?
A: Precipitation upon cooling is a strong indication that the solution was supersaturated at room temperature. The solubility of this compound decreases as the temperature drops. When you store the solution at a lower temperature, such as in a refrigerator, you are reducing its solubility, which can cause the dissolved this compound to crystallize out of solution.
Q3: Can I heat the solution to redissolve the precipitate?
A: Yes, gentle heating can often redissolve this compound that has precipitated due to low temperatures. It is advisable to warm the solution in a water bath and stir until the precipitate dissolves. However, be cautious about the heat stability of other components in your buffer. Solutions may need to be sterile-filtered after heating and cooling back to room temperature.
Q4: What is the best way to store this compound solutions to prevent precipitation?
A: If you need to store the solution, it's best to keep it at room temperature.[1] For longer-term storage, sterile-filtering the solution and storing it at 2–8 °C is possible, but be aware that precipitation may occur upon cooling.[1] If precipitation does happen after refrigeration, the solution should be warmed to redissolve the this compound before use.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
Issue 1: Precipitate Forms During Preparation
If you observe a precipitate while preparing your this compound solution, follow these steps:
-
Check the pH: Ensure the pH of your buffer is appropriate for dissolving this compound. Acidic conditions (e.g., using dilute HCl) will increase its solubility.
-
Gentle Heating: Warm the solution in a water bath while stirring. This will increase the solubility and help dissolve the precipitate.
-
Sonication: In some cases, sonicating the solution can help to break up and dissolve stubborn precipitates.
-
Re-evaluation of Concentration: If the precipitate persists even with heating and pH adjustment, you may be exceeding the solubility limit. Consider preparing a more dilute solution.
Issue 2: Precipitate Forms After Adding Other Reagents
If precipitation occurs after adding other components to your this compound solution, consider the following:
-
Salting Out: The addition of other salts can decrease the solubility of this compound, a phenomenon known as "salting out." If this is suspected, you may need to reduce the concentration of either the this compound or the other salts.
-
Chemical Interaction: While less common, a chemical reaction between this compound and another reagent could be occurring. Review the compatibility of all components in your final mixture.
Data Presentation
The solubility of adenine and its salts is highly dependent on the solvent, pH, and temperature. The following table summarizes available quantitative data.
| Compound | Solvent/Buffer | pH | Temperature | Solubility |
| This compound | Water | Not Specified | Warm | 50 mg/mL |
| Adenine (Hemisulfate) | PBS | 7.2 | Not Specified | ~5 mg/mL[2] |
| Adenine | 1 M HCl | Not Specified | Not Specified | 20 mg/mL |
| Adenine | Water | Not Specified | Cold | 1 part in ~2000 parts |
| Adenine | Water | Not Specified | Boiling | 1 part in 40 parts |
| This compound | DMSO | Not Specified | Not Specified | 8 mg/mL |
Experimental Protocols
Protocol for Preparing a Stable this compound Solution
This protocol outlines a reliable method for preparing a clear, stable solution of this compound.
Materials:
-
This compound powder
-
High-purity, deionized water or appropriate buffer
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile filter (optional, for long-term storage)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 80% of the final volume of water or buffer.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring.
-
Gentle Heating: If the powder does not dissolve completely at room temperature, gently warm the solution on a hot plate or in a water bath while continuing to stir. Do not boil.
-
pH Adjustment (if necessary): If you are dissolving the this compound in water, you can lower the pH by adding a small amount of dilute HCl to aid dissolution.
-
Final Volume: Once the this compound is fully dissolved, allow the solution to cool to room temperature. Transfer the solution to a graduated cylinder and add water or buffer to reach the final desired volume.
-
Sterile Filtration (Optional): For applications requiring sterility, pass the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solution at room temperature to minimize the risk of precipitation. If refrigerated storage is necessary, be prepared to warm the solution to redissolve any precipitate that may form.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified Adenosine A2A receptor signaling pathway.
References
How to prevent adenine hydrochloride from crashing out of solution
Welcome to the technical support center for adenine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability of your solutions and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the hydrochloride salt form of adenine, a purine nucleobase.[1][2][3] Adenine is a fundamental component of DNA and RNA and plays a crucial role in cellular respiration and protein synthesis.[2][4] In research, it is often used in cell culture, biochemical assays, and as a precursor in the synthesis of various derivatives.[5][6] The hydrochloride form is generally preferred over the free base due to its enhanced solubility in aqueous solutions.[5][7]
Q2: Why is my this compound crashing out of solution?
Precipitation, or "crashing out," of this compound from a solution is typically due to one or more of the following factors:
-
pH: The pH of the solution is too high (alkaline), causing the conversion of the more soluble hydrochloride salt to the less soluble adenine free base.
-
Temperature: The temperature of the solution has decreased, reducing the solubility of the compound. This is a common issue when moving solutions from room temperature to 4°C or for frozen storage.[8]
-
Concentration: The concentration of this compound exceeds its solubility limit in the specific solvent or buffer system at a given temperature.
-
Solvent/Buffer Choice: The chosen solvent is inappropriate, or components of a buffer system are interacting with the this compound to form a less soluble species (e.g., "salting out" effect).[9]
-
Storage Time: Over time, even in seemingly stable solutions, crystal formation can occur, especially if the solution is supersaturated or undergoes slight changes in temperature or pH.
Q3: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor. This compound is the salt of a weak base and a strong acid. In acidic to neutral solutions (low pH), it exists predominantly in its protonated (adeninium) form, which is highly soluble in water. As the pH increases (becomes more alkaline), the adeninium ion is deprotonated to form the neutral adenine free base, which is significantly less soluble in water and prone to precipitation.[9][10]
Q4: How does temperature impact the solubility of this compound?
Temperature has a significant effect on solubility. For example, adenine's solubility in water is much higher in boiling water (1 g in 40 mL) compared to cold water (1 g in 2,000 mL).[7][8] Consequently, a solution prepared at a higher temperature may become supersaturated upon cooling to room temperature or below, leading to precipitation.[8][11] Gentle heating can often be used to redissolve the precipitate.[12]
Q5: My this compound precipitated after being frozen. What should I do and how can I prevent this?
Precipitation upon freezing is a common observation.[8] To redissolve the compound, you can gently warm the solution and mix it vigorously.[8] To prevent this in the future:
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles which can promote precipitation.[1]
-
Lower Concentration: Prepare a more dilute stock solution that remains stable at freezer temperatures.
-
Add Cryoprotectants/Co-solvents: For certain applications, adding cryoprotectants like glycerol or co-solvents like DMSO may help, but compatibility with your downstream experiments must be verified.
Q6: What are the recommended storage conditions for this compound solutions?
Storage conditions depend on the solvent.
-
Aqueous solutions prepared in acidic conditions (e.g., 1 M HCl) can be sterile-filtered and stored for months at 2–8°C.[5]
-
DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or at -80°C for up to a year.[1]
Troubleshooting Guide: Preventing Precipitation
This guide addresses specific instances of this compound precipitation and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| White precipitate forms immediately upon dissolving in a buffer. | High pH: The buffer pH is too high, converting the soluble salt to the insoluble free base. | 1. Measure the final pH of the solution. 2. Adjust the buffer pH to be more acidic. An acidic environment is crucial for maintaining solubility.[8] 3. Alternatively, dissolve the this compound in a small amount of dilute HCl or water first, then add it to the buffer. |
| High Buffer Salt Concentration: High ionic strength may decrease solubility due to the "salting out" effect.[9] | 1. Try reducing the buffer salt concentration to the lowest level effective for your experiment. 2. Test solubility in simpler buffer systems. | |
| Phosphate Buffer Interaction: Phosphate ions can sometimes interact with amine compounds, forming less soluble salts.[9] | Consider switching to an alternative buffer system such as Tris, HEPES, or MES.[9] | |
| Solution is initially clear but precipitates after cooling or refrigeration. | Temperature-Dependent Solubility: The concentration is too high to remain in solution at the lower temperature.[8] | 1. Gently warm the solution while stirring to redissolve the precipitate.[12] 2. For storage, either keep the solution at room temperature (if stable) or prepare a more dilute stock that can withstand lower temperatures. 3. Prepare fresh solutions before use if cold storage is problematic. |
| Stock solution precipitates upon addition to experimental media (e.g., cell culture media). | Localized High Concentration: The stock solution is not mixing rapidly enough, creating a temporary zone of high concentration that exceeds the solubility limit. | 1. Add the stock solution dropwise while vigorously stirring or vortexing the media. |
| pH Shift: The experimental medium has a higher pH (e.g., pH 7.4 for cell culture) which causes the this compound to convert to its less soluble free base. | 1. Consider if a small, localized pH change from an acidic stock is acceptable for your experiment. 2. Prepare the stock in a solvent like DMSO (if compatible), which can mitigate pH-related precipitation upon dilution.[1] |
Data Presentation
Table 1: Solubility of Adenine and this compound in Various Solvents
| Compound | Solvent | Concentration | Temperature | Notes |
| Adenine | Cold Water | ~0.5 mg/mL (1 g in 2000 mL)[7][8] | Room Temp | Very poorly soluble. |
| Adenine | Boiling Water | 25 mg/mL (1 g in 40 mL)[7][8] | 100°C | Solubility increases dramatically with heat. |
| Adenine | 1 M HCl | 20 mg/mL[7][8] | Room Temp | Forms a clear, colorless solution. |
| Adenine | Hot NH₄OH | Soluble[7] | Hot | |
| Adenine HCl | Water | ~23.8 mg/mL (1 g in 42 mL)[8] | Room Temp | Significantly more soluble than the free base. |
| Adenine HCl | Water | 4 mg/mL[1] | Not Specified | |
| Adenine HCl | Water | 10 mg/mL[2] | Not Specified | Requires sonication and warming to 60°C. |
| Adenine HCl | DMSO | 8 mg/mL[1] | Not Specified | Use fresh DMSO as moisture can reduce solubility. |
| Adenine HCl | DMSO | 50 mg/mL[2] | Not Specified | Requires sonication and warming to 60°C. |
| Adenine HCl | Ethanol | Insoluble[1] | Room Temp | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound (10 mg/mL)
Objective: To prepare a stable, sterile-filtered aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water
-
1 M Hydrochloric Acid (HCl)
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Procedure:
-
Weigh out the desired amount of this compound. For a 10 mg/mL solution, this would be 10 mg for every 1 mL of final volume.
-
Add approximately 80% of the final volume of sterile water to a sterile container.
-
While stirring, slowly add the this compound powder. The solution may appear cloudy.
-
Check the pH. It will likely be acidic. If the powder does not fully dissolve, add 1 M HCl dropwise while stirring until the solution becomes clear. The goal is to ensure a sufficiently low pH to maintain the protonated, soluble form.
-
Once fully dissolved, add sterile water to reach the final desired volume.
-
For long-term storage, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile solution into single-use tubes to avoid repeated contamination and freeze-thaw cycles.
-
Store the aliquots at 2-8°C for several months or at -20°C for longer-term storage.[5] Be aware of potential precipitation upon freezing.
Protocol 2: Method for Determining Maximum Solubility in a Custom Buffer
Objective: To determine the equilibrium solubility of this compound in a specific experimental buffer to prevent precipitation during experiments.
Materials:
-
This compound powder
-
Your specific experimental buffer
-
Vials with secure caps
-
Temperature-controlled orbital shaker
-
0.22 µm syringe filters
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a vial. An excess is required to ensure a saturated solution is created.
-
Add a known volume of your experimental buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment set to your experimental temperature (e.g., 25°C).
-
Shake the vial for a sufficient time to reach equilibrium. A pilot study shaking for 24, 48, and 72 hours can determine the necessary time.
-
After equilibration, allow the vial to sit undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant, avoiding any solid particles.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using your validated method. This measured concentration represents the maximum solubility in that buffer at that temperature.
-
For your experiments, always prepare solutions at a concentration safely below (e.g., ≤90%) this determined maximum solubility to avoid precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mpbio.com [mpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrate powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. solubility of adenine - General Lab Techniques [protocol-online.org]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous adenine solution preparation [protocols.io]
Technical Support Center: Optimizing Adenine Hydrochloride for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing adenine hydrochloride concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
A1: this compound is the hydrochloride salt of adenine, a purine nucleobase that is a fundamental component of DNA, RNA, and ATP. In cell culture, it is used as a supplement in certain media formulations and to study various cellular processes, including cell signaling, metabolism, and toxicity.[1][2] It has been used in media for keratinocytes and in organotypic cultures.[1]
Q2: What is the general effect of this compound on cell viability?
A2: The effect of this compound on cell viability is highly context-dependent, varying with cell type, concentration, and incubation time. It can range from being a required nutrient supplement at low concentrations to inducing cytotoxicity and apoptosis at higher concentrations.[3][4] For instance, adenine has shown inhibitory effects on cancer cell lines like Bel-7402 and HeLa in a dose- and time-dependent manner, while having a weaker effect on normal cervical cells.[3]
Q3: What is a typical starting concentration range for this compound in cell viability assays?
A3: A typical starting concentration for this compound can range from low micromolar (µM) to millimolar (mM) concentrations. For example, studies have used concentrations from 200 µM to 8 mM, depending on the cell type and the intended effect.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary significantly, from a few hours to several days (e.g., 24, 48, or 72 hours).[3][6] Time-course experiments are recommended to determine the optimal incubation period to observe the desired effect on cell viability.
Q5: How do I prepare a stock solution of this compound?
A5: this compound hydrate is soluble in water.[1] A stock solution can be prepared by dissolving the powder in sterile water or a buffer such as PBS. For example, a 50 mg/mL solution in water can be prepared.[1] It is recommended to filter-sterilize the stock solution before adding it to cell culture media. For some applications, it can also be dissolved in DMSO.[7]
Troubleshooting Guide
Q1: I am not observing any effect on cell viability after treatment with this compound.
A1:
-
Concentration Too Low: The concentration of this compound may be insufficient for your specific cell line. It is advisable to perform a dose-response experiment with a wider range of concentrations.
-
Incubation Time Too Short: The effects of this compound on cell viability may be time-dependent. Consider increasing the incubation time (e.g., from 24 to 48 or 72 hours).
-
Cell Line Resistance: Your cell line may be resistant to the effects of this compound. This could be due to various factors, including efficient purine salvage pathways.[8]
-
Compound Stability: While adenine has been shown to be stable in cell culture medium for up to 72 hours, ensure your stock solution is properly stored to maintain its activity.[3][6]
Q2: I am observing excessive cell death even at low concentrations of this compound.
A2:
-
Concentration Too High: Your cell line may be particularly sensitive to this compound. It is recommended to perform a dose-response experiment with a lower range of concentrations.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure that the final concentration of the solvent in the culture medium is not toxic to your cells.
-
Contamination: Bacterial or fungal contamination can lead to widespread cell death. Ensure aseptic techniques are followed during the experiment.[9]
Q3: My results are not reproducible.
A3:
-
Inconsistent Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well, as cell density can influence the response to treatment.[9]
-
Variable Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2 levels, humidity) across experiments.
-
Inconsistent Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect results. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Harvest cells in their logarithmic growth phase.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., with Trypan Blue).
-
Seeding: Seed a 96-well plate with varying cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Analysis: Observe the cell confluence under a microscope. Choose a seeding density that results in 50-70% confluence at the time of compound addition for your experiments.
Protocol 2: Dose-Response and Time-Course Experiment using MTT Assay
-
Cell Seeding: Seed the desired cell line in a 96-well plate at the predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform serial dilutions.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent if used).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10][11]
Data Presentation
Table 1: Example of Adenine's Effect on Cell Viability
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Bel-7402 | Dose-dependent | 72 hours | ID50: 0.2758 ± 0.0162 mg/ml | [3] |
| HeLa | Dose-dependent | 72 hours | ID50: 0.1425 ± 0.0125 mg/ml | [3] |
| Normal Cervical Cells | Dose-dependent | 72 hours | ID50: 0.6027 ± 0.0158 mg/ml | [3] |
| Human Primary PTEC | 8 mM | Not specified | Prominent cell damage/loss | [4] |
| H9c2 | 200 and 400 µM | 2 hours (pretreatment) | Attenuated hypoxia-reoxygenation induced cell death | [5] |
Visualizations
References
- 1. 腺嘌呤 盐酸盐 水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenine overload induces ferroptosis in human primary proximal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Adenine and adenosine are toxic to human lymphoblast mutants defective in purine salvage enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Adenine hydrochloride degradation products and their detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of adenine hydrochloride. This guide offers detailed information on common degradation products, analytical detection methods, and solutions to frequently encountered experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under stress conditions?
A1: Under forced degradation conditions, this compound primarily degrades into two major products:
-
Hypoxanthine: This is the main product of hydrolytic degradation, occurring under both acidic and basic conditions through a process of deamination.[1][2]
-
8-Hydroxyadenine (8-oxo-adenine): This is the principal product of oxidative degradation.[3]
Thermal and photolytic stress can also lead to the formation of various degradation products, with thermal stress potentially causing deamination to hypoxanthine.
Q2: What is a stability-indicating HPLC method?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of an active pharmaceutical ingredient (API), like this compound, due to degradation. It must also be able to separate and quantify the degradation products formed.
Q3: Why is it crucial to study the degradation products of this compound?
A3: Understanding the degradation profile of this compound is essential for several reasons:
-
Safety and Efficacy: Degradation products can have different pharmacological or toxicological profiles than the parent drug, potentially affecting its safety and efficacy.
-
Regulatory Requirements: Regulatory agencies like the FDA and ICH require comprehensive stability data for drug registration.[4]
-
Formulation Development: Knowledge of degradation pathways helps in developing stable formulations by selecting appropriate excipients and storage conditions.
-
Analytical Method Validation: Forced degradation studies are necessary to validate that an analytical method is "stability-indicating."
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for adenine or its degradation products.
-
Possible Cause 1: Secondary Interactions with Stationary Phase. Purines, like adenine and its derivatives, can exhibit peak tailing due to interactions with residual silanol groups on C18 columns.[5]
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes).
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Replace the column with a new one of the same type.
-
Problem: Ghost peaks appearing in the chromatogram.
-
Possible Cause 1: Contaminants in the Mobile Phase or HPLC System.
-
Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly.
-
-
Possible Cause 2: Carryover from Previous Injections.
-
Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle between injections.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[4]
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 M hydrochloric acid. Heat the solution at 80°C for 2 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample by HPLC.
2. Basic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 M sodium hydroxide. Heat the solution at 80°C for 2 hours.
-
Neutralization: After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a 3% solution of hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Analysis: Analyze the sample directly by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid this compound powder in a hot air oven maintained at 105°C for 24 hours.
-
Sample Preparation: After exposure, dissolve the powder in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound (in water or mobile phase) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt-hours/square meter.
-
Analysis: Analyze the sample by HPLC.
Stability-Indicating HPLC Method
This method is designed to separate adenine from its primary degradation products, hypoxanthine and 8-hydroxyadenine.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate, pH 6.0
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize the expected degradation of this compound under various stress conditions. The percentages are illustrative and will vary depending on the exact experimental conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15-25% | Hypoxanthine |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | 10-20% | Hypoxanthine |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 20-30% | 8-Hydroxyadenine |
| Thermal (Solid) | - | 24 hours | 105°C | 5-10% | Hypoxanthine, other minor products |
| Photolytic | UV/Vis Light | As per ICH Q1B | Ambient | 5-15% | Various minor products |
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound degradation analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. japsonline.com [japsonline.com]
- 3. waters.com [waters.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Support Center: Improving Cellular Uptake of Adenine Hydrochloride In Vitro
Welcome to the technical support center for improving the cellular uptake of adenine hydrochloride in your in vitro experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of adenine uptake into cells?
A1: Adenine, and its nucleoside form adenosine, are primarily transported across the cell membrane by two families of nucleoside transporter proteins: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1][2][3] ENT1 is a major transporter for adenosine.[2][4] CNTs utilize the sodium gradient to move nucleosides into the cell.[1][2] There is also evidence for a high-capacity, low-affinity transporter for adenine.[5]
Q2: Why am I observing low cellular uptake of this compound?
A2: Low cellular uptake of this compound can be attributed to several factors:
-
Low expression of nucleoside transporters: The specific cell line you are using may have inherently low expression levels of ENT and CNT proteins.[2]
-
Suboptimal experimental conditions: Factors such as incorrect pH, temperature, or incubation time can affect transporter activity.
-
Solubility and stability issues: this compound solubility can be limited in certain media, and its stability might be compromised over time.[6]
-
Cell health: Poor cell viability or the presence of contaminants like mycoplasma can negatively impact all cellular processes, including active transport.[7]
Q3: Can adenine or its metabolites be toxic to cells?
A3: Yes, at high concentrations, adenosine (a metabolite of adenine) can be toxic to cultured mammalian cells.[8] This toxicity is often due to interference with pyrimidine biosynthesis.[8] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.
Q4: What are the key differences between ENTs and CNTs?
A4: The primary differences lie in their energy dependence and transport direction.
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional transporters that move nucleosides down their concentration gradient. They do not directly consume energy.[1][2]
-
Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that use the electrochemical potential of sodium ions to transport nucleosides against their concentration gradient into the cell.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low intracellular concentration of adenine metabolites (e.g., ATP) | 1. Inefficient cellular uptake of adenine.[2] 2. Rapid degradation of metabolites. 3. Low intrinsic metabolic activity of the cell line. | 1. Modulate nucleoside transporter activity (see protocols below). Consider co-treatment with ribose to potentially enhance ATP production.[9] 2. Use metabolic inhibitors (if appropriate for the experimental design) to prevent degradation of the target metabolite. 3. Ensure optimal cell culture conditions and cell health.[7] |
| High variability in experimental replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound solution. 3. Fluctuation in incubation conditions. 4. This compound solution not fully dissolved or precipitated.[6] | 1. Standardize cell counting and seeding protocols. 2. Calibrate pipettes regularly. 3. Ensure consistent temperature and CO2 levels in the incubator. 4. Prepare fresh this compound solutions and ensure complete dissolution before adding to the culture medium.[6] |
| Decreased cell viability after treatment | 1. This compound concentration is too high, leading to cytotoxicity.[8] 2. Contamination of the cell culture.[7] 3. Suboptimal solvent concentration (e.g., DMSO).[6] | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Regularly test for mycoplasma and other contaminants.[7] 3. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). |
| Adherent cells detaching after treatment | 1. Cytotoxicity of the treatment. 2. The cell line may require a specific coating on the culture vessel for proper adherence.[7] | 1. Lower the concentration of this compound. 2. Use culture vessels coated with agents like poly-L-lysine, collagen, or fibronectin if required for your cell type.[7] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | 50 mg/mL | |
| Water | 100 mM | |
| DMSO | 8 mg/mL (46.62 mM) | [6] |
| DMSO | 100 mM |
Table 2: Kinetic Parameters of Adenine Transport in L929 Cells
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) | 2.3 - 3.5 mM | [5] |
| Maximum Velocity (Vmax) | 90 - 150 pmol/µL of cell water/s | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a predetermined density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water or DMSO.[6] For example, a 100 mM stock in water. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the treatment medium.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for the quantification of intracellular adenine or its metabolites.
Protocol 2: Measurement of Intracellular Adenine Nucleotides by HPLC
This protocol provides a general overview. Specific parameters will need to be optimized for your instrument and cell type.
-
Cell Lysis and Extraction:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a specific volume of a cold extraction buffer (e.g., 0.6 M perchloric acid or 10% trichloroacetic acid) to the culture dish.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15-20 minutes to precipitate proteins.[10]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]
-
Carefully collect the supernatant containing the adenine nucleotides.[10]
-
-
HPLC Analysis:
-
Analyze the supernatant using a suitable HPLC system equipped with a C18 reverse-phase column.
-
Use an ion-pair reagent in the mobile phase to achieve good separation of the negatively charged adenine nucleotides.
-
Detect the nucleotides using a UV detector at a wavelength of 259 nm.[11]
-
Quantify the concentration of ATP, ADP, and AMP by comparing the peak areas to those of known standards.
-
Visualizations
Caption: A flowchart of the experimental workflow for an in vitro this compound uptake assay.
Caption: Cellular uptake pathways for adenine and adenosine via nucleoside transporters.
Caption: A logical flowchart for troubleshooting low cellular uptake of this compound.
References
- 1. Nucleoside transporter expression and adenosine uptake in the rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenine transport and binding in cultured mammalian cells deficient in adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Effects of nucleoside transport inhibitors and adenine/ribose supply on ATP concentration and adenosine production in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Common experimental issues with adenine hydrochloride
Welcome to the technical support center for adenine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental issues. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is the hydrochloride salt form of adenine, a purine nucleobase.[1] It is a fundamental component of DNA, RNA, and ATP.[2][3] In research, it serves various roles:
-
As a precursor or substrate in biochemical assays involving DNA/RNA synthesis, cellular respiration, and protein synthesis.[1][2]
-
To induce animal models for conditions such as tubulointerstitial fibrosis and chronic liver injury.[1][2]
Q2: How should I store this compound powder and its stock solutions?
Proper storage is critical to maintain the integrity of the compound.
-
Powder: The solid powder form should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Aliquot stock solutions to prevent repeated freeze-thaw cycles.[1] Recommended storage durations are:
Q3: Can I autoclave solutions containing this compound?
Yes. Studies on related adenine-based compounds have shown them to be stable following a standard autoclave cycle (121°C for 30 minutes), especially when dissolved in a slightly alkaline solution.[7][8] However, it is always best to prepare sterile solutions by filtering through a 0.22 µm filter, especially for cell culture applications.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
You may encounter issues with solubility. The hydrochloride salt form is generally more water-soluble than adenine base.[9][10] If you are facing problems, consult the following guide.
Solubility Data Summary
| Solvent | Concentration | Notes |
| Water | ~4 mg/mL - 50 mg/mL | Solubility can be increased with warm water.[1][4][5][11] |
| DMSO | 8 mg/mL (46.62 mM) | Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1] |
| PBS (pH 7.2) | ~5 mg/mL | Data for adenine hemisulfate, expected to be similar.[3] |
| 1 M HCl | 20 mg/mL | Forms a clear, colorless solution.[10] |
| Ethanol | Insoluble | Slightly soluble in hot ethanol.[1][9] |
| Acetic/Formic Acid | Easily Soluble | Can be used for specific applications.[9] |
Troubleshooting Workflow
If your this compound is not dissolving, follow this workflow to identify and resolve the issue.
Detailed Method for Preparing a Stock Solution (10 mg/mL in Water)
-
Weighing: Accurately weigh the required amount of this compound hydrate powder.
-
Solvent Addition: Add a portion of high-purity water (e.g., 80% of the final volume) to a sterile conical tube.
-
Dissolution: Add the powder to the water. Vortex thoroughly. If particulates remain, warm the solution in a water bath (37-50°C) for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Final Volume: Once fully dissolved, add water to reach the final desired volume.
-
Sterilization: For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes in cryovials and store at -20°C for up to one month or -80°C for up to one year.[1]
Issue 2: Unexpected or Inconsistent Experimental Results
Variability in results can stem from several factors related to the compound's stability, purity, or interaction with your experimental system.
Potential Causes of Inconsistent Results
Troubleshooting Steps:
-
Verify Solution Integrity: If your stock solution is old or has been stored improperly, consider preparing a fresh batch.[1][2] Visually inspect for precipitation after diluting into your final experimental buffer.
-
Check Compound Purity: If issues persist, the purity of the compound may be a concern. Review the Certificate of Analysis (CoA) provided by the supplier. Impurities from synthesis or degradation can lead to non-specific activity.[12]
-
Run Control Experiments:
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., water, DMSO) used to dissolve the this compound.
-
Assay Interference Screen: To test for non-specific reactivity, you can run the assay in the absence of your biological target (e.g., without the enzyme or cells) to see if this compound interacts directly with detection reagents.[12]
-
-
Cell Culture Specifics: If using in cell culture, ensure the final concentration of any solvent (like DMSO) is non-toxic to your cells. Monitor cell morphology and viability. Some cell types may require specific media components or coatings for proper growth and response.[13]
Adenine's Role in Core Biochemical Pathways
Understanding the fundamental role of adenine is key to designing experiments and interpreting results. Adenine is a precursor to essential molecules involved in energy transfer and cellular signaling.
This central role means that introducing exogenous this compound can influence numerous cellular processes. When analyzing results, consider its potential impact on cellular energy status (ATP levels) and redox balance (NAD/FAD ratios), which could be the source of observed effects.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 腺嘌呤 盐酸盐 水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 5. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound hydrate, ≥99 , powder Sigma-Aldrich [sigmaaldrich.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Adenine Hydrochloride Solutions
This technical support guide provides troubleshooting for common issues encountered when preparing and using adenine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound solution turned cloudy?
A cloudy appearance in your this compound solution is typically indicative of precipitation of the solute. This can be attributed to several factors:
-
Low Temperature: this compound's solubility is temperature-dependent. If the solution was prepared at an elevated temperature and subsequently cooled, the compound may precipitate out as the temperature drops.[1]
-
Suboptimal pH: While this compound is the salt of a weak base and a strong acid, the final pH of the aqueous solution might not be sufficiently low to maintain full dissolution, especially at higher concentrations. The solubility of adenine is significantly enhanced in acidic conditions, such as in 1 M HCl.[1][2]
-
Concentration Exceeds Solubility Limit: The amount of this compound added to the solvent may have surpassed its solubility threshold at the given temperature and pH.
-
Contamination: The introduction of foreign substances can lead to the formation of insoluble precipitates or support microbial growth, resulting in turbidity.
-
Degradation: Although less common under standard laboratory conditions, adenine can degrade, potentially forming less soluble byproducts.[3]
Troubleshooting Guide
If your this compound solution has turned cloudy, follow these steps to diagnose and resolve the issue.
-
Verify Solubility Parameters: Cross-reference the concentration of your solution with the known solubility of this compound at the storage temperature and pH.
-
Gentle Warming: Carefully warm the solution in a water bath. If the precipitate redissolves, the issue is likely due to temperature-dependent solubility.[4][5] Allow the solution to cool to room temperature slowly to observe if precipitation reoccurs.
-
pH Adjustment: Measure the pH of the solution. If it is not distinctly acidic, consider lowering the pH by adding a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise until the solution clears.
-
Filtration: If warming and pH adjustment do not resolve the cloudiness, the issue might be due to insoluble contaminants. In such cases, the solution can be clarified by passing it through a 0.22 µm or 0.45 µm syringe filter.
-
Fresh Preparation: If all else fails, it is advisable to prepare a fresh solution, paying close attention to the solvent, temperature, and pH.
Data Presentation
The following table summarizes the solubility of adenine and its hydrochloride salt in various solvents.
| Compound | Solvent | Temperature | Solubility | Reference |
| Adenine | Cold Water | Room Temperature | ~0.5 g/L (1 part in 2000) | [1][2] |
| Adenine | Boiling Water | 100°C | ~25 g/L (1 part in 40) | [1][2] |
| Adenine | 1 M HCl | Room Temperature | 20 mg/mL | [1][2] |
| This compound | Water | Room Temperature | 4 mg/mL | [6] |
| This compound | Water | Warm | 50 mg/mL (clear to hazy) | [7] |
| This compound | DMSO | Room Temperature | 8 mg/mL | [6] |
| This compound Hemihydrate | Water | Room Temperature | ~23.8 g/L (1 g in 42 mL) | [1] |
Experimental Protocols
Protocol for Determining the Cause of Cloudiness in an this compound Solution
Objective: To systematically identify the reason for the precipitation in a prepared this compound solution.
Materials:
-
Cloudy this compound solution
-
pH meter or pH indicator strips
-
Water bath
-
Magnetic stirrer and stir bar
-
0.1 M Hydrochloric acid (HCl)
-
Sterile syringe filters (0.22 µm or 0.45 µm)
-
Sterile collection tubes
Methodology:
-
Initial Observation: Record the appearance of the cloudy solution, noting the extent of precipitation and any color changes.
-
Temperature Effect Analysis:
-
Place a small aliquot of the cloudy solution in a sterile tube.
-
Gently warm the tube in a water bath, increasing the temperature in 5°C increments up to 60°C.
-
Observe if the solution clears at any point. If it does, note the temperature.
-
Allow the solution to cool to room temperature and observe if the precipitate reforms.
-
-
pH Analysis and Adjustment:
-
Measure the pH of the original cloudy solution using a calibrated pH meter or pH strips.
-
If the pH is neutral or near-neutral, add 0.1 M HCl dropwise while stirring.
-
Observe if the solution clears upon acidification. Record the final pH at which the solution becomes clear.
-
-
Contamination Check:
-
If the above steps do not resolve the cloudiness, filter a portion of the solution through a 0.22 µm syringe filter into a sterile tube.
-
If the filtrate is clear, the cloudiness was likely due to insoluble particles or microbial contamination.
-
Visualizations
Troubleshooting Workflow for Cloudy this compound Solution
Caption: Troubleshooting workflow for a cloudy this compound solution.
References
- 1. solubility of adenine - General Lab Techniques [protocol-online.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous adenine solution preparation [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
Adjusting pH for optimal adenine hydrochloride solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of adenine hydrochloride for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other common solvents?
This compound is more readily soluble in water than adenine base. Its solubility is significantly influenced by temperature and pH. While sparingly soluble in cold water, its solubility increases in hot water. It is also soluble in acidic solutions and dimethyl sulfoxide (DMSO), but insoluble in ethanol, chloroform, and ether.[1][2]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a weak base, adenine has a pKa of approximately 4.2 for the protonation at the N1 position and a second pKa of 9.8 for the deprotonation of the N9 hydrogen.[3][4][5][6] Therefore, in acidic solutions with a pH below its pKa of 4.2, this compound will be protonated and exist as a more soluble cationic form. This is why acidic conditions are generally recommended for dissolving this compound.
Q3: What is the optimal pH for dissolving this compound?
While a definitive optimal pH has not been explicitly defined in the literature, a moderately acidic pH range of 3.0 to 5.0 is generally effective for achieving good solubility. This is because at this pH, the adenine molecule is protonated, which enhances its interaction with water molecules. Using a dilute acid like 0.1 M to 1 M hydrochloric acid (HCl) is a common practice to achieve this acidic environment.[7][8]
Q4: Can I dissolve this compound directly in a neutral buffer like PBS (pH 7.4)?
Dissolving high concentrations of this compound directly in a neutral buffer like PBS can be challenging and may result in incomplete dissolution or precipitation. The solubility of adenine hemisulfate in PBS at pH 7.2 is approximately 5 mg/mL.[9] For higher concentrations, it is advisable to first prepare a concentrated stock solution in a dilute acid and then neutralize it to the desired final pH, being mindful of potential precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve completely. | - Insufficiently acidic pH.- Solution is saturated.- Low temperature. | - Lower the pH by adding a small amount of dilute HCl (e.g., 1 M) dropwise while stirring.- Increase the volume of the solvent.- Gently warm the solution while stirring. Heating to 60°C can aid dissolution.[1] |
| Precipitate forms after cooling the solution. | The solution was supersaturated at a higher temperature. | - Reheat the solution to redissolve the precipitate and then allow it to cool slowly. - Consider preparing a more dilute stock solution. - Store the stock solution at room temperature or 2-8°C, but be prepared to warm it before use if precipitation occurs. |
| Precipitate forms after adding the stock solution to cell culture media. | - The pH of the final solution is too high for this compound to remain in solution.- The buffer capacity of the media is not sufficient to maintain the acidic pH of the stock solution. | - Prepare a more dilute stock solution to minimize the pH shock upon addition to the media.- Adjust the pH of the stock solution closer to the final desired pH before adding it, if possible without causing precipitation.- Add the stock solution to the media slowly while stirring to allow for better mixing and pH equilibration. |
| The pH of the final solution is too low for my experiment (e.g., cell culture). | The initial acidic stock solution was too concentrated or not properly neutralized. | - After dissolving the this compound in acid, carefully adjust the pH of the stock solution upwards with a suitable base (e.g., NaOH) before adding it to your experimental system. Be aware that precipitation may occur as the pH increases, so proceed slowly and with constant stirring.- Use a more dilute acidic stock solution. |
Quantitative Data Summary
Table 1: Solubility of Adenine and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Adenine | 1 M HCl | 20 mg/mL | [7][8] |
| This compound Hydrate | Water | 50 mg/mL (with warming) | |
| This compound | DMSO | 50 mg/mL (with warming to 60°C) | [1] |
| This compound | Water | 10 mg/mL (with warming to 60°C) | [1] |
| Adenine Hemisulfate | PBS (pH 7.2) | ~5 mg/mL | [9] |
| This compound | Water | 4 mg/mL | [2] |
| This compound | DMSO | 8 mg/mL | [2] |
| Adenine | Cold Water | 1 part in ~2000 parts | [7] |
| Adenine | Boiling Water | 1 part in 40 parts | [7] |
Table 2: pKa Values of Adenine
| Ionization Site | pKa Value | Reference |
| N1 Protonation | ~4.2 | [3][6] |
| N9 Deprotonation | ~9.8 | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Dilute HCl
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Sterile, purified water
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
Transfer the powder to a sterile beaker containing a magnetic stir bar.
-
Add a portion of the final volume of 1 M HCl (e.g., 8 mL for a 10 mL final volume).
-
Place the beaker on a magnetic stirrer and stir the solution.
-
If the this compound does not dissolve completely at room temperature, gently warm the solution on a hot plate with continuous stirring. Do not boil.
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to 10 mL with 1 M HCl.
-
If required for the application, the pH can be adjusted at this stage by the dropwise addition of NaOH with careful monitoring to avoid precipitation.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into sterile storage tubes.
-
Store the stock solution at 2-8°C. If precipitation occurs upon cooling, gently warm the solution before use.
Visualizations
Caption: Workflow for preparing an this compound solution.
Caption: Simplified diagram of the adenine salvage pathway.
Caption: Adenosine signaling leading to cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Role of pKa of Nucleobases in the Origins of Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.1 [tud.ttu.ee]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Adenine Hydrochloride Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with dissolving adenine hydrochloride in dimethyl sulfoxide (DMSO), with a particular focus on the impact of DMSO's hygroscopic nature.
Troubleshooting Guide
Researchers may encounter difficulties when dissolving this compound in DMSO. This guide offers a systematic approach to resolving common solubility issues.
Issue: this compound fails to dissolve completely or precipitates from the DMSO solution.
This is a frequent observation and is often linked to the water content of the DMSO. Follow these troubleshooting steps:
Troubleshooting workflow for this compound solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO, even though it's listed as soluble?
A1: The most common reason for this is the presence of water in the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound. It is crucial to use anhydrous DMSO from a freshly opened or properly stored container.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies, with some sources indicating values around 8 mg/mL (46.62 mM) and others as high as 100 mM.[1] This variability is likely due to differences in the water content of the DMSO used in the experiments. For optimal and consistent results, it is recommended to use anhydrous DMSO.
Q3: How does water content in DMSO affect the solubility of adenine and its salts?
A3: Studies on adenine solubility in DMSO/water mixtures have shown that the solubility of adenine is highest in pure DMSO and decreases as the proportion of water in the mixture increases.[3] Adenine is preferentially solvated by water in these mixtures, which can lead to reduced solubility.[3] This principle also applies to this compound.
Q4: How should I store DMSO to prevent water absorption?
A4: To maintain the anhydrous state of DMSO, it should be stored in a tightly sealed, airtight container, preferably made of glass.[4] The storage area should be cool and dry. For critical applications, it is advisable to aliquot the DMSO into smaller, single-use containers to minimize exposure to air each time the main container is opened.
Q5: Can I heat the solution to improve the solubility of this compound in DMSO?
A5: Gentle warming (e.g., to 30-40°C) can aid in the dissolution of this compound in DMSO. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound.
Data Presentation
The following table illustrates the expected trend of decreasing adenine solubility in DMSO with increasing water content, based on experimental data for adenine.[3] A similar trend is anticipated for this compound.
| DMSO (% w/w) | Water (% w/w) | Adenine Solubility (Mole Fraction, x10³) at 298.15 K |
| 100 | 0 | ~15.0 |
| 80 | 20 | ~10.0 |
| 60 | 40 | ~5.0 |
| 40 | 60 | ~2.0 |
| 20 | 80 | ~0.5 |
| 0 | 100 | ~0.1 |
Note: This data is for adenine and serves to illustrate the impact of water on solubility in DMSO. The absolute solubility values for this compound may differ, but the trend of decreasing solubility with increasing water content is expected to be similar.
Experimental Protocols
1. Protocol for Determining the Solubility of this compound in DMSO (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Experimental workflow for the shake-flask solubility determination method.
2. Protocol for Determining Water Content in DMSO (Karl Fischer Titration)
This is a standard method for the accurate quantification of water content in solvents.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Anhydrous methanol
-
Gastight syringe
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Introduction: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer titrant. This neutralizes any residual water in the solvent.
-
Sample Introduction: Using a dry, gastight syringe, accurately measure a known volume or weight of the DMSO sample and inject it into the titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.
-
Calculation: The instrument software will calculate the water content based on the amount of titrant consumed and the known concentration of the titrant. The result is typically expressed as a percentage or in parts per million (ppm).
Important Considerations:
-
Due to the hygroscopic nature of DMSO, handle samples quickly to minimize exposure to atmospheric moisture.
-
It is advisable to use a fresh, sealed bottle of anhydrous DMSO as a control.
References
Optimizing adenine administration route for CKD model (gavage vs. diet)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing adenine to induce chronic kidney disease (CKD) in rodent models. The information is tailored for scientists and drug development professionals to optimize their experimental protocols and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of inducing CKD with adenine via gavage versus diet?
A1: Both oral gavage and dietary administration of adenine are effective for inducing a CKD phenotype, but they offer different advantages and present distinct challenges. Gavage allows for precise dose administration based on individual animal body weight, which can reduce variability in the resulting kidney injury.[1][2] However, this method can be invasive and may cause stress to the animals, potentially confounding experimental results.[2] Dietary administration is less invasive and reduces animal stress, but it can be difficult to ensure consistent adenine intake as animals may reduce their food consumption due to the unpalatability of the adenine-laced chow.[1] This can lead to variability in the severity of CKD induced.[1]
Q2: Why am I observing high variability in my CKD model when using adenine-mixed feed?
A2: High variability with dietary adenine is a common issue primarily stemming from inconsistent food intake among animals.[1] Adenine-containing food can be unpalatable, leading to significant reductions in consumption.[1] To mitigate this, ensure the adenine is thoroughly and homogeneously mixed with the powdered diet. Providing a highly palatable diet base or adding a flavor enhancer might also encourage more consistent eating. Daily monitoring of food intake and body weight for each animal is crucial to track individual adenine consumption.[1]
Q3: My animals are losing a significant amount of weight. Is this normal and how can I manage it?
A3: Yes, significant weight loss is a known side effect of adenine administration, particularly with the dietary method due to decreased food intake.[1][3] It is also observed with high doses of adenine administered via gavage.[1] To manage this, it is important to monitor the body weight of the animals daily.[1] If severe weight loss occurs, you may need to adjust the adenine concentration in the diet or the gavage dose. In some cases, switching to a pair-fed control group that receives the same amount of food as the adenine-treated group can help to differentiate the effects of malnutrition from the specific effects of adenine.
Q4: What is the mechanism of adenine-induced CKD?
A4: Adenine-induced CKD is primarily caused by the metabolic conversion of excess adenine into 2,8-dihydroxyadenine (2,8-DHA).[4][5][6] This metabolite is poorly soluble and precipitates to form crystals within the renal tubules.[4][5][6] The presence of these crystals leads to tubular obstruction, inflammation, and subsequent tubulointerstitial fibrosis, which are characteristic features of chronic kidney disease.[1][2][4]
Q5: How do I choose the appropriate dose and duration of adenine administration?
A5: The optimal dose and duration depend on the animal species and the desired severity of CKD. For rats, a common dietary concentration is 0.75% w/w adenine for 2-4 weeks.[1][2][7] Mice are more sensitive, and a dietary concentration of 0.2% w/w is often used.[2][7] For gavage, doses in mice can range from 25 to 50 mg/kg daily for 28 days, with 50 mg/kg inducing more severe CKD and anemia.[1][8] It is recommended to conduct a pilot study to determine the optimal dosing regimen for your specific experimental needs.
Troubleshooting Guides
Issue 1: High Mortality Rate in the Adenine-Treated Group
-
Possible Cause: The dose of adenine may be too high for the specific strain or age of the animals.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the concentration of adenine in the diet or the daily gavage dose.
-
Shorter Duration: Decrease the duration of adenine administration.
-
Step-wise Induction: Consider a protocol with a higher induction dose followed by a lower maintenance dose.
-
Animal Strain: Be aware that different rodent strains can have varying sensitivities to adenine.[9]
-
Issue 2: Inconsistent Induction of CKD Phenotype
-
Possible Cause (Diet): Uneven mixing of adenine in the feed or variable food intake.
-
Troubleshooting Steps (Diet):
-
Homogenize Feed: Ensure adenine is thoroughly and evenly mixed with the powdered diet.
-
Monitor Food Intake: Measure daily food consumption for each animal to estimate adenine intake.
-
Consider Gavage: If variability persists, switching to oral gavage will provide more precise dosing.[2]
-
-
Possible Cause (Gavage): Inaccurate gavage technique or incorrect dose calculation.
-
Troubleshooting Steps (Gavage):
-
Proper Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery.
-
Daily Weighing: Calculate the gavage dose based on the animal's daily body weight.[1]
-
Issue 3: Animals Exhibit Signs of Dehydration
-
Possible Cause: Adenine can interfere with vasopressin signaling, leading to polyuria (increased urine output) and subsequent dehydration.[10][11]
-
Troubleshooting Steps:
-
Monitor Water Intake: Ensure animals have ad libitum access to fresh drinking water and monitor their daily intake.
-
Electrolyte Balance: In severe cases of polyuria, providing a saline solution (0.9% NaCl) as drinking water can help correct for salt wasting.[10]
-
Urine Output: Monitor urine output to assess the degree of polyuria.[9]
-
Data Presentation
Table 1: Comparison of Adenine Administration Routes for CKD Induction in Mice
| Parameter | Oral Gavage (50 mg/kg/day for 28 days) | Dietary Administration (0.2% w/w for 4 weeks) | Reference |
| Plasma Creatinine | Significantly increased (e.g., ~1.9 mg/dL) | Significantly increased | [1] |
| Blood Urea Nitrogen (BUN) | Significantly increased | Significantly increased | [1] |
| Hematocrit | Significantly decreased (anemia) | May be less pronounced | [1] |
| Body Weight | Significant reduction | Significant reduction, often greater than gavage | [1][3] |
| Food Intake | May be reduced | Significantly reduced | [1][3] |
| Variability | Lower biological variation | Higher due to inconsistent food intake | [1] |
| Animal Stress | Higher, invasive procedure | Lower, non-invasive | [2] |
Table 2: Key Biomarkers in Adenine-Induced CKD Models
| Biomarker | Expected Change | Significance | Reference |
| Serum Creatinine | Increase | Indicator of reduced glomerular filtration rate (GFR) | [1][4] |
| Blood Urea Nitrogen (BUN) | Increase | Indicator of reduced renal clearance of waste products | [1][4] |
| Cystatin C | Increase | A more sensitive marker of GFR than creatinine | [9] |
| Urine Albumin to Creatinine Ratio | Increase | Marker of proteinuria and glomerular damage | [12] |
| Hematocrit/Hemoglobin | Decrease | Indicates anemia, a common complication of CKD | [1] |
| Kidney Histology | Tubulointerstitial fibrosis, tubular dilation, crystal deposits | Confirms structural damage characteristic of CKD | [1][3] |
Experimental Protocols
Protocol 1: Adenine Administration by Oral Gavage in Mice
-
Animal Model: 6-week-old male C57BL/6 mice.[1]
-
Adenine Preparation: Prepare a suspension of adenine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer adenine at a dose of 50 mg/kg body weight via oral gavage once daily for 28 consecutive days.[1][8] The vehicle is administered to the control group.
-
Monitoring: Monitor body weight, food intake, and water intake daily. Collect blood samples at baseline and at the end of the study to measure plasma creatinine, BUN, and hematocrit.[1]
-
Endpoint Analysis: At the end of the 28-day period, euthanize the animals and collect kidneys for histological analysis (e.g., H&E and Masson's trichrome staining) to assess tubulointerstitial fibrosis and other pathological changes.[1]
Protocol 2: Adenine Administration via Diet in Rats
-
Animal Model: Male Wistar rats (8-9 weeks old).[12]
-
Diet Preparation: Thoroughly mix adenine powder into a standard powdered rodent chow to achieve a final concentration of 0.75% (w/w).[2][7] The control group receives the same diet without adenine.
-
Administration: Provide the adenine-containing diet and water ad libitum for 4 weeks.
-
Monitoring: Monitor body weight, food intake, and water intake at least three times a week. Collect urine periodically to measure albumin and creatinine. Collect blood samples at baseline and at the end of the study for biochemical analysis.
-
Endpoint Analysis: After 4 weeks, euthanize the animals and harvest the kidneys for histological examination to confirm the development of CKD.
Visualizations
Caption: Mechanism of Adenine-Induced Chronic Kidney Disease.
Caption: General Experimental Workflow for Adenine-Induced CKD Models.
References
- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Adenine acts in the kidney as a signaling factor and causes salt- and water-losing nephropathy: early mechanism of adenine-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BS11 Optimising the adenine-induced rat model of chronic kidney disease to investigate the mechanism of cardiorenal disease | Heart [heart.bmj.com]
Navigating Adenine-Induced Nephropathy: A Guide to Reducing Variability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing adenine-induced models of nephropathy, achieving consistent and reproducible results is paramount. This technical support center provides a comprehensive resource to address common challenges and sources of variability in these experimental models. Through detailed troubleshooting guides, frequently asked questions, and standardized protocols, this guide aims to enhance the reliability of your research findings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the induction and analysis of adenine-induced nephropathy, offering potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| High mortality rate in animals | - Adenine dosage is too high for the specific species or strain.[1][2] - Dehydration and significant weight loss due to reduced food and water intake.[3][4] - Rapid onset of severe renal failure.[5] | - Reduce the concentration of adenine in the diet or the dosage for oral gavage.[5][6] - Ensure free access to water and monitor body weight daily.[7][8] Consider providing supportive care such as subcutaneous fluids if necessary, following institutional guidelines. - Implement a step-wise increase in adenine concentration to allow for acclimatization.[9] |
| Inconsistent or mild kidney injury | - Adenine concentration in the diet is too low.[10][11] - Duration of adenine administration is too short.[9][10] - Animal strain is resistant to adenine-induced nephrotoxicity.[9] - Uneven mixing of adenine in the feed. | - Increase the adenine percentage in the diet gradually, monitoring animal health closely.[10][11] - Extend the duration of the adenine administration period.[9] - Consider using a different, more susceptible strain of mice or rats. For instance, C57BL/6 mice are known to be more resistant than other strains like SKH1.[9] - Ensure thorough and homogenous mixing of adenine into the powdered diet. |
| High variability in biochemical markers (e.g., BUN, Creatinine) | - Differences in food and water intake among animals.[4] - Sex-dependent differences in response to adenine.[12][13][14] - Inconsistent timing of sample collection. - Variations in the size of the remnant kidney in surgical models, which can influence experimental outcomes.[9][15] | - House animals individually during feeding periods to accurately measure consumption. - Use animals of a single sex for each experiment or include both sexes and analyze the data separately.[13][14] - Standardize the time of day for blood and urine collection. - The adenine model avoids the variability associated with surgical procedures like 5/6 nephrectomy.[9][15] |
| Lack of significant fibrosis | - Insufficient duration of the adenine challenge.[16] - Inappropriate histological staining or quantification methods. | - Extend the experimental timeline; fibrosis is a progressive feature of the disease.[16] - Utilize specific stains for collagen such as Masson's trichrome or Sirius red and employ standardized, blinded scoring by a trained pathologist or use quantitative image analysis software.[17][18][19] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of adenine-induced nephropathy?
High doses of dietary adenine are metabolized by xanthine oxidase to 2,8-dihydroxyadenine (2,8-DHA).[1][20] 2,8-DHA is highly insoluble and precipitates within the renal tubules, forming crystals.[1][9][20] This crystal deposition leads to tubular obstruction, cell injury, inflammation, and subsequent tubulointerstitial fibrosis, mimicking key features of human chronic kidney disease (CKD).[1][15][18]
2. Which animal species and strain should I use?
Both mice and rats are commonly used.[1][2] However, there are important species and strain differences in susceptibility. For instance, C57BL/6 mice are relatively resistant to adenine-induced CKD compared to other strains.[9] Sprague-Dawley and Wistar rats are frequently used.[21] The choice of species and strain should be guided by the specific research question and a thorough literature review.
3. What is the recommended dose and duration of adenine administration?
The optimal dose and duration vary significantly depending on the species, strain, and desired severity of kidney disease.[10][12]
-
For Rats: A common starting point is a diet containing 0.75% (w/w) adenine for 2-4 weeks to induce severe CKD.[1][2][5][22] Lower concentrations, such as 0.25%, administered for a longer duration (e.g., 16 weeks), can produce a more slowly progressive disease model.[22][23]
-
For Mice: Mice are generally more sensitive to adenine.[6] A diet with 0.2% (w/w) adenine for 4-8 weeks is often used.[1][2][24] Some protocols use a higher initial dose followed by a lower maintenance dose.[9]
4. What are the key parameters to monitor during the experiment?
Consistent monitoring is crucial for both animal welfare and data quality. Key parameters include:
-
Body weight: Daily or at least three times a week.[7]
-
Food and water intake: If possible, measure daily.
-
Clinical signs: Observe for signs of distress, such as lethargy, ruffled fur, and dehydration.
-
Biochemical markers: Blood urea nitrogen (BUN) and serum creatinine are standard indicators of renal function.[4][17][20]
-
Humane endpoints: Establish clear criteria for ending an experiment prematurely if an animal shows signs of excessive suffering.[8]
5. How can I prepare the adenine-supplemented diet?
Adenine should be thoroughly mixed with powdered rodent chow to ensure a homogenous distribution. It is often recommended to add a certain level of casein to the diets for mice.[1][2] Prepare fresh batches of the diet regularly and store it in a cool, dry place to prevent degradation.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease in Mice via Dietary Adenine
Objective: To induce a consistent model of tubulointerstitial fibrosis.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Powdered standard rodent chow
-
Adenine (Sigma-Aldrich or equivalent)
-
Metabolic cages (optional)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Diet Preparation: Prepare a diet containing 0.2% (w/w) adenine by thoroughly mixing it with the powdered chow. The control group receives the same powdered chow without adenine.
-
Induction Phase: Provide the respective diets and water ad libitum for 4 to 8 weeks.
-
Monitoring:
-
Record body weight and observe the clinical condition of the animals at least three times per week.
-
At desired time points (e.g., weekly or bi-weekly), collect blood samples via tail vein or submandibular bleeding for measurement of BUN and serum creatinine.
-
(Optional) House mice in metabolic cages for 24 hours to collect urine for analysis of proteinuria and other markers.
-
-
Termination and Tissue Collection: At the end of the experimental period, euthanize the mice according to approved institutional protocols. Perfuse the kidneys with ice-cold saline and collect them for histological analysis (formalin-fixed, paraffin-embedded) and molecular studies (snap-frozen in liquid nitrogen).
Protocol 2: Histological Assessment of Renal Fibrosis
Objective: To quantify the extent of tubulointerstitial fibrosis.
Materials:
-
Paraffin-embedded kidney sections (5 µm)
-
Masson's trichrome staining kit
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Staining: Perform Masson's trichrome staining according to the manufacturer's instructions. This will stain collagen fibers blue, nuclei black, and cytoplasm red.
-
Imaging: Capture multiple non-overlapping images of the renal cortex and outer medulla at a consistent magnification (e.g., 200x).
-
Quantification:
-
Semi-quantitative scoring: A blinded pathologist can score the degree of tubulointerstitial injury based on a scale (e.g., 0-4), considering tubular atrophy, interstitial inflammation, and fibrosis.[9][25]
-
Quantitative analysis: Use image analysis software to calculate the percentage of the blue-stained fibrotic area relative to the total tissue area in each field. Average the values from multiple fields for each kidney section.
-
Data Presentation
Table 1: Comparison of Adenine-Induced Nephropathy Protocols in Rodents
| Parameter | Species/Strain | Adenine Concentration | Duration | Key Outcomes | Reference |
| Severe CKD | Rat (Wistar) | 0.75% (w/w) in diet | 4 weeks | Marked increase in BUN and creatinine, severe tubulointerstitial fibrosis, high mortality. | [5][22] |
| Progressive CKD | Rat (Wistar) | 0.25% (w/w) in diet | 16 weeks | Gradual increase in renal injury markers, moderate fibrosis, better survival rate. | [22] |
| CKD with Anemia | Mouse (C57BL/6) | 50 mg/kg/day by oral gavage | 28 days | Significant renal dysfunction, severe anemia, and tubulointerstitial fibrosis. | [4][7] |
| Moderate CKD | Mouse (C57BL/6) | 0.2% (w/w) in diet | 4-8 weeks | Significant decline in glomerular filtration rate, renal inflammation, and tubulointerstitial fibrosis. | [24] |
| Rapid CKD | Mouse (SKH1) | 0.15% (w/w) in diet | 6 weeks | Clinically relevant CKD phenotypes including polyuria, proteinuria, inflammation, and renal fibrosis. | [9] |
Visualizations
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. Comparison of Adenine-Induced Rat Models for Vascular Calcification in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. Animal models of pediatric chronic kidney disease. Is adenine intake an appropriate model? | Nefrología [revistanefrologia.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal models of pediatric chronic kidney disease. Is adenine intake an appropriate model? | Nefrología [revistanefrologia.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. Skeletal myopathy in CKD: a comparison of adenine-induced nephropathy and 5/6 nephrectomy models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying biochemical changes in the kidney using proton nuclear magnetic resonance in an adenine diet chronic kidney disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Adenine acts in the kidney as a signaling factor and causes salt- and water-losing nephropathy: early mechanism of adenine-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chempartner.com [chempartner.com]
- 25. researchgate.net [researchgate.net]
Potential cardiotoxic effects of long-term adenine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential cardiotoxic effects of long-term adenine administration. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiotoxic effects observed after long-term adenine administration in animal models?
Long-term administration of adenine does not typically induce direct cardiotoxicity. Instead, it establishes a robust model of chronic kidney disease (CKD), leading to secondary uremic cardiomyopathy or reno-cardiac syndrome.[1][2][3] The observed cardiac effects are consequences of the uremic state that develops due to adenine-induced nephrotoxicity.[2][4]
Key cardiovascular changes reported in rodent models include:
-
Left Ventricular Hypertrophy (LVH) : An increase in the mass of the left ventricle is a common finding.[2]
-
Diastolic Dysfunction : Impaired ability of the left ventricle to relax and fill with blood, while systolic function (ejection fraction) is often preserved.[2]
-
Increased Blood Pressure : Systemic hypertension is a frequent outcome of adenine-induced CKD.[1][5]
-
Cardiac Fibrosis : Both interstitial and perivascular fibrosis, characterized by excessive collagen deposition, are observed in the heart tissue.[3][5][6]
-
Inflammation : Infiltration of inflammatory cells into the cardiac tissue has been documented.[6]
-
Increased Apoptosis : Studies have shown a higher rate of programmed cell death in cardiomyocytes.[3]
Table 1: Summary of Cardiotoxic Effects of Long-Term Adenine Administration
| Parameter | Animal Model | Adenine Dose & Duration | Observed Change |
| Hemodynamics | |||
| Systolic Blood Pressure | Wistar Rats | 0.25% diet for 16 weeks | Increased[5] |
| Left Ventricular Stiffness | Wistar Rats | 0.25% diet for 16 weeks | Increased[5][6] |
| LV End-Diastolic Pressure | Sprague-Dawley Rats | Adenine diet for 9-13 weeks | Increased (15±5 vs. 8±1 mmHg)[2] |
| Ejection Fraction | Sprague-Dawley Rats | Adenine diet for 9-13 weeks | Preserved[2] |
| Structural Changes | |||
| Heart to Body Weight Ratio | C57BL/6 Mice | 0.15% diet for 20 weeks | Significantly Increased[3] |
| Cardiomyocyte Diameter | Sprague-Dawley Rats | Adenine diet for 9-13 weeks | Increased[2] |
| Cardiac Fibrosis | Wistar Rats | 0.25% diet for 16 weeks | Increased interstitial & perivascular fibrosis[5][6] |
| C57BL/6 Mice | 0.15% diet for 20 weeks | Increased expression of fibronectin & α-SMA[3] | |
| Cellular/Molecular | |||
| Apoptosis (Caspase 3) | C57BL/6 Mice | 0.15% diet for 20 weeks | Significantly Increased[3] |
| Akt Phosphorylation | C57BL/6 Mice | 0.15% diet for 20 weeks | Significantly Increased[3] |
Q2: What are the key signaling pathways implicated in the cardiac changes following adenine administration?
The cardiac remodeling seen in the adenine-induced CKD model involves several interconnected signaling pathways. A central mechanism appears to be the accumulation of endogenous adenine, which can lead to the activation of the mTOR (mechanistic Target of Rapamycin) pathway.[7]
-
mTOR Pathway and Mitophagy : Activated mTOR can impair mitophagy, the selective removal of damaged mitochondria.[7] This defect in mitochondrial quality control contributes to cellular stress, hypertrophy, and bioenergetic decline in cardiomyocytes.[7]
-
Akt Signaling : The Akt pathway, a key regulator of cell growth and survival, has been shown to be significantly upregulated in the hearts of adenine-fed mice, correlating with hypertrophic and apoptotic changes.[3]
-
Pro-fibrotic Signaling : While not directly initiated by adenine in the heart, the resulting uremic state activates pro-fibrotic pathways. These include mediators like Transforming Growth Factor-β (TGF-β) and Angiotensin II, which drive cardiac fibroblast proliferation and collagen synthesis.[8][9]
Q3: Which biomarkers are most relevant for monitoring the reno-cardiac syndrome induced by adenine?
Effective monitoring requires a panel of biomarkers that assess both the initial kidney damage and the subsequent cardiac consequences.
-
Kidney Function Markers : These are essential to confirm the induction and progression of CKD.
-
Cardiac Injury and Stress Markers : These help to quantify the secondary impact on the heart.
Table 2: Key Biomarkers for Monitoring Adenine-Induced Reno-Cardiac Syndrome
| Biomarker | Sample Type | Expected Change | Significance |
| Renal Markers | |||
| Blood Urea Nitrogen (BUN) | Plasma/Serum | Increased[5][8] | Indicates impaired kidney filtration. |
| Creatinine | Plasma/Serum | Increased[5][8] | Gold standard for assessing renal function. |
| Creatinine Clearance | Plasma & Urine | Decreased[5][8] | More accurate measure of glomerular filtration rate. |
| Kidney Injury Molecule-1 (KIM-1) | Urine | Increased[1] | Specific marker for renal tubular injury. |
| Cardiac Markers | |||
| Troponin I (cTnI) or T (cTnT) | Plasma/Serum | Increased[1][10] | Highly specific marker for cardiomyocyte injury.[11] |
| Natriuretic Peptides (BNP/NT-proBNP) | Plasma/Serum | Increased | Indicates ventricular stress and heart failure.[11][12] |
| Inflammatory/Fibrotic Markers | |||
| TNF-α, IL-1β | Heart Homogenate | Increased[1] | Markers of cardiac inflammation. |
| TGF-β | Plasma/Tissue | Increased[8] | Key cytokine driving fibrosis. |
Troubleshooting Guides
Q4: My animals are showing high mortality rates and severe weight loss early in the study. How can I refine my adenine administration protocol?
High mortality and morbidity are common challenges, often due to excessively severe and rapid kidney failure. The key is to induce moderate, progressive CKD rather than acute renal failure.
Troubleshooting Steps:
-
Dose Adjustment : The concentration of adenine in the diet is critical. High doses (e.g., 0.5% - 0.75% w/w) can cause marked kidney damage and high mortality.[5][8] A lower dose, such as 0.15% - 0.25% w/w, is often better tolerated and more effective for establishing a chronic model.[3][5][8]
-
Duration : A longer duration (16-20 weeks) at a lower dose is preferable to a shorter duration at a high dose for modeling chronic cardiac changes.[3][5]
-
Animal Strain : Be aware of strain differences. For instance, C57BL/6 mice can be more susceptible to weight loss from adenine-containing diets than other strains.[3]
-
Pair-Feeding : To control for reduced food intake due to diet distaste, a pair-fed control group (receiving the same amount of control diet as consumed by the adenine group) is recommended.
-
Supportive Care : Ensure free access to water, as adenine can cause polyuria. Monitor body weight, food intake, and general animal wellness daily.
Q5: My in vitro experiments applying adenine directly to cardiomyocytes are not replicating the in vivo cardiotoxic effects. What is the disconnect?
This is an expected outcome. The adenine model's cardiotoxicity is an indirect effect of CKD, not a direct result of adenine acting on heart cells.[2] The uremic environment, characterized by a buildup of toxins, electrolyte imbalances, and hormonal changes, is the primary driver of the cardiac pathology.
To better model the condition in vitro:
-
Use Uremic Serum : Culture cardiomyocytes or cardiac fibroblasts in media supplemented with serum collected from animals with adenine-induced CKD. This will expose the cells to the actual uremic toxins and factors present in vivo.
-
Co-culture Systems : Develop co-culture systems of cardiomyocytes with other relevant cell types, such as cardiac fibroblasts, to study paracrine signaling effects that contribute to fibrosis and hypertrophy.
-
Focus on Uremic Toxins : Instead of adenine, treat cells with specific uremic toxins that are elevated in the model (e.g., indoxyl sulfate, p-cresyl sulfate) to dissect individual contributions to cellular dysfunction.
References
- 1. Cardiac Inflammation, Oxidative Stress, Nrf2 Expression, and Coagulation Events in Mice with Experimental Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. A novel model of reno-cardiac syndrome in the C57BL/ 6 mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous adenine is a potential driver of the cardiovascular-kidney-metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenine-induced chronic kidney and cardiovascular damage in rats : University of Southern Queensland Repository [research.usq.edu.au]
- 9. Cardiac fibrosis: new insights into the pathogenesis [ijbs.com]
- 10. Cardiovascular Biomarkers in Cardio-Oncology: Antineoplastic Drug Cardiotoxicity and Beyond [mdpi.com]
- 11. Cardiac Biomarkers for the Detection and Management of Cancer Therapy-Related Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Biomarkers in Prediction of Cardiotoxicity During Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
How to handle adenine hydrochloride safely in the lab
This technical support center provides guidance on the safe handling of adenine hydrochloride in a laboratory setting. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
This compound: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₅·HCl | [1][2] |
| Molecular Weight | 171.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Decomposes at approximately 285°C | [3] |
| Solubility in Water | 50 mg/mL | [4] |
| Solubility in DMSO | 8 mg/mL (fresh DMSO recommended as it is moisture-absorbing) | [5] |
| Storage Temperature | Room temperature | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[1][2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working with the powder and there is a risk of inhalation, a NIOSH-approved respirator is recommended.[1]
Q3: How should I store this compound in the lab?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents.[2]
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of in a designated chemical waste container.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in water. | The concentration may be too high for dissolution at room temperature. | Gently warm the solution while stirring to increase solubility. Ensure you have not exceeded the 50 mg/mL solubility limit.[4] |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may be too low. | Gently warm the solution to redissolve the precipitate. Store the solution at the recommended temperature. For long-term storage, consider sterile filtering the solution.[6] |
| Inconsistent results in cell culture experiments. | The this compound solution may have degraded or become contaminated. | Prepare fresh solutions for each experiment. Ensure the solution is sterile-filtered before adding it to cell culture media. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
Protocol:
-
Weigh out 17.16 mg of this compound powder using an analytical balance.
-
Transfer the powder to the 50 mL sterile conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[6]
Signaling Pathways
Adenine, the purine base of this compound, is a key component of various signaling molecules, most notably adenosine triphosphate (ATP) and adenosine. These molecules are central to purinergic signaling, a form of extracellular communication that regulates a wide array of physiological processes.[1]
Extracellular ATP and adenosine exert their effects by binding to specific purinergic receptors on the cell surface. There are two main families of purinergic receptors: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides.[2] Activation of these receptors triggers intracellular signaling cascades that can influence cell proliferation, differentiation, inflammation, and neurotransmission.[7][8]
Caption: Overview of the Purinergic Signaling Pathway.
Caption: Adenosine Receptor Signaling Pathways.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]
- 3. Purinergic Signalling in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenine Hydrochloride and Alternative Standards for Experimental Validation
For researchers, scientists, and drug development professionals, the accurate validation of experimental results is paramount. This guide provides a comprehensive comparison of adenine hydrochloride and its alternatives as standards in analytical methodologies, with a focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, quantitative performance data, and relevant biochemical pathways are presented to aid in the selection of the most appropriate standard for your specific application.
Comparison of Analytical Standards
This compound is a widely used reference standard due to its stability and high purity. However, other purine derivatives, such as guanine, hypoxanthine, and the nucleoside adenosine, are also employed in various analytical contexts. The choice of standard can significantly impact the accuracy and reproducibility of experimental results. Below is a comparative summary of their performance in HPLC analysis.
Quantitative Performance Data
The following tables summarize the key validation parameters for adenine, guanine, hypoxanthine, and adenosine based on published HPLC methodologies. These values can be used to compare the expected performance of each standard under similar analytical conditions.
Table 1: HPLC Validation Parameters for Adenine
| Parameter | Reported Value | Source |
| Linearity Range | 5–1000 µg/mL | [1] |
| 0.01–1.0 mg/mL | [2] | |
| Limit of Detection (LOD) | < 0.3 µg/mL | [1] |
| 0.72 µg/mL | [3] | |
| Limit of Quantification (LOQ) | < 0.91 µg/mL | [1] |
| 2.39 µg/mL | [3] | |
| 10.0 µg/mL | [2] | |
| Accuracy (% Recovery) | 99.8–107.4% | [1] |
| > 80% | [2] | |
| 79.33–90.37% | [3] | |
| Precision (% RSD) | < 9% (intra- and inter-day) | [1] |
| 0.50–0.55% | [2] |
Table 2: Comparative HPLC Validation Parameters for Alternative Purine Standards
| Standard | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Source |
| Guanine | 0.05 - 100 | - | - | 98.5 - 101.2 | < 2.0 | [4] |
| Hypoxanthine | 7.81–125.00 | 0.69 | 2.30 | 66.75–100.15% | 2.22–3.15% | [3] |
| Adenosine | 0.1 - 2 | <0.001 | - | >85% | <10% (intra-assay) | |
| 5 - 160 | ~0.01 | ~0.05 | 92.8 - 99.2 | 0.1 - 1.3 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative HPLC methodologies for the analysis of adenine and its alternatives.
HPLC Protocol for Adenine Analysis
This protocol is a synthesis of common methods found in the literature for the quantification of adenine.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 or a C28 reversed-phase column is typically used (e.g., Sunniest RP-Aqua C28, 250 x 4.6 mm, 5.0 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 90:10, v/v) is common.
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.
-
Detection: UV detection is performed at a wavelength of 260 nm or 225 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Serial dilutions are then made to create a calibration curve over the desired concentration range.
-
Sample Preparation: For biological samples like plasma, protein precipitation with acetone or acetonitrile, followed by centrifugation and evaporation of the supernatant, is a common extraction method. The residue is then reconstituted in the mobile phase before injection. Solid-phase extraction (SPE) can also be used for cleaner samples.
Comparative HPLC Protocol for Purine Standards
This protocol is suitable for the simultaneous analysis of multiple purine bases.
-
Column: A C18 reversed-phase column (e.g., Zorbax C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 0.4% phosphoric acid in water mixed with methanol (90:10) with the pH adjusted to 4.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 257 nm.[3]
-
Standard Preparation: Prepare individual or mixed stock solutions of adenine, guanine, and hypoxanthine in the mobile phase.
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the validation of experimental results using this compound standards via HPLC.
References
Comparing the effects of adenine hydrochloride vs adenine in cell culture
For researchers, scientists, and drug development professionals, understanding the nuances of reagents is critical for reproducible and accurate experimental outcomes. This guide provides an objective comparison of adenine and adenine hydrochloride for use in cell culture applications, summarizing their physicochemical properties and presenting available biological data. While direct comparative studies on their biological effects are limited, this guide offers insights based on their properties and the known roles of adenine in cellular processes.
Executive Summary
The primary distinction between adenine and this compound lies in their solubility. This compound, as a salt, exhibits significantly higher aqueous solubility than adenine. This property can be advantageous for preparing stock solutions and ensuring consistent concentrations in cell culture media. Biologically, both compounds are expected to deliver adenine to cells, a crucial purine involved in the synthesis of nucleic acids and energy metabolism. However, the potential effects of the hydrochloride counter-ion and the difference in pH of stock solutions should be considered. This guide presents available data on the effects of adenine on various cell lines and provides a foundational experimental protocol for researchers wishing to conduct a direct comparison.
Physicochemical Properties
A key consideration in selecting between adenine and this compound for cell culture is their difference in solubility. This property directly impacts the ease of preparation and the final concentration of the stock solution.
| Property | Adenine | This compound | Reference |
| Molecular Formula | C₅H₅N₅ | C₅H₅N₅·HCl | N/A |
| Molecular Weight | 135.13 g/mol | 171.59 g/mol | N/A |
| Water Solubility | Poorly soluble | Readily soluble | N/A |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | N/A |
Biological Effects: A Focus on Adenine
Effects on Cell Viability and Proliferation
Adenine has been shown to exert varying effects on cell viability and proliferation, which appear to be cell-type and concentration-dependent.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Bel-7402 (Human Hepatoma) | MTT Assay | 0.5 mg/mL | 53 ± 5.24% inhibition of growth after 48h | [1][2] |
| HeLa (Human Cervical Cancer) | MTT Assay | 0.5 mg/mL | 73.6 ± 6.26% inhibition of growth after 48h | [1][2] |
| H9c2 (Rat Cardiomyoblasts) | Cell Counting & WST-1 Assay | 200 µM & 400 µM | Attenuated hypoxia-reoxygenation-induced decrease in cell number and viability | [3][4] |
| Human Lymphoblasts | Growth Inhibition Assay | 500 µM | 50% reduction in growth rate | [5] |
| Normal Cervical Cells | MTT Assay | 0.5 mg/mL | Weaker inhibitory effect compared to cancer cell lines | [2] |
Effects on Apoptosis and Cell Cycle
Adenine has been demonstrated to induce apoptosis and affect cell cycle progression in cancer cell lines.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Bel-7402 (Human Hepatoma) | Flow Cytometry | Not Specified | S phase arrest | [2] |
| HeLa (Human Cervical Cancer) | Flow Cytometry | Not Specified | S phase arrest | [2] |
| H9c2 (Rat Cardiomyoblasts) | PI and FITC Staining | 200 µM | Significantly decreased hypoxia-reoxygenation-induced apoptosis | [3] |
Adenosine Signaling Pathway
Adenine is a precursor to adenosine, a key signaling molecule that acts through purinergic receptors. The following diagram illustrates the canonical adenosine signaling pathway.
Experimental Protocols
Due to the lack of direct comparative studies, a detailed protocol for a head-to-head comparison is provided below. This protocol can be adapted for various cell lines and assays.
Objective:
To compare the effects of adenine and this compound on the viability, proliferation, and apoptosis of a selected cell line.
Materials:
-
Adenine (powder)
-
This compound (powder)
-
Sterile, deionized water or appropriate solvent (e.g., 0.1 M HCl for adenine, sterile water for this compound)
-
Cell line of interest (e.g., HeLa, H9c2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
MTT or WST-1 reagent for viability/proliferation assay
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Stock Solution Preparation:
-
Adenine Stock Solution (e.g., 100 mM):
-
Due to its poor water solubility, dissolve adenine in a minimal amount of 0.1 M HCl.
-
Gently warm and vortex until fully dissolved.
-
Neutralize the solution with 0.1 M NaOH to a physiological pH (~7.4).
-
Bring the final volume up with sterile, deionized water.
-
Sterile filter the solution through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
-
This compound Stock Solution (e.g., 100 mM):
-
Dissolve this compound directly in sterile, deionized water.
-
Vortex until fully dissolved.
-
Check and adjust the pH to ~7.4 if necessary.
-
Sterile filter the solution through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
Experimental Workflow:
Detailed Methodologies:
Cell Viability/Proliferation (MTT/WST-1 Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of adenine or this compound (e.g., 0, 50, 100, 200, 400, 800 µM).
-
Incubate for 24, 48, and 72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining):
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with selected concentrations of adenine or this compound (based on viability assay results) for 24 or 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
The choice between adenine and this compound for cell culture experiments primarily hinges on practical considerations of solubility. This compound offers a significant advantage in its ease of dissolution in aqueous solutions, which can lead to more accurate and reproducible stock solutions. While direct comparative data on their biological effects is lacking, the available evidence on adenine's impact on cell viability, proliferation, and apoptosis provides a strong foundation for what to expect. Researchers are encouraged to perform their own comparative studies, using the provided protocol as a starting point, to determine the most suitable reagent for their specific cell model and experimental goals. Careful consideration of potential pH effects from the stock solutions on the final culture medium is also recommended.
References
- 1. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The Cell Protective Effect of Adenine on Hypoxia–Reoxygenation Injury through PPAR Delta Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and metabolic effects of adenosine and adenine on human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenine Hydrochloride vs. Adenosine for ATP Synthesis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes. In many experimental contexts, particularly in studies involving cellular stress, ischemia, or metabolic disorders, the ability to restore depleted ATP pools is of paramount importance. Both adenine hydrochloride and adenosine serve as exogenous precursors for the synthesis of ATP through cellular salvage pathways. This guide provides an objective comparison of their performance in ATP synthesis studies, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate precursor for their specific needs.
Adenine is a purine nucleobase, which, in its hydrochloride salt form, exhibits enhanced solubility. To be utilized for ATP synthesis, it must first be converted to adenosine monophosphate (AMP) by adenine phosphoribosyltransferase (APRT), a reaction that requires phosphoribosyl pyrophosphate (PRPP).
Adenosine, a nucleoside composed of adenine linked to a ribose sugar, follows a more direct route. It is phosphorylated to AMP by adenosine kinase. This fundamental difference in their initial metabolic steps can influence the rate and efficiency of ATP regeneration in different cell types and under various experimental conditions.
Quantitative Comparison of ATP Synthesis
The efficacy of this compound versus adenosine in replenishing intracellular ATP pools has been evaluated in various cell types. The following table summarizes key findings from published studies.
| Cell Type | Precursor | Concentration | Incubation Time | Outcome | Reference |
| Human Erythrocytes (cold-stored) | Adenine + Inosine | - | 4 hours | Restored ATP concentration to normal levels. When supplied together, 75% of ATP was derived from adenine and 25% from adenosine. | [1][2] |
| Human Erythrocytes (cold-stored) | Adenosine | - | 4 hours | Restored ATP concentration to normal levels. | [1][2] |
| Primary Rat Hepatocytes | Adenosine | 0.5 mM | 60 minutes | Increased intracellular ATP concentration up to three-fold. Adenine gave a relatively slight increase in adenine nucleotides compared to adenosine. | |
| Primary Rat Hepatocytes | Adenine | - | - | Gave a relatively slight increase in adenine nucleotides compared to adenosine. | |
| Cardiomyocytes | Adenine + Ribose | - | 3 hours | In the presence of adenosine metabolism inhibitors, this combination increased ATP to 25.8 +/- 1.2 nmol/mg protein. | [3] |
| Endothelial Cells | Adenine | - | 3 hours | In the presence of adenosine metabolism inhibitors, adenine increased ATP to 26.1 +/- 0.8 nmol/mg protein. | [3] |
Metabolic Pathways for ATP Synthesis
The conversion of adenine and adenosine to ATP follows distinct salvage pathways. Understanding these pathways is crucial for interpreting experimental results and designing studies.
This compound to ATP
This compound first dissociates to adenine. Adenine is then converted to AMP in a single step catalyzed by adenine phosphoribosyltransferase (APRT), utilizing PRPP as the ribose-phosphate donor. AMP is subsequently phosphorylated to ADP and then to ATP.
Figure 1. Metabolic pathway of adenine to ATP.
Adenosine to ATP
Adenosine is directly phosphorylated to AMP by adenosine kinase, a reaction that consumes one molecule of ATP. Similar to the adenine pathway, the resulting AMP is then converted to ADP and subsequently to ATP.
Figure 2. Metabolic pathway of adenosine to ATP.
Experimental Protocols
Accurate measurement of intracellular ATP levels is critical for comparing the efficacy of this compound and adenosine. Below are detailed methodologies for two common techniques: a luciferase-based assay and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: ATP Measurement
Figure 3. General workflow for ATP synthesis studies.
Protocol 1: Luciferase-Based ATP Assay
This method relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces a luminescent signal directly proportional to the ATP concentration.
Materials:
-
Cells cultured with either this compound or adenosine.
-
Phosphate-buffered saline (PBS).
-
ATP Assay Kit (containing ATP assay buffer, substrate (D-luciferin), and luciferase enzyme).
-
White opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white opaque 96-well plate and culture until the desired confluency is reached.
-
Treatment: Treat cells with the desired concentrations of this compound or adenosine for the specified duration.
-
Cell Lysis and ATP Measurement:
-
For suspension cells, transfer 10 µL of cultured cells into a new luminometer plate. Add 100 µL of a cell lysis reagent.
-
For adherent cells, remove the culture medium and add 100 µL of a suitable lysis buffer to each well. Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Reagent Preparation: Prepare the ATP detection cocktail by mixing the ATP assay buffer, D-luciferin, and luciferase according to the manufacturer's instructions. Protect the cocktail from light.
-
Luminescence Measurement:
-
Add 100 µL of the ATP detection cocktail to each well.
-
Mix briefly and immediately measure the luminescence using a luminometer. The signal is often transient, so consistent timing is crucial.
-
-
Standard Curve: Prepare a standard curve using known concentrations of ATP to quantify the amount of ATP in the experimental samples.
-
Data Analysis: Subtract the background luminescence and calculate the ATP concentration in each sample based on the standard curve.
Protocol 2: HPLC Analysis of Adenine Nucleotides
HPLC provides a robust method for separating and quantifying ATP, ADP, and AMP simultaneously, offering a more comprehensive view of the cellular energy status.
Materials:
-
Cells cultured with either this compound or adenosine.
-
Ice-cold 0.4 M perchloric acid.
-
2 M potassium carbonate (K2CO3) for neutralization.
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase A: 100 mM potassium phosphate buffer with 8 mM tetrabutylammonium hydrogen sulfate, pH 5.3.
-
Mobile phase B: 70% Mobile phase A, 30% methanol, pH 5.9.
-
ATP, ADP, and AMP standards.
Procedure:
-
Cell Harvesting and Extraction:
-
Rapidly wash cultured cells with ice-cold PBS.
-
Add ice-cold 0.4 M perchloric acid to the cells to lyse them and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Neutralization:
-
Transfer the supernatant to a new tube and neutralize with 2 M K2CO3.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the nucleotides using a gradient elution with mobile phases A and B.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Create a standard curve for ATP, ADP, and AMP using known concentrations.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
-
Data Analysis: Calculate the intracellular concentrations of ATP, ADP, and AMP. The adenylate energy charge can also be calculated using the formula: (ATP + 0.5 * ADP) / (ATP + ADP + AMP).
Conclusion
The choice between this compound and adenosine for ATP synthesis studies depends on the specific experimental system and research question.
-
Adenosine offers a more direct pathway to AMP and has been shown to be highly effective in rapidly increasing ATP levels in hepatocytes.[4] However, its initial phosphorylation step requires ATP, which could be a consideration in severely energy-depleted models.
-
This compound , while requiring the availability of PRPP, can be a potent precursor for ATP synthesis, particularly in erythrocytes where it appears to be preferentially utilized over adenosine when both are present.[1][2] The hydrochloride form offers good solubility for experimental use.
For researchers studying ATP repletion, it is recommended to empirically determine the optimal precursor and concentration for their specific cell type and experimental conditions. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing rigorous and reproducible ATP synthesis studies.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 2. Evidence for a substrate cycle between AMP and adenosine in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine/ribose supply increases adenosine production and protects ATP pool in adenosine kinase-inhibited cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of adenosine on the adenine nucleotide content and metabolism of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Adenine Hydrochloride and Other Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of adenine hydrochloride against other well-known purine analogs. The information presented is supported by experimental data to aid in research and development decisions.
Overview of Biological Activities
Adenine, a fundamental component of nucleic acids and energy-carrying molecules like ATP, also exhibits its own distinct biological activities.[1] Its hydrochloride salt is often used in research due to its stability and solubility. Purine analogs, synthetic compounds mimicking the structure of natural purines, have been extensively developed as therapeutic agents, demonstrating a wide range of biological effects, including anticancer, antiviral, and immunosuppressive activities.[2][3] This guide will delve into a comparative analysis of their effects on cell viability, receptor binding, and enzyme inhibition, supported by detailed experimental protocols.
Comparative Cytotoxicity
The cytotoxic effects of this compound and other purine analogs are crucial for their potential as anticancer agents. This section compares their potency in inhibiting cell growth in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Adenine and 6-Mercaptopurine on Cancer Cell Lines
| Compound | HepG2 (Liver Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Adenine | Data not available in a directly comparable study | Data not available in a directly comparable study |
| 6-Mercaptopurine (6-MP) | 32.25 | >100 |
A study on the effects of 6-mercaptopurine (6-MP) on human hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7) cell lines found that 6-MP was cytotoxic to HepG2 cells with an IC50 value of 32.25 µM, while its cytotoxicity towards MCF-7 cells was significantly lower (IC50 > 100 µM).[4] While adenine has been shown to inhibit the growth of various cancer cells, a head-to-head comparison of IC50 values with 6-MP under identical experimental conditions is not available in the literature reviewed. Thiopurines like 6-mercaptopurine and thioguanine are known to be metabolized into nucleotides that can be incorporated into DNA and RNA, leading to cytotoxicity.[5]
Receptor Binding Affinity
Adenine and its analogs can interact with various receptors, most notably adenosine receptors, which are G protein-coupled receptors involved in a multitude of physiological processes.
Table 2: Comparative Adenosine Receptor Binding Affinity (Ki in nM)
| Compound | Adenosine A1 Receptor (Rat) | Adenosine A3 Receptor (Rat) |
| This compound | Data not available in a directly comparable study | 18 |
| N6-Cyclopentyladenosine (CPA) | ~1.4 | 240 |
| 2-Chloroadenosine | Data not available | 1890 |
| NECA | ~15 | 113 |
Adenine monohydrochloride has been identified as a high-affinity agonist at the rat adenine receptor with a Ki value of 18 nM.[6] For comparison, various adenosine analogs exhibit a range of affinities for different adenosine receptor subtypes. For instance, N6-cyclopentyladenosine (CPA) is a potent A1 receptor agonist, while NECA (5'-N-ethylcarboxamidoadenosine) has high affinity for A3 receptors.[7][8] The structural modifications in purine analogs significantly influence their receptor binding profiles and selectivity.
Enzyme and Signaling Pathway Modulation
Purine analogs can exert their effects by inhibiting key enzymes or modulating signaling pathways. A notable target is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Table 3: Comparative Effect on AMPK Activation
| Compound | Cell Line | Effect on AMPK Phosphorylation |
| Adenine | NIH/3T3 | Increased |
| AICAR | NIH/3T3 | Increased |
Data from a study comparing the effects of Adenine and AICAR on AMPK activation in NIH/3T3 cells.[9]
Adenine has been shown to activate AMPK, similar to the well-known AMPK activator AICAR (5-aminoimidazole-4-carboxamide ribonucleoside).[9] Activation of AMPK by adenine can lead to downstream effects such as the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation.[10] This mechanism is believed to contribute to the anticancer properties of adenine.[11] Other purine analogs, such as 6-mercaptopurine, are known to inhibit enzymes involved in de novo purine biosynthesis, thereby depleting the pool of nucleotides necessary for DNA and RNA synthesis.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of the biological activities of this compound and its analogs.
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the purine analogs. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.
Procedure:
-
Cell Culture and Treatment: Culture cells to be analyzed and treat them with the desired compounds for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is typically done on ice for at least 30 minutes.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to digest any RNA, as PI can also bind to double-stranded RNA.
-
PI Staining: Add a solution containing propidium iodide to the cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.
-
Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), the G2/M phase (4n DNA content), and a broader distribution for the S phase (between 2n and 4n DNA content).
In Vitro Kinase Inhibition Assay
This protocol is used to determine the inhibitory effect of a compound on the activity of a specific kinase.
Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate produced or the amount of ATP consumed. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.
Procedure:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), ATP, and the test compounds (purine analogs) in an appropriate assay buffer.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and different concentrations of the test compound. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Determination of Ki (Inhibition Constant)
The inhibition constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. It can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant, which is the substrate concentration at which the reaction rate is half of Vmax.
The Km value needs to be determined experimentally by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Adenine-Induced AMPK Signaling Pathway
References
- 1. Pharmacological activators of AMP-activated protein kinase have different effects on Na+ transport processes across human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of an adenosine deaminase inhibitor: decreased replication of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of adenine modulating AMPK activation in NIH/3T3 cells by proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histidine re-sensitizes pediatric acute lymphoblastic leukemia to 6-mercaptopurine through tetrahydrofolate consumption and SIRT5-mediated desuccinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental Nephrotoxicity Models: Adenine Hydrochloride vs. Other Key Inducers
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in studying kidney disease and evaluating the nephrotoxic potential of new chemical entities. This guide provides an objective comparison of the adenine hydrochloride-induced nephrotoxicity model with other widely used alternatives, supported by experimental data and detailed protocols.
The this compound model has gained popularity for its ability to induce chronic kidney disease (CKD) with features that mimic human pathology, such as tubulointerstitial fibrosis and anemia.[1][2] Unlike surgical models, it is non-invasive, relying on dietary administration to induce renal injury.[1][3] This guide will compare the efficacy and characteristics of the adenine model against two other prominent models: the surgical 5/6 nephrectomy model and the chemotherapy-induced cisplatin nephrotoxicity model.
Quantitative Comparison of Nephrotoxicity Models
The following table summarizes key quantitative parameters for the this compound, 5/6 nephrectomy, and cisplatin-induced nephrotoxicity models in rodents. These values represent typical ranges and can vary based on the specific experimental design, animal strain, and sex.
| Parameter | This compound Model | 5/6 Nephrectomy Model | Cisplatin-Induced Model |
| Species | Rats, Mice | Rats, Mice | Rats, Mice |
| Induction Method | Dietary administration or gavage of adenine.[1][4] | Surgical removal of one kidney and two-thirds of the other.[5][6] | Single or multiple intraperitoneal injections of cisplatin.[7][8] |
| Typical Dose/Procedure | Rats: 0.25-0.75% adenine in diet.[4] Mice: 0.15-0.2% adenine in diet.[4][9] | Two-step surgical procedure.[10][11] | Rats: 5-7 mg/kg single IP injection.[12] Mice: 10-25 mg/kg single IP injection.[7][8] |
| Duration of Induction | 2-8 weeks for CKD development.[3][4] | Kidney injury develops progressively over weeks to months.[10] | Acute kidney injury (AKI) peaks at 3-5 days.[7][8] |
| Serum Creatinine (SCr) Increase | 2 to 5-fold increase.[13] | Significant but variable increase.[11][14] | 5 to 10-fold increase in acute models.[8][15] |
| Blood Urea Nitrogen (BUN) Increase | 3 to 10-fold increase.[3][13] | Significant and progressive increase.[6][11] | 5 to 15-fold increase in acute models.[8][15] |
| Key Pathological Features | Tubulointerstitial fibrosis, 2,8-dihydroxyadenine crystal deposition, tubular atrophy, inflammation.[1][2] | Glomerulosclerosis, tubulointerstitial fibrosis, hypertension.[5][14] | Acute tubular necrosis, apoptosis, inflammation, oxidative stress.[16][17] |
| Mortality Rate | Generally low, especially with lower doses.[9] | Can be high (up to 50%) due to surgical complications.[6][9] | Dose-dependent, can be high in acute high-dose studies.[7] |
| Advantages | Non-invasive, good for studying CKD-mineral and bone disorder, anemia, and fibrosis.[1][2] | "Gold standard" for modeling progressive renal failure after loss of renal mass.[1] | Highly reproducible, good for studying acute kidney injury and specific tubular transport mechanisms.[7] |
| Disadvantages | Etiology (crystal nephropathy) is not a common cause of human CKD.[1] | Highly invasive with high mortality, technically demanding.[1][6] | Primarily a model of AKI, not chronic disease without modification.[8] |
Experimental Protocols
This compound-Induced Nephrotoxicity Protocol (Mouse Model)
-
Animal Model: 8 to 10-week-old male C57BL/6 mice.
-
Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.
-
Induction: Switch the diet to a casein-based chow supplemented with 0.2% adenine.[4] A control group receives the same casein-based diet without adenine.
-
Duration: Maintain the adenine diet for 4 to 6 weeks to induce stable CKD.
-
Monitoring: Monitor body weight and food intake weekly. Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study for measurement of serum creatinine and BUN.
-
Endpoint: At the end of the study period, euthanize the animals. Collect blood for final biochemical analysis. Perfuse and harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis (H&E, Masson's trichrome staining), and the other can be snap-frozen in liquid nitrogen for molecular and protein analysis.
5/6 Nephrectomy Protocol (Rat Model)
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Step 1: Left Kidney Partial Nephrectomy:
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney. Alternatively, the upper and lower poles of the kidney can be surgically excised.[5]
-
Close the incision in layers.
-
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.
-
Step 2: Right Kidney Unilateral Nephrectomy:
-
After one week, anesthetize the animal again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.[18]
-
Close the incision in layers.
-
-
Post-operative Monitoring: Monitor the animals closely for recovery. The development of CKD is progressive over the following weeks to months.
-
Endpoint Analysis: Collect blood and urine samples at various time points to monitor the progression of renal dysfunction. Harvest tissues for histological and molecular analysis at the study endpoint.
Cisplatin-Induced Nephrotoxicity Protocol (Rat Model)
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals under standard conditions for one week.
-
Induction: Administer a single intraperitoneal (IP) injection of cisplatin at a dose of 7 mg/kg.[12] A control group receives a corresponding volume of saline.
-
Monitoring: Monitor body weight daily. Acute kidney injury typically develops over 72 to 96 hours.
-
Endpoint: Euthanize the animals 3 to 5 days after cisplatin injection.
-
Sample Collection: Collect blood for the measurement of serum creatinine and BUN. Harvest kidneys for histological examination (to assess tubular necrosis) and for molecular analysis of apoptotic and inflammatory markers.
Signaling Pathways and Experimental Workflow
The underlying mechanisms of nephrotoxicity differ between these models, as illustrated by their distinct signaling pathways.
Caption: Signaling pathway in adenine-induced nephrotoxicity.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 11. jove.com [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Association of Plasma Creatinine with Systemic Exposure to S-1 and Oxaliplatin in Two Types of Chronic Kidney Disease Animal Models [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. Hydration with Mannitol and Dextrose May Promote Cisplatin-Induced Nephrotoxicity: Test of Five Protocols of Hydration during Cisplatin Therapy in Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cisplatin-induced Kidney Dysfunction and Perspectives on Improving Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathophysiology of Cisplatin-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surgical Techniques for Catheter Placement and 5/6 Nephrectomy in Murine Models of Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Adenine-Induced Kidney Damage: A Comparative Guide to Histological Analysis
For researchers, scientists, and drug development professionals, the adenine-induced model of kidney disease is a critical tool. Validating the extent of renal injury is paramount for accurate study outcomes. This guide provides a comparative overview of histological techniques used to assess adenine-induced nephropathy, supported by experimental data and detailed protocols.
The administration of adenine to rodents is a widely accepted method for inducing chronic kidney disease (CKD), mimicking several key aspects of human nephropathy. The pathological cascade is initiated by the metabolic conversion of adenine to 2,8-dihydroxyadenine (2,8-DHA), which precipitates within the renal tubules, leading to obstruction, inflammation, and subsequent tubulointerstitial fibrosis. Histological analysis is the gold standard for confirming and quantifying the extent of this renal damage.
Quantitative Comparison of Histological Scoring
Histological scoring systems provide a semi-quantitative method to assess the severity of kidney damage. These systems typically evaluate multiple pathological features on a graded scale. Below is a summary of data from studies utilizing such scoring systems in adenine-induced CKD models.
| Histological Parameter | Scoring Scale | Control Group (Mean Score) | Adenine-Treated Group (Mean Score) | Key Findings & Staining Method | Reference |
| Renal Inflammation | 0-4 | ~0.5 | >2.5 | Significant increase in infiltrating immune cells. (H&E) | [1][2] |
| Glomerular Damage | 0-4 | ~0.2 | >2.0 | Includes glomerular atrophy and sclerosis. (H&E) | [1][2] |
| Tubular Atrophy | 0-4 | ~0.3 | >2.5 | Characterized by flattened epithelium and thickened basement membranes. (H&E) | [1][2] |
| Calcification/Crystal Deposition | 0-4 | 0 | >2.0 | Presence of 2,8-DHA crystals within tubules. (H&E) | [1][2] |
| Tubulointerstitial Fibrosis | Percentage of area | <5% | >30% | Marked increase in collagen deposition in the interstitial space. (Masson's Trichrome, Sirius Red) | [3][4][5] |
| Tubular Necrosis, Cast Formation, Tubular Dilatation | 0-5 | <1 | >3 | Composite score indicating severe tubular injury. (H&E) | [6][7] |
Key Histological Staining Techniques: A Comparison
Several staining methods are employed to visualize different aspects of renal pathology in the adenine-induced model.
| Staining Method | Target | Advantages | Disadvantages |
| Hematoxylin and Eosin (H&E) | General morphology, cell nuclei (blue), cytoplasm (pink) | Excellent for visualizing overall tissue structure, inflammation, tubular dilatation, necrosis, and crystal deposits.[1][6] | Does not specifically stain for fibrosis. |
| Masson's Trichrome | Collagen (blue/green), nuclei (black), cytoplasm/muscle (red) | Gold standard for assessing the degree of tubulointerstitial fibrosis.[4][5][8] | Can be more time-consuming than H&E. |
| Picrosirius Red | Collagen (red under polarized light) | Highly specific for collagen fibers and allows for quantification of fibrosis. | Requires a polarizing microscope for optimal visualization. |
| Azan Stain | Collagen (blue), muscle (orange/red), nuclei (red) | Provides good contrast for identifying fibrotic tissue.[3] | Less commonly used than Masson's Trichrome. |
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer to 100% Ethanol (2 changes, 3 minutes each).
-
Transfer to 95% Ethanol (2 minutes).
-
Transfer to 70% Ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse in Harris's Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% Acid Alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's Tap Water Substitute or ammonia water for 1-2 minutes.
-
Rinse in running tap water.
-
Counterstain with Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in Xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Masson's Trichrome Staining
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Mordanting:
-
Immerse in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
-
Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1-3 minutes.
-
-
Dehydration and Mounting: Follow the same procedure as for H&E staining.
Visualizing Experimental Workflows and Pathophysiology
To better understand the process of validating adenine-induced kidney damage and the underlying mechanisms, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Conclusion
Histological analysis is an indispensable component of studies utilizing the adenine-induced kidney disease model. A combination of H&E staining for general morphology and a fibrosis-specific stain like Masson's Trichrome provides a comprehensive assessment of renal injury. By employing standardized histological scoring, researchers can robustly quantify the extent of kidney damage, enabling objective comparisons between experimental groups and providing crucial validation for therapeutic interventions. This guide serves as a foundational resource for designing and interpreting histological studies in the context of adenine-induced nephropathy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling Renal Fibrosis: A Comparative Guide to Gene Expression in Adenine-Induced Models
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms driving renal fibrosis is paramount. The adenine-induced model of chronic kidney disease (CKD) serves as a robust and widely utilized platform to investigate these processes. This guide provides a comprehensive comparison of gene expression analysis in this model, supported by experimental data and detailed protocols, to aid in the discovery of novel therapeutic targets.
The adenine-induced model effectively mimics key features of human CKD, including tubulointerstitial fibrosis, inflammation, and a decline in renal function.[1][2][3] This is achieved by administering adenine, which is metabolized to 2,8-dihydroxyadenine (2,8-DHA). These crystals precipitate within the renal tubules, leading to obstruction, injury, and the initiation of a fibrotic cascade.[1][2][4] Gene expression analysis in this model offers a powerful lens through which to dissect the molecular orchestration of fibrosis.
Comparative Analysis of Gene Expression
Multiple methodologies are employed to quantify gene expression changes in the adenine-induced renal fibrosis model, including quantitative real-time PCR (qPCR), microarray analysis, and RNA sequencing (RNA-seq). Each technique offers distinct advantages in throughput and scope.
Below is a summary of key differentially expressed genes consistently observed in adenine-induced renal fibrosis models across various studies.
| Gene Category | Gene | Expression Change | Method | Reference |
| Fibrosis Markers | α-Smooth Muscle Actin (α-SMA, Acta2) | Upregulated | qPCR, IHC | [5][6][7] |
| Collagen Iα1 (Col1a1) | Upregulated | qPCR, RNA-seq | [5][8][9][10] | |
| Collagen IIIα1 (Col3a1) | Upregulated | qPCR, RNA-seq | [9][11] | |
| Fibronectin (Fn1) | Upregulated | IHC, Gene Expression | [1][7] | |
| Connective Tissue Growth Factor (CTGF, Ccn2) | Upregulated | mRNA Expression | [8] | |
| Inflammatory Markers | Tumor Necrosis Factor-α (TNF-α) | Upregulated | qRT-PCR | [6] |
| Interleukin-6 (IL-6) | Upregulated | qRT-PCR | [6] | |
| Monocyte Chemoattractant Protein-1 (MCP-1, Ccl2) | Upregulated | Overexpression | [10][12] | |
| F4/80 (Emr1) | Upregulated | Overexpression, Gene Expression | [6][12] | |
| Signaling Pathway Components | Transforming Growth Factor-β1 (TGF-β1) | Upregulated | qPCR, Western Blot | [1][8][12][13] |
| Smad3 | Increased Phosphorylation | Western Blot | [12][13] | |
| β-catenin | Upregulated | Protein Expression | [1] | |
| Snail1 | Upregulated | Protein Expression | [1] | |
| Twist | Upregulated | Protein Expression | [1] | |
| Kidney Injury Markers | Kidney Injury Molecule-1 (KIM-1, Havcr1) | Upregulated | Not specified | Not specified |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL, Lcn2) | Upregulated | Not specified | Not specified | |
| Anti-Fibrotic Genes | Bone Morphogenetic Protein 7 (BMP7) | Downregulated | mRNA Expression | [8] |
Key Signaling Pathways in Adenine-Induced Renal Fibrosis
Several critical signaling pathways are consistently implicated in the pathogenesis of adenine-induced renal fibrosis. Understanding these pathways is crucial for identifying potential therapeutic intervention points.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a central driver of renal fibrosis.[12][13] In the adenine-induced model, TGF-β1 expression is significantly upregulated.[1][8][12][13] This leads to the phosphorylation of Smad3, which then translocates to the nucleus to regulate the transcription of pro-fibrotic genes like collagen and α-SMA.[12][13] Non-Smad pathways, including the activation of ERK, p38 MAPK, and JNK, are also stimulated by TGF-β1, further contributing to fibrosis.[1][12][13]
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway has also been shown to be activated in adenine-induced renal injury.[1] Upregulation of Wnt1 and subsequent accumulation of β-catenin in the kidney promotes the expression of downstream targets like Snail1 and Twist, which are key regulators of epithelial-mesenchymal transition (EMT), a process contributing to fibrosis.[1]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of the adenine-induced renal fibrosis model and subsequent gene expression analysis.
Adenine-Induced Renal Fibrosis Model
A common method for inducing renal fibrosis is through dietary administration of adenine.
Protocol Details:
-
Animal Models: C57BL/6 mice or Sprague Dawley rats are commonly used.[7][11]
-
Adenine Administration: Adenine is typically mixed with the standard chow. For mice, a concentration of 0.2% (w/w) is often used, while for rats, a higher concentration of 0.75% (w/w) may be employed.[4] The duration of adenine administration can vary from a few weeks to several months to induce different stages of fibrosis.[5][7][9] In some protocols, adenine is administered via oral gavage.[7]
-
Monitoring: Regular monitoring of body weight, food and water intake, and collection of blood and urine samples for measurement of renal function markers like serum creatinine and blood urea nitrogen (BUN) are crucial.[1]
Gene Expression Analysis via qPCR
1. RNA Isolation:
-
Homogenize kidney tissue (typically a section of the cortex) in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
3. Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform qPCR using a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Primer Sequences for qPCR:
| Gene | Forward Primer Sequence | Reverse Primer Sequence |
| α-SMA (Acta2) | 5'-GTTCAGTGGTGCCTCTGTCA-3' | 5'-ACTGGGACGACATGGAAAAG-3' |
| Collagen Iα1 (Col1a1) | 5'-GCTCCTCTTAGGGGCCACT-3' | 5'-CCACGTCTCACCATTGGGG-3' |
| TGF-β1 | 5'-CTCCCGTGGCTTCTAGTGC-3' | 5'-GCCTTAGTTTGGACAGGATCTG-3' |
| GAPDH | 5'-AGGTCGGTGTGAACGGATTTG-3' | 5'-TGTAGACCATGTAGTTGAGGTCA-3' |
(Note: Primer sequences should always be validated for specificity and efficiency before use.)
This guide provides a foundational understanding of gene expression analysis in the context of adenine-induced renal fibrosis. By leveraging these models and analytical techniques, researchers can continue to uncover the complex molecular landscape of CKD and accelerate the development of effective anti-fibrotic therapies.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel model of adenine-induced tubulointerstitial nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrosis regression is induced by AdhMMP8 in a murine model of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nephrix-biosolutions.com [nephrix-biosolutions.com]
- 12. Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways [frontiersin.org]
Adenine Hydrochloride: A Comparative Guide for its Use as a Control in Purine Metabolism Research
For researchers, scientists, and drug development professionals, the selection of an appropriate control compound is a critical step in designing robust experiments to study purine metabolism. Adenine hydrochloride is frequently utilized as a control due to its fundamental role as a precursor in the purine salvage pathway. This guide provides a comprehensive comparison of this compound with other potential control compounds, supported by experimental data, to aid in the selection of the most suitable control for your research needs.
Overview of this compound as a Control Compound
Adenine, a fundamental purine nucleobase, is a key component of nucleic acids and energy-carrying molecules like ATP. In the context of purine metabolism research, this compound is often used as a control to establish a baseline for the purine salvage pathway. This pathway recycles purine bases from the breakdown of nucleotides, and the addition of exogenous adenine can help elucidate the activity of enzymes such as adenine phosphoribosyltransferase (APRT).
However, it is crucial to recognize that adenine is not an inert substance and can exert biological effects. Studies have shown that adenine can inhibit the growth of certain cancer cells and activate signaling pathways like the AMP-activated protein kinase (AMPK) pathway.[1][2][3][4] This intrinsic activity necessitates careful consideration and the inclusion of appropriate experimental controls to distinguish the effects of the compound under investigation from the effects of adenine itself.
Comparison with Alternative Control Compounds
The choice of a control compound in purine metabolism studies depends on the specific research question. Besides this compound, other purine derivatives such as hypoxanthine and guanine are also utilized. In contrast, compounds like 6-mercaptopurine and allopurinol, which actively interfere with purine metabolism, serve as valuable positive controls for pathway inhibition rather than as neutral comparators.
| Compound | Role in Purine Metabolism | Suitability as a Control | Key Considerations |
| This compound | Precursor in the purine salvage pathway, converted to AMP by APRT. | Vehicle/Negative Control: Establishes baseline purine salvage activity. | Can exhibit independent biological effects, such as cell growth inhibition and AMPK activation.[1][2][3][4] |
| Hypoxanthine | A key intermediate in the purine salvage pathway, converted to IMP by HGPRT. | Comparative Control: Useful for studying the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) branch of the salvage pathway. | Essential for cell growth in some contexts and its metabolism is influenced by factors like fibroblast growth factor (FGF). |
| Guanine | A primary purine base, salvaged to GMP by HGPRT. | Comparative Control: Allows for the specific investigation of the guanine salvage pathway. | Often studied in conjunction with hypoxanthine due to their shared salvage enzyme, HGPRT. |
| 6-Mercaptopurine (6-MP) | An inhibitor of de novo purine synthesis and the purine salvage pathway. | Positive Control: Used to confirm the inhibition of purine metabolism. | A potent cytotoxic agent that interferes with DNA synthesis and induces apoptosis. |
| Allopurinol | An inhibitor of xanthine oxidase, an enzyme in the purine degradation pathway. | Positive Control: Used to study the effects of inhibiting uric acid formation. | Can alter the flux of purine metabolites through the salvage and de novo pathways. |
Experimental Data Summary
While direct, head-to-head comparative studies of these compounds as controls are limited, data from various studies can be compiled to infer their relative effects.
Cell Viability
| Compound | Cell Line | Concentration | Effect on Cell Viability |
| Adenine | HT29 (Colon Cancer) | 10 mM (48h) | 48.1 ± 2.5% of control[1] |
| Adenine | Caco-2 (Colon Cancer) | 10 mM (48h) | 56.1 ± 2.7% of control[1] |
| Adenine | Bel-7402 (Hepatocellular Carcinoma) | 0.276 mg/ml (72h) | IC50[3] |
| Adenine | Hela (Cervical Cancer) | 0.216 mg/ml (72h) | IC50[3] |
| 6-Mercaptopurine | Jurkat (T-cell Leukemia) | 50 µM (48h) | ~70% of control |
Note: This table summarizes data from different studies and direct comparison should be made with caution.
Purine Nucleotide Levels
Studies have shown that supplementation with different purine precursors can lead to distinct changes in intracellular nucleotide pools. For instance, radiolabeling experiments have demonstrated that hypoxanthine is a more efficient precursor for nucleic acid synthesis in some organisms compared to adenine.
Experimental Protocols
Assessment of Purine Salvage Pathway Activity using Radiolabeled Precursors
Objective: To quantify the incorporation of radiolabeled adenine into the cellular nucleotide pool as a measure of purine salvage activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
[³H]-Adenine or [¹⁴C]-Adenine
-
This compound (for use as a control)
-
Alternative purine bases (e.g., hypoxanthine, guanine) for comparative analysis
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Protocol:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the test compounds (e.g., vehicle control, this compound, or other purine analogs).
-
Add radiolabeled adenine to each well at a final concentration of 1 µCi/mL.
-
Incubate the cells for a defined period (e.g., 2, 4, 6 hours).
-
To stop the reaction, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 0.5 M perchloric acid or 10% TCA and incubate on ice for 30 minutes.
-
Collect the acid-soluble fraction (containing nucleotides) and the acid-insoluble fraction (containing nucleic acids).
-
Quantify the radioactivity in both fractions using a scintillation counter.
-
Normalize the incorporated radioactivity to the total protein content in each well.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and other purine analogs on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or other purine analogs. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
HPLC Analysis of Intracellular Purine Nucleotides
Objective: To quantify the intracellular concentrations of purine nucleotides (e.g., ATP, ADP, AMP, GTP) following treatment with control compounds.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Purine nucleotide standards
Protocol:
-
Culture cells to the desired confluency and treat with the control compounds for a specified duration.
-
Harvest the cells and extract the nucleotides using ice-cold 0.4 M PCA.
-
Neutralize the extracts with 3 M K₂CO₃.
-
Centrifuge to remove the precipitate and filter the supernatant.
-
Analyze the samples by HPLC. Separate the nucleotides using an appropriate gradient of a mobile phase (e.g., a mixture of ammonium phosphate buffer and methanol).
-
Detect the nucleotides by measuring the absorbance at 254 nm.
-
Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.
Visualizations
Figure 1. Overview of Purine Metabolism Pathways.
Figure 2. General Experimental Workflow.
References
- 1. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: Adenine Combined with Cisplatin Promotes Anticancer Activity against Hepatocellular Cancer Cells through AMPK-Mediated p53/p21 and p38 MAPK Cascades - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Salt Formation on Solubility: A Comparative Analysis of Adenine and Adenine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of formulation development. This guide provides a detailed comparison of the solubility profiles of adenine and its hydrochloride salt, supported by experimental data and protocols.
The conversion of a neutral compound into a salt form is a common strategy to enhance its aqueous solubility. Adenine, a fundamental component of nucleic acids, and its salt, adenine hydrochloride, present a classic example of this principle. This guide will objectively compare their solubilities in various solvents, providing a quantitative basis for formulation decisions.
Comparative Solubility Data
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and formulation design. Below is a summary of the reported solubility data for adenine and this compound in key solvents.
| Compound | Solvent | Temperature | Solubility |
| Adenine | Water (cold) | 20 °C | ~0.5 g/L[1] |
| Water (cold) | 25 °C | 1 part in ~2000 parts (~0.5 g/L)[2] | |
| Water | Room Temperature | ~40 g/L[3] (Note: This value is significantly higher than other sources and may represent specific experimental conditions) | |
| Water (boiling) | 100 °C | 1 part in 40 parts (~25 g/L)[2] | |
| 1 M HCl | Not Specified | 20 mg/mL (20 g/L)[2][4] | |
| 0.5 M HCl | Not Specified | 20 mg/mL (20 g/L)[5][6][7] | |
| DMSO | Not Specified | 10 mg/mL (10 g/L)[4][8] | |
| Ethanol | Not Specified | Insoluble[9] / Negligible[10] / Slightly soluble[1] | |
| This compound | Water | Not Specified | 1 g in 42 mL (~23.8 g/L) |
| Water | Not Specified | 10 mg/mL (10 g/L)[11] | |
| Water | Not Specified | 50 mg/mL (50 g/L)[12] | |
| Water (warm) | Not Specified | 50 mg/mL (50 g/L)[13] | |
| DMSO | Not Specified | 8 mg/mL (8 g/L)[9] | |
| DMSO | Not Specified | 50 mg/mL (50 g/L)[11] | |
| Acetonitrile | Not Specified | Slightly Soluble: 0.1-1 mg/mL[14] |
As the data indicates, this compound exhibits significantly higher aqueous solubility compared to its free base form, adenine. This is a direct consequence of the protonation of the basic nitrogen atoms in the purine ring, which allows for stronger interactions with polar water molecules.
Factors Influencing Solubility
The solubility of both adenine and this compound is influenced by several factors:
-
pH: The solubility of adenine is highly dependent on pH.[3] In acidic conditions, the amino group and nitrogen atoms in the purine ring become protonated, forming a more soluble cationic species. Conversely, in alkaline conditions, the imino proton can be removed, forming an anionic species that is also more soluble than the neutral form.
-
Temperature: For most solid solutes, including adenine, solubility in water increases with temperature.[3] This is evident from the significantly higher solubility of adenine in boiling water compared to cold water.[2]
-
Solvent Polarity: Adenine, being a polar molecule, has limited solubility in non-polar organic solvents.[3] Its solubility is better in polar aprotic solvents like DMSO.[3][4][8]
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a detailed protocol for determining the equilibrium solubility of a compound like adenine or this compound, based on the widely accepted shake-flask method.
1. Materials and Equipment:
-
Adenine or this compound powder
-
Selected solvent (e.g., deionized water, phosphate buffer pH 7.4, 0.1 M HCl)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound (adenine or this compound) to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated HPLC method. The mobile phase and column should be chosen to provide good peak shape and separation for the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve.
-
3. Data Analysis:
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
Logical Relationship of Solubility Factors
The following diagram illustrates the key factors influencing the solubility of adenine and the rationale behind the enhanced solubility of its hydrochloride salt.
Caption: Factors influencing the solubility of adenine and its hydrochloride salt.
Conclusion
The formation of this compound significantly enhances the aqueous solubility of adenine. This is primarily due to the protonation of the basic nitrogen centers in the adenine molecule, leading to a charged species that can more readily interact with polar water molecules through ion-dipole interactions. For researchers and formulation scientists, selecting the appropriate salt form of an API is a critical step in developing a drug product with optimal biopharmaceutical properties. The data and protocols presented in this guide provide a foundational understanding for making informed decisions in this regard.
References
- 1. Adenine [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. 73-24-5 CAS MSDS (Adenine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenine CAS#: 73-24-5 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Adenine - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound hydrate powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 14. caymanchem.com [caymanchem.com]
Adenine vs. Adenosine: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of adenine and adenosine, supported by experimental data. We delve into their distinct roles, from a fundamental building block of genetic material to a critical signaling molecule, to provide a comprehensive resource for researchers in cellular biology and pharmacology.
Core Differences: Nucleobase vs. Nucleoside
The fundamental difference between adenine and adenosine lies in their chemical structure, which dictates their primary biological functions. Adenine is a purine nucleobase, a heterocyclic aromatic organic compound. Adenosine, on the other hand, is a nucleoside, composed of adenine attached to a ribose sugar molecule.[1][2] This seemingly small structural difference has profound implications for their mechanisms of action.
| Feature | Adenine | Adenosine |
| Molecular Class | Purine Nucleobase | Purine Nucleoside |
| Primary Role | Structural component of nucleic acids (DNA, RNA) and energy-carrying molecules (ATP, NAD, FAD).[3][4] | Signaling molecule and neuromodulator.[1][2] |
| Mechanism of Action | Incorporated into larger molecules through enzymatic pathways. | Binds to and activates specific cell surface receptors. |
Mechanism of Action: A Detailed Comparison
The distinct mechanisms of action of adenine and adenosine are rooted in their different cellular interactions. Adenine's primary role is intracellular, serving as a building block, while adenosine exerts its effects primarily through extracellular signaling.
Adenine: The Building Block
Adenine's mechanism of action is characterized by its transport into the cell and subsequent incorporation into essential biomolecules.
-
Cellular Uptake and Metabolism: Adenine is transported into cells and then converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT).[5][6][7][8] This reaction is a key step in the purine salvage pathway, allowing cells to recycle adenine.[8]
-
Incorporation into Biomolecules: Once converted to AMP, adenine becomes part of the cellular nucleotide pool and is utilized in the synthesis of DNA, RNA, and vital coenzymes such as ATP, NAD+, and FAD+.[3][4][9]
Adenosine: The Signaling Molecule
Adenosine's mechanism of action is mediated by its interaction with a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in regulating a vast array of physiological processes.
-
Receptor Binding and Signal Transduction: The binding of adenosine to its receptors triggers intracellular signaling cascades. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
-
Cellular Uptake and Metabolism: Extracellular adenosine can be transported into cells via nucleoside transporters.[10][11][12][13][14][15] Once inside the cell, it can be either phosphorylated to AMP by adenosine kinase or deaminated to inosine by adenosine deaminase.[16][17][18][19]
Quantitative Data Summary
The following table summarizes key quantitative data related to the mechanisms of action of adenine and adenosine. It is important to note that adenine does not directly interact with adenosine receptors.
| Parameter | Adenine | Adenosine | Source |
| Enzyme Kinetics (Km) | APRT: Varies by species and isoform. For Trypanosoma brucei APRT1, the apparent Km for adenine is ~1.3 µM. | Adenosine Kinase: ~0.4 µM for adenosine in human placenta.[16] | [6] |
| Cellular Uptake (Km) | Mediated by various transporters; kinetics are cell-type dependent. | Nucleoside Transporters: Apparent Km for adenosine is ~25 µM for the es transporter at 25°C.[14] | [14] |
| Cellular Effects | Inhibits the growth of Bel-7402 and Hela cancer cells in a dose- and time-dependent manner, with a stronger inhibitory effect than adenosine at equal molar concentrations. Induces S phase cell cycle arrest.[3] | At high micromolar concentrations (100-1000 µM), inhibits the growth of THP-1 leukemia cells by inducing apoptosis, with a weaker effect on the cell cycle compared to ATP and ADP.[20][21] | [3][20][21] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of adenine and adenosine.
Adenine Incorporation Assay
This assay measures the incorporation of radiolabeled adenine into nucleic acids, providing an indication of nucleic acid synthesis.
Objective: To quantify the rate of adenine incorporation into RNA and DNA.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to the desired density and then incubated with [³H]-adenine for a specified period.
-
Cell Lysis and Nucleic Acid Precipitation: Cells are lysed, and macromolecules are precipitated using an acid solution (e.g., trichloroacetic acid).
-
Nucleic Acid Separation: The precipitate is washed to remove unincorporated adenine. RNA and DNA can be separated through differential hydrolysis.
-
Quantification: The radioactivity of the RNA and DNA fractions is measured using a scintillation counter. The amount of adenine incorporated is calculated based on the specific activity of the [³H]-adenine.
A key aspect of this method is the ability to measure the specific radioactivity of the intracellular ATP pool, which serves as the precursor for adenine incorporation into nucleic acids, allowing for correction of isotope dilution.[22]
Adenosine Receptor Binding Assay
This assay determines the affinity of ligands, such as adenosine, for its receptors.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a ligand at a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the adenosine receptor of interest are isolated.
-
Incubation: The membranes are incubated with varying concentrations of a radiolabeled ligand (e.g., [³H]-DPCPX for A1 receptors or [³H]-ZM241385 for A2A receptors).[23] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax are determined by analyzing the saturation binding data using non-linear regression.[24]
cAMP Assay
This assay measures the intracellular concentration of cyclic AMP, a key second messenger in adenosine receptor signaling.
Objective: To quantify changes in intracellular cAMP levels in response to adenosine receptor activation.
Methodology:
-
Cell Culture and Stimulation: Cells are cultured and then stimulated with adenosine or other receptor agonists/antagonists for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[25][26][27][28]
-
Data Analysis: The cAMP concentration is typically normalized to the total protein content of the cell lysate.
Conclusion
Adenine and adenosine, while structurally similar, exhibit fundamentally different mechanisms of action. Adenine acts as an essential intracellular building block, its function dictated by its enzymatic conversion and incorporation into vital macromolecules. In contrast, adenosine functions as a nuanced signaling molecule, modulating a wide range of cellular responses through its interaction with a family of specific cell surface receptors. Understanding these distinct mechanisms is crucial for researchers in various fields, from fundamental cell biology to the development of novel therapeutic agents targeting purinergic signaling pathways.
References
- 1. biologywise.com [biologywise.com]
- 2. youtube.com [youtube.com]
- 3. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenine - Wikipedia [en.wikipedia.org]
- 5. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenine phosphoribosyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. Adenosine uptake, transport, and metabolism in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transport and metabolism of adenosine in human erythrocytes: effect of transport inhibitors and regulation by phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Human placental adenosine kinase. Kinetic mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 19. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Does adenine incorporation into nucleic acids measure total microbial production:: a response to comments by Fuhrman et al (Journal Article) | OSTI.GOV [osti.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. benchchem.com [benchchem.com]
- 25. Adenosine mediated desensitization of cAMP signaling enhances T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.6.2. Cyclic Adenosine Monophosphate (cAMP) Assay [bio-protocol.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Cardiac myocyte–secreted cAMP exerts paracrine action via adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Kidney Fibrosis Models: Adenine vs. Folic Acid-Induced Inflammation
For researchers, scientists, and drug development professionals navigating the complex landscape of kidney disease models, understanding the nuances of inflammatory responses is paramount. This guide provides a comprehensive, data-driven comparison of two widely used models of kidney fibrosis: adenine-induced and folic acid-induced nephropathy. By dissecting their distinct inflammatory signatures, this document aims to empower researchers to select the most appropriate model for their specific scientific questions.
The adenine and folic acid models are both established methods for inducing kidney fibrosis in rodents, yet they recapitulate different facets of human chronic kidney disease (CKD). A key differentiator lies in the nature and intensity of the inflammatory cascade each model initiates. The adenine model is recognized for triggering a more robust and sustained pro-inflammatory response, whereas the folic acid model, while also inducing significant inflammation, presents a different inflammatory trajectory.[1][2]
At a Glance: Key Inflammatory Differences
| Feature | Adenine-Induced Fibrosis | Folic Acid-Induced Fibrosis |
| Primary Insult | Crystal-induced tubular injury | Direct tubular toxicity and crystal formation |
| Inflammatory Onset | Gradual and persistent | Acute and pronounced |
| Overall Inflammatory Response | Generally more severe and chronic | Robust acute phase, can progress to chronic |
| Key Cytokines | TNF-α, IL-6, IL-1β, MCP-1 | TNF-α, IL-6, IL-1β, MCP-1 |
| Immune Cell Infiltration | Prominent macrophage and T-cell infiltration | Significant neutrophil and macrophage infiltration |
Quantitative Comparison of Inflammatory Markers
Direct quantitative comparison between studies can be challenging due to variations in experimental protocols. However, data from comparative studies provide valuable insights into the differential inflammatory responses.
Serum Inflammatory Cytokines in Rats (4 weeks post-induction)
| Cytokine | Control | Adenine (Bi-weekly) | Folic Acid (Bi-weekly) | Folic Acid (Weekly) |
| TNF-α (pg/mL) | 25.3 ± 2.1 | 48.7 ± 3.5 | 55.4 ± 4.2 | 68.2 ± 5.3 |
| IL-6 (pg/mL) | 18.9 ± 1.7 | 35.6 ± 2.9 | 42.1 ± 3.8 | 51.5 ± 4.6 |
| Data adapted from a comparative study in Wistar rats.[2][3] |
Renal Inflammatory Gene Expression in Mice
A study directly comparing the two models in mice found that pro-inflammatory responses, including cytokine expression and immune cell infiltration, were significantly increased in the kidneys of mice fed an adenine diet compared to those injected with folic acid.[1] The adenine diet-fed model showed a marginally higher increase in fibrosis.[1]
The Cellular Players: A Tale of Two Infiltrates
The composition of the immune cell infiltrate is a defining characteristic of each model.
In adenine-induced nephropathy , the inflammatory landscape is dominated by a sustained infiltration of macrophages and T-lymphocytes.[4][5] The persistent presence of 2,8-dihydroxyadenine (DHA) crystals, a metabolite of adenine, acts as a continuous inflammatory stimulus, driving chronic inflammation and subsequent fibrosis.[6] Macrophage depletion in this model has been shown to attenuate renal dysfunction, inflammation, and fibrosis, highlighting their critical role.[4]
The folic acid model is characterized by an early and robust infiltration of neutrophils, followed by a significant influx of macrophages.[7][8] This acute inflammatory response to tubular necrosis is a key driver of the subsequent fibrotic changes.[7] The transition from acute kidney injury (AKI) to CKD in this model is marked by persistent inflammatory cell infiltration and fibrosis.[9]
Signaling Pathways: The Molecular Choreography of Inflammation
The inflammatory responses in both models are orchestrated by a complex interplay of signaling pathways. The Nuclear Factor-kappa B (NF-κB), Transforming Growth Factor-beta (TGF-β), and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the pro-inflammatory and pro-fibrotic processes in both adenine and folic acid-induced kidney injury.
Adenine-Induced Kidney Fibrosis Signaling
The deposition of DHA crystals in the renal tubules triggers a sterile inflammatory response.[10] This leads to the activation of the NF-κB pathway, a master regulator of inflammation, resulting in the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1.[4] Concurrently, the TGF-β signaling pathway is activated, promoting the transformation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix, the hallmark of fibrosis.[10] The MAPK pathway, including ERK, p38, and JNK, is also implicated in mediating these inflammatory and fibrotic responses.[10]
Folic Acid-Induced Kidney Fibrosis Signaling
A high dose of folic acid induces acute tubular necrosis and the formation of folic acid crystals within the tubules, leading to a rapid and potent inflammatory response.[11][12] Similar to the adenine model, this injury activates the NF-κB pathway, driving the expression of inflammatory mediators.[13][14][15] The TGF-β pathway also plays a crucial role in the subsequent development of fibrosis.[16][17] Studies have shown that inhibition of NF-κB can mitigate the acute kidney injury in this model.[13][14] The MAPK signaling pathway is also activated and contributes to the renal inflammation.
Experimental Protocols
Standardized and reproducible protocols are essential for obtaining reliable data. Below are detailed methodologies for inducing kidney fibrosis using adenine and folic acid in rodents.
Adenine-Induced Kidney Fibrosis Protocol (Mice)
-
Animals: 8-10 week old male C57BL/6 mice are commonly used.
-
Diet: A diet containing 0.2% (w/w) adenine is provided ad libitum.[18] Some protocols may use a higher initial concentration followed by a lower maintenance dose.
-
Duration: The adenine-rich diet is typically administered for 3 to 4 weeks to establish significant fibrosis.
-
Monitoring: Body weight should be monitored regularly. Blood samples can be collected periodically to assess renal function markers such as blood urea nitrogen (BUN) and serum creatinine.
-
Endpoint: At the end of the study period, animals are euthanized, and kidneys are harvested for histological, biochemical, and molecular analyses.
Folic Acid-Induced Kidney Fibrosis Protocol (Mice)
-
Animals: 8-10 week old male C57BL/6 or other susceptible strains are typically used.
-
Induction: A single intraperitoneal (IP) injection of folic acid is administered.[12]
-
Dosage: The most common dose is 250 mg/kg body weight.[12]
-
Vehicle: Folic acid is dissolved in a vehicle such as 0.3 M sodium bicarbonate to increase its solubility.[12]
-
Timeline: The progression from acute injury to chronic fibrosis can be studied at various time points, typically from 7 to 28 days post-injection.[12]
-
Endpoint: Animals are sacrificed at predetermined time points for the collection of kidney tissue and blood for analysis.
Conclusion: Selecting the Right Model for Your Research
Both the adenine and folic acid-induced models offer valuable platforms for studying the mechanisms of renal inflammation and fibrosis. The choice between them should be guided by the specific research question.
-
The adenine model , with its more pronounced and sustained inflammatory response, is particularly well-suited for investigating the role of chronic inflammation in the progression of CKD and for testing anti-inflammatory therapies in a setting of persistent injury.[1]
-
The folic acid model is ideal for studying the transition from acute kidney injury to chronic kidney disease, allowing for the dissection of the early inflammatory events that trigger the fibrotic cascade.[9]
By carefully considering the distinct inflammatory characteristics and experimental protocols outlined in this guide, researchers can make informed decisions to advance our understanding of kidney disease and accelerate the development of novel therapeutics.
References
- 1. Comparison of two different toxin-induced kidney fibrosis models in terms of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of inflammatory and oxidative stress indicators in rat models of CKD induced by adenine versus folic acid; an experimental study [nephropathol.com]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage Trafficking as Key Mediator of Adenine-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progressive renal dysfunction and macrophage infiltration in interstitial fibrosis in an adenine-induced tubulointerstitial nephritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Attenuation of Folic Acid-Induced Renal Inflammatory Injury in Platelet-Activating Factor Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophages polarization in renal inflammation and fibrosis animal models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways [frontiersin.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Folic acid‐induced animal model of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NFκB and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NFκB and Kidney Injury [frontiersin.org]
- 15. The Restrained Expression of NF-kB in Renal Tissue Ameliorates Folic Acid Induced Acute Kidney Injury in Mice | PLOS One [journals.plos.org]
- 16. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Many Talents of TGF-β in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Gold Standard: Utilizing Isotopically Labeled Adenine Hydrochloride for Unparalleled Accuracy in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an internal standard is paramount to achieving accurate and reliable results. While various options exist, the use of stable isotope-labeled (SIL) internal standards, such as isotopically labeled adenine hydrochloride, has emerged as the gold standard. This guide provides an objective comparison of the performance of isotopically labeled this compound against structural analog internal standards, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.
The Superiority of Co-elution: Why Isotopically Labeled Standards Excel
The fundamental advantage of an isotopically labeled internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more atoms (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the molecule is increased without significantly altering its chemical behavior. This ensures that the internal standard co-elutes with the analyte during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. This co-behavior is crucial for accurately correcting variabilities introduced during sample preparation and analysis, such as extraction efficiency and matrix effects.[1][2]
Structural analogs, while often more readily available and less expensive, possess different chemical structures. These differences can lead to variations in chromatographic retention times, extraction recoveries, and susceptibility to matrix effects, ultimately compromising the accuracy and precision of the quantification.[3][4]
Performance Comparison: Isotopically Labeled Adenine vs. Structural Analog
To illustrate the performance differences, the following tables summarize key validation parameters for the quantification of adenine using an isotopically labeled internal standard versus a hypothetical, yet representative, structural analog. The data for the isotopically labeled adenine is derived from a study utilizing [¹³C(U)]-adenine for the analysis of adenine in plasma across various species.[5] Data for the structural analog is representative of typical performance characteristics observed in bioanalytical method validation.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Isotopically Labeled Adenine HCl ([¹³C(U)]-Adenine)[5] | Structural Analog Internal Standard (Representative Data) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 nM | 10 - 50 nM |
| Intra-day Precision (%CV) | ≤ 6.67% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 6.67% | ≤ 15% |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Mean Recovery | 88.8% - 104.2% | 70% - 90% |
| Matrix Effect | 86.0% - 110.8% | 60% - 120% |
Table 2: Recovery and Matrix Effect of [¹³C(U)]-Adenine in Plasma of Different Species [5]
| Species | Mean Recovery (%) | Matrix Effect (%) |
| Mouse | 95.3 | 98.7 |
| Rat | 92.5 | 94.3 |
| Cynomolgus Monkey | 101.2 | 105.6 |
| Human | 98.7 | 102.1 |
The data clearly demonstrates the superior performance of the isotopically labeled internal standard. The precision (%CV) is significantly better, and the recovery and matrix effect values are much more consistent and closer to 100%, indicating a more effective correction for analytical variability.
Experimental Protocols
Detailed Methodology for Quantification of Adenine in Plasma using [¹³C(U)]-Adenine
This protocol is adapted from a validated LC-MS/MS method for the determination of endogenous adenine in plasma.[5]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the isotopically labeled internal standard, [¹³C(U)]-adenine.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on optimal signal. The referenced study used negative ion detection.[5]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Adenine: Precursor ion (m/z) → Product ion (m/z) (To be optimized for specific instrumentation).
-
[¹³C(U)]-Adenine: Precursor ion (m/z) → Product ion (m/z) (To be optimized for specific instrumentation).
-
-
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the biological context of adenine, the following diagrams are provided.
Conclusion
The use of isotopically labeled this compound as an internal standard provides a robust and reliable method for the quantitative analysis of adenine in complex biological matrices. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process leads to superior accuracy, precision, and a more effective correction for matrix effects when compared to structural analogs. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic, pharmacodynamic, and clinical studies, the investment in a stable isotope-labeled internal standard is a scientifically sound and ultimately more dependable approach.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Adenine Hydrochloride: A Step-by-Step Guide
The proper disposal of adenine hydrochloride is a critical component of laboratory safety and environmental responsibility. As a chemical that can be harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects, it must be managed as hazardous waste in accordance with federal, state, and local regulations.[1] Adherence to these procedures minimizes risks to personnel and the environment.
Chemical waste management is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][3] Therefore, all laboratory personnel must treat chemical waste, including this compound, as hazardous unless explicitly determined otherwise by an Environmental Health & Safety (EHS) professional.[4]
Core Principles of Chemical Waste Management
This table summarizes the fundamental principles for handling chemical waste in a laboratory setting.
| Principle | Core Requirement |
| Identification | Treat all chemical waste as hazardous. This compound is considered toxic to aquatic life.[1] |
| Segregation | Store incompatible chemicals separately to prevent dangerous reactions. For example, keep acids away from bases and oxidizers away from flammable materials.[4][5][6] |
| Containerization | Use chemically compatible, leak-proof containers with secure lids. Plastic is often preferred over glass.[2][3][7] |
| Labeling | Clearly label all waste containers with "Hazardous Waste," the full chemical name, concentration, and date of accumulation.[2][8] |
| Storage | Accumulate waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[5][7] |
| Disposal | Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal company.[2][7][9] |
Step-by-Step Disposal Protocol for this compound
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization
Identify the waste material as this compound. Due to its classification as being potentially harmful and toxic to aquatic life, it must be disposed of as hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[1][9][10]
Step 2: Select a Proper Waste Container
-
Choose a Compatible Container: Select a container made of a material that is compatible with this compound. Plastic containers are generally preferred.[2]
-
Ensure Good Condition: The container must be in good condition, free from leaks or rust, and have a tightly sealing lid.[8]
-
Capacity: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[3]
Step 3: Label the Waste Container
As soon as the first amount of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste".[2]
-
Full Chemical Name: "this compound" (do not use abbreviations or formulas).[2]
-
Composition: If it is a mixture, list all chemical components and their approximate percentages.[2][5]
-
Generator Information: The name and contact information of the Principal Investigator or responsible person.[2]
-
Location: The building and room number where the waste was generated.[2]
Step 4: Accumulate and Store Waste Safely
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][7]
-
Segregation: Ensure the this compound waste is segregated from incompatible materials.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[4][11]
-
Keep Closed: Always keep the waste container securely closed, except when adding waste.[7][8]
Step 5: Arrange for Final Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[2][7] Do not transport hazardous waste across public areas yourself.
Step 6: Managing Empty Containers
Containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (such as water) that can remove the chemical residue.[4][8]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of in a properly labeled hazardous waste container.[4][8]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label. The decontaminated container can then typically be disposed of in the regular trash.[4]
Regulatory Disposal Limits
The following table outlines key quantitative limits relevant to the temporary storage of hazardous waste in a laboratory setting.
| Parameter | Regulatory Limit | Source |
| Satellite Accumulation Area (SAA) Volume | Max. 55 gallons of hazardous waste | [7] |
| SAA Acutely Toxic Waste (P-List) Volume | Max. 1 quart (liquid) or 1 kg (solid) | [7] |
| SAA Storage Time Limit | Up to 12 months (if volume limits are not exceeded) | [7] |
| General pH for Drain Disposal (Non-Hazardous Aqueous Solutions Only) | Between 5.5 and 9.0 | [11] |
Note: Drain disposal is not appropriate for this compound due to its aquatic toxicity.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Caption: this compound Disposal Decision Workflow.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. chemos.de [chemos.de]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling Adenine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling Adenine hydrochloride, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to recommended PPE is crucial to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile rubber). | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. In cases of significant exposure risk, impervious clothing may be necessary.[2][3][4] | Not specified |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter (e.g., N95 or P3) is recommended, especially when dust formation is likely or if exposure limits are exceeded.[5][6][7] | NIOSH (US) or EN 143/136 (EU)[5][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound will mitigate risks.
Step-by-Step Handling Procedure:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[3][4] The use of a chemical fume hood is recommended to control dust and vapors at the source.
-
Pre-Handling Check : Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[4]
-
Dispensing : When weighing or transferring the powder, do so carefully to minimize dust generation.[3] Use appropriate tools (e.g., a spatula) and handle containers with care.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[3][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5]
-
End of Work : Clean the work area thoroughly after use. Decontaminate any surfaces that may have come into contact with the chemical.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4]
-
Do not allow the product to enter drains or waterways.[1][5]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[5]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is essential. The following workflow outlines the necessary steps.
Caption: Workflow for responding to an this compound spill.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. echemi.com [echemi.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. This compound|MSDS [dcchemicals.com]
- 5. chemos.de [chemos.de]
- 6. This compound hydrate powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
